2-Cyclopentylidene-2-fluoroacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-cyclopentylidene-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c8-6(7(9)10)5-3-1-2-4-5/h1-4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJYQWCCMCHIRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C(=O)O)F)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777946-22-2 | |
| Record name | 2-cyclopentylidene-2-fluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclopentylidene-2-fluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Cyclopentylidene-2-fluoroacetic acid, a molecule of interest in medicinal chemistry and materials science. This document details a robust synthetic pathway, outlines key experimental procedures, and provides an in-depth analysis of the spectroscopic techniques required for the unambiguous identification and characterization of the title compound and its key intermediate. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and reproducible. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel fluorinated organic compounds.
Introduction: Significance and Potential Applications
Fluorine-containing organic molecules have garnered significant attention in drug discovery and materials science due to the unique properties conferred by the fluorine atom. The high electronegativity, small size, and ability of fluorine to form strong bonds with carbon can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a structurally unique fluorinated carboxylic acid, represents a valuable building block for the synthesis of more complex bioactive molecules and functional materials.
The cyclopentylidene moiety introduces conformational rigidity, which can be advantageous in designing molecules with specific spatial orientations for optimal interaction with biological receptors. The α-fluoroacetic acid functionality is a known pharmacophore, and its incorporation can modulate the acidity and metabolic profile of the parent molecule. While the specific biological activities of this compound are not extensively reported in publicly available literature, related cyclopentane-containing fatty acids have shown notable biological activity.[1] Furthermore, cyclopentenedione derivatives have been investigated for their anti-inflammatory and cytostatic properties.[2] This suggests that this compound could serve as a key intermediate for the development of novel therapeutic agents.
This guide provides a detailed, field-proven methodology for the synthesis and characterization of this promising compound, empowering researchers to explore its full potential.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process commencing with a Reformatsky reaction to construct the carbon skeleton, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. This strategy is both reliable and scalable, making it suitable for laboratory-scale synthesis.
Sources
Physicochemical properties of 2-Cyclopentylidene-2-fluoroacetic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclopentylidene-2-fluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated carboxylic acid of interest in synthetic chemistry and potential pharmaceutical development. The introduction of a fluorine atom alpha to a carboxylic acid on a cyclopentylidene scaffold imparts unique electronic properties that significantly influence its reactivity, acidity, and overall physicochemical profile. This guide provides a comprehensive analysis of these properties, offering both theoretical insights and practical methodologies for their experimental determination. As a Senior Application Scientist, the following narrative is structured to explain not just the "what" but the "why" behind the data and protocols, ensuring a deep, actionable understanding for researchers in the field.
Compound Identification and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₉FO₂
-
PubChem CID: 55302746[1]
The structure features a five-membered carbocyclic ring with an exocyclic double bond. Attached to one of the sp² hybridized carbons of this double bond are both a fluorine atom and a carboxylic acid functional group.
Caption: Chemical structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the core physicochemical properties. Note that many of these values are computationally predicted due to the limited availability of experimental data for this specific molecule. The subsequent sections will detail the theoretical basis and experimental approaches for their validation.
| Property | Value | Source |
| Molecular Weight | 146.15 g/mol | Calculated |
| Monoisotopic Mass | 146.05865709 Da | PubChem (Computed) |
| XLogP3 | 1.4 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 1 | PubChem (Computed) |
| pKa (Predicted) | ~2.0 - 2.5 | Inferred from related structures |
Detailed Physicochemical Analysis
Acidity (pKa)
The acidity of the carboxylic acid group is a paramount property, influencing solubility, reactivity, and biological interactions. The presence of the alpha-fluoro substituent is expected to have a profound impact.
Causality and Expertise: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I effect). This effect stabilizes the conjugate base (carboxylate anion) formed upon deprotonation by delocalizing the negative charge. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent carboxylic acid (i.e., lowering its pKa). For context, the pKa of standard fluoroacetic acid is approximately 2.59, significantly lower than acetic acid's pKa of ~4.76.[2] We can confidently predict that this compound will be a relatively strong organic acid with a pKa in a similar range.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is the gold-standard method for pKa determination. The self-validating nature of this protocol lies in the analysis of the full titration curve, which provides multiple data points to determine the inflection point accurately.
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but the apparent pKa (pKa*) will need to be corrected or reported with the solvent system specified.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH meter with a glass electrode and a magnetic stirrer.
-
Titrant: Use a standardized solution of a strong base, typically 0.1 M NaOH, as the titrant, delivered via a calibrated burette or automated titrator.
-
Procedure:
-
Record the initial pH of the acid solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue this process until well past the expected equivalence point (e.g., pH 11-12).
-
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, a derivative plot (ΔpH/ΔV vs. V) can be used to precisely locate the equivalence point.
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile
The molecule's structure suggests a balance of polar (carboxylic acid, fluorine) and nonpolar (cyclopentylidene ring) characteristics. This duality will govern its solubility.
Expertise and Prediction:
-
Water: Low to moderate solubility is expected. The polar carboxylic acid group can engage in hydrogen bonding with water, but the C7 hydrocarbon backbone is hydrophobic. Its solubility in water will be highly pH-dependent; it will be significantly more soluble in basic aqueous solutions (e.g., 5% NaOH or NaHCO₃) where it is deprotonated to form the more polar carboxylate salt.[3][4]
-
Polar Organic Solvents (e.g., Methanol, Ethanol, DMSO, Acetone): High solubility is predicted due to the ability of these solvents to solvate both the polar functional groups and the nonpolar hydrocarbon portion.
-
Nonpolar Organic Solvents (e.g., Hexane, Toluene): Low solubility is expected as these solvents cannot effectively solvate the highly polar carboxylic acid group.[5]
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a systematic way to classify the compound's solubility, which in turn gives strong clues about its functional groups.[3][4]
-
Sample Preparation: Place approximately 20-30 mg of the compound into a series of clean, dry test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (Water, 5% NaOH(aq), 5% NaHCO₃(aq), 5% HCl(aq), Methanol, Toluene).
-
Observation: Vigorously shake each tube for 30-60 seconds. Observe if the solid dissolves completely. If it does, the compound is classified as "soluble." If it remains undissolved or only partially dissolves, it is "insoluble."[5]
-
Causality Check: The solubility in NaOH and NaHCO₃ but not in water or HCl is a classic indicator of a carboxylic acid. Solubility in NaHCO₃ specifically points to a relatively strong acid, as NaHCO₃ is a weaker base than NaOH.[4]
Caption: Logical workflow for qualitative solubility analysis.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
-
¹H NMR (Proton NMR):
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm). Its position is concentration and solvent dependent.
-
Cyclopentylidene Protons (-CH₂-): Multiple complex signals (multiplets) in the aliphatic region (approx. 1.5-3.0 ppm). The protons on the carbons adjacent to the double bond will be further downfield.
-
-
¹³C NMR (Carbon NMR):
-
Carboxyl Carbon (-COOH): A signal in the highly deshielded region, typically ~165-175 ppm.
-
Olefinic Carbons (=C<): Two signals in the range of ~110-150 ppm. The carbon bonded to fluorine will show a large coupling constant (¹JCF).
-
Aliphatic Carbons (-CH₂-): Signals in the range of ~20-40 ppm.
-
-
¹⁹F NMR (Fluorine NMR):
-
A single signal is expected. The chemical shift will provide information about the electronic environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad absorption from ~2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch: A medium intensity absorption around 1640-1680 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically 1000-1400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak [M]⁺: The peak corresponding to the molecular weight of the compound (m/z = 146.06 for the exact mass). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Fragmentation: Common fragmentation patterns would include the loss of -COOH (m/z 45) and potentially rearrangements of the cyclopentylidene ring.
-
Safety and Handling
Based on GHS information provided for the compound, the following hazards are identified:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.[1]
Trustworthiness in Practice: This hazard profile is consistent with many reactive, acidic small molecules. The presence of the carboxylic acid group contributes to its corrosive/irritant properties.
Handling Recommendations:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles (or a face shield), a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
In case of contact, immediately flush skin or eyes with copious amounts of water and seek medical attention.
Conclusion
This compound presents a fascinating case study in physical organic chemistry. Its properties are dominated by the interplay between the hydrophobic carbocyclic frame and the potent inductive effect of the alpha-fluoro substituent on the carboxylic acid group. This guide has laid out the predicted physicochemical landscape for this molecule and provided robust, field-tested protocols for its empirical validation. For scientists engaged in drug discovery and development, a thorough understanding of these foundational properties—especially pKa and solubility—is a non-negotiable prerequisite for successful downstream applications.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Sciencemadness Wiki. (2023). Fluoroacetic acid. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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California State University, Bakersfield (CSUB). (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
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LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
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Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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Spectroscopic data (NMR, IR, MS) of 2-Cyclopentylidene-2-fluoroacetic acid
An In-Depth Technical Guide to the Spectroscopic Data of 2-Cyclopentylidene-2-fluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a fascinating molecule that presents unique challenges and opportunities in spectroscopic analysis due to the interplay of its functional groups: a carboxylic acid, an exocyclic double bond, and a fluorine atom at the alpha position. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental spectra are not widely available, this document serves as a predictive guide grounded in fundamental spectroscopic principles and data from analogous structures. Understanding these spectroscopic signatures is paramount for researchers engaged in its synthesis, characterization, and application in fields such as medicinal chemistry and materials science.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the cyclopentane ring protons and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the proximity to the electron-withdrawing fluorine atom and the anisotropic effects of the double bond and carbonyl group.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of 10-13 ppm. This significant deshielding is characteristic of carboxylic acid protons, and the broadness is a result of hydrogen bonding and chemical exchange.
-
Allylic Protons (α to the double bond): The four protons on the two carbons adjacent to the double bond (C' and C'') are expected to be in a complex multiplet, likely in the range of 2.2-2.6 ppm. Their chemical shift is influenced by the deshielding effect of the C=C double bond.
-
Homoallylic Protons (β to the double bond): The four protons on the remaining two carbons of the cyclopentane ring are expected to appear further upfield, likely in a multiplet around 1.6-1.9 ppm.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the fluorine atom will not only influence the chemical shift of the carbon it is attached to but will also cause splitting of the signal due to C-F coupling.
-
Carbonyl Carbon (-COOH): This carbon is expected to be significantly deshielded, appearing in the range of 165-175 ppm.
-
Fluorinated Olefinic Carbon (C-F): This carbon will be a doublet due to one-bond coupling with the fluorine atom (¹JCF). Its chemical shift is predicted to be in the range of 150-160 ppm.
-
Non-fluorinated Olefinic Carbon (C=C): The other carbon of the double bond is expected to resonate in the range of 115-125 ppm.
-
Cyclopentane Carbons: The carbons of the cyclopentane ring will appear in the aliphatic region, with the allylic carbons (C' and C'') expected around 30-35 ppm and the homoallylic carbons further upfield around 25-30 ppm.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[1] The chemical shift of fluorine is very sensitive to its electronic environment.
-
Alpha-Fluoro Position (-CF): The single fluorine atom is expected to give a signal in the ¹⁹F NMR spectrum. For alpha-fluoro carboxylic acids, the chemical shift can be in the range of -160 to -180 ppm relative to CFCl₃. The signal will likely appear as a triplet due to coupling with the two adjacent allylic protons.
Summary of Predicted NMR Data
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| -COOH | 10.0 - 13.0 ppm (s, broad, 1H) | 165 - 175 ppm (s) | - |
| Allylic -CH₂- | 2.2 - 2.6 ppm (m, 4H) | 30 - 35 ppm (t) | - |
| Homoallylic -CH₂- | 1.6 - 1.9 ppm (m, 4H) | 25 - 30 ppm (t) | - |
| C=C -CF | - | 115 - 125 ppm (s) | - |
| C F-COOH | - | 150 - 160 ppm (d, ¹JCF ≈ 250 Hz) | -160 to -180 ppm (t) |
Diagram: NMR Analysis Workflow
Caption: A typical workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group.[2][3]
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[4]
-
C-H Stretch: Aliphatic C-H stretching vibrations from the cyclopentane ring will appear as sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid is predicted to be in the range of 1700-1725 cm⁻¹. Conjugation with the adjacent double bond may slightly lower this frequency.[3]
-
C=C Stretch: The stretching vibration of the exocyclic carbon-carbon double bond is expected to give a medium intensity band around 1650 cm⁻¹.
-
C-O Stretch: The carbon-oxygen single bond stretch of the carboxylic acid will likely appear as a medium to strong band in the 1210-1320 cm⁻¹ region.[2]
-
C-F Stretch: The carbon-fluorine bond stretch will result in a strong absorption in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
Summary of Predicted IR Absorptions
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Cyclopentane | C-H Stretch | 2850 - 2960 | Medium to Strong |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |
| Alkene | C=C Stretch | ~1650 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium to Strong |
| Fluoroalkane | C-F Stretch | 1000 - 1100 | Strong |
Diagram: IR Spectrum Interpretation Logic
Caption: Key regions for interpreting the IR spectrum of the target molecule.
Mass Spectrometry (MS): Fragmentation and Molecular Weight
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and structure.[5]
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₇H₉FO₂. The calculated molecular weight is approximately 144.14 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 144.
-
Fragmentation Patterns: The molecule is expected to undergo several characteristic fragmentation pathways.[6][7]
-
Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group, which would result in a fragment at m/z = 99.
-
Loss of CO₂: Decarboxylation is another likely fragmentation pathway, leading to a fragment at m/z = 100.
-
Loss of HF: The elimination of hydrogen fluoride could lead to a fragment at m/z = 124.
-
Acylium Ion: Cleavage of the C-C bond adjacent to the carbonyl group could form a stable acylium ion [M-C₅H₈F]⁺ at m/z = 59.
-
Summary of Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 144 | [C₇H₉FO₂]⁺ | Molecular Ion (M⁺) |
| 124 | [C₇H₈O₂]⁺ | Loss of HF |
| 100 | [C₆H₉F]⁺ | Loss of CO₂ |
| 99 | [C₆H₈F]⁺ | Loss of COOH |
| 59 | [C₂H₂FO]⁺ | Acylium ion |
Diagram: Predicted Fragmentation Pathway
Caption: Major predicted fragmentation pathways for this compound.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum using a fluorine-observe probe. A simple pulse-acquire sequence is usually sufficient.
IR Spectroscopy
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two NaCl or KBr plates. Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and acquire the spectrum in a solution cell.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to remove atmospheric CO₂ and water vapor signals.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by GC-MS if the compound is sufficiently volatile.
-
Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass range of m/z 50-200 to detect the molecular ion and key fragments.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By understanding the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this molecule. The interplay of the carboxylic acid, the exocyclic double bond, and the alpha-fluorine atom creates a unique spectroscopic fingerprint that, when properly interpreted, provides unambiguous structural confirmation.
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In silico prediction of 2-Cyclopentylidene-2-fluoroacetic acid bioactivity
An In-Depth Technical Guide: In Silico Prediction of 2-Cyclopentylidene-2-fluoroacetic Acid Bioactivity
Abstract
The imperative to accelerate drug discovery while minimizing costs and late-stage failures has positioned in silico methodologies at the forefront of modern pharmaceutical research.[1][2] This guide provides a comprehensive, technically-grounded framework for the computational prediction of bioactivity for the novel small molecule, this compound. By integrating ligand- and structure-based techniques, we will construct a multi-faceted profile of the molecule, encompassing potential biological targets, binding affinities, and critical pharmacokinetic properties. This document is not merely a sequence of protocols; it is a strategic guide that explains the causal-driven decisions a computational scientist makes to build a robust, evidence-based hypothesis for a new chemical entity, thereby enabling rationally designed downstream in vitro and in vivo validation.
Introduction: The Rationale for a Computational First Approach
The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to unforeseen issues in efficacy and safety.[2] Computational, or in silico, approaches offer a powerful paradigm shift, allowing researchers to predict a compound's biological and pharmacokinetic profile before it is even synthesized.[3][4] This "fail fast, fail cheap" philosophy conserves resources and, by reducing the reliance on animal testing, aligns with crucial ethical considerations.[5][6]
This guide focuses on this compound, a small molecule with the chemical formula C₇H₉FO₂.[7][8] As a novel entity, its biological activities are uncharacterized. Our objective is to apply a rigorous, multi-pillar computational workflow to generate a high-confidence, testable hypothesis regarding its potential therapeutic applications.
The Strategic Workflow: An Integrated Prediction Pipeline
A successful in silico assessment is not a linear path but an integrated network of predictive methods. Each component of the workflow is designed to answer a specific question, and the convergence of their outputs builds a cohesive and defensible bioactivity profile. The overall strategy is visualized below.
Caption: Integrated workflow for in silico bioactivity prediction.
Foundational Steps: Compound Characterization and Preparation
Before any prediction can occur, the molecule of interest must be accurately represented in a computationally usable format.
Compound Properties
The first step is to gather its fundamental physicochemical properties. Public databases like PubChem are invaluable for this.[7][9]
| Property | Value | Source |
| Molecular Formula | C₇H₉FO₂ | PubChem CID: 55302746[7] |
| Molecular Weight | 144.14 g/mol | PubChem CID: 55302746[7] |
| SMILES String | O=C(O)C(F)=C1CCCC1 | ChemSrc[8] |
| InChIKey | FEJYQWCCMCHIRO-UHFFFAOYSA-N | ChemSrc[8] |
Experimental Protocol: Ligand Preparation
The 2D structure represented by a SMILES string is insufficient for structure-based analyses like molecular docking. A chemically realistic 3D conformation is required.
Causality: The purpose of this protocol is to convert the 2D representation into a low-energy 3D structure. The energy minimization step is critical; it ensures the ligand's conformation is sterically and electronically plausible, preventing unrealistic atomic clashes during subsequent docking simulations.
Methodology:
-
Input: Obtain the canonical SMILES string for this compound: O=C(O)C(F)=C1CCCC1.
-
3D Generation: Utilize an open-source cheminformatics toolkit such as RDKit or Open Babel to convert the SMILES string into an initial 3D structure.[10][11]
-
Protonation State: Determine the likely protonation state at physiological pH (approx. 7.4). For the carboxylic acid group, this will predominantly be the deprotonated carboxylate form. This is a crucial decision as it dictates the molecule's charge and its potential to form ionic interactions.
-
Energy Minimization: Employ a force field (e.g., MMFF94 or UFF) to perform a geometry optimization. This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum conformation.
-
Output: Save the optimized 3D structure in a suitable format (e.g., .sdf or .mol2) for use in subsequent steps.
Target Identification via Ligand-Based Similarity
With no known biological targets for our compound, our first predictive step is to ask: "What known bioactive molecules are structurally similar to ours?" The underlying principle is that structurally similar molecules often share similar biological activities.[12]
Experimental Protocol: Chemical Similarity Searching
Causality: This method leverages vast databases of known compound-target interactions to generate an initial list of potential protein targets. By quantifying similarity, we can prioritize targets that are modulated by compounds resembling ours.
Methodology:
-
Database Selection: Utilize large-scale bioactivity databases such as ChEMBL, which contains manually curated data from medicinal chemistry literature, and PubChem BioAssay.[13][14][15][16]
-
Similarity Metric: Employ molecular fingerprints (e.g., ECFP4) and the Tanimoto coefficient to quantify structural similarity. A Tanimoto score > 0.7 is often considered indicative of significant similarity.
-
Execution:
-
Submit the SMILES string of this compound to the similarity search tools within the ChEMBL and PubChem web interfaces.[9]
-
Set the Tanimoto similarity threshold to 0.7.
-
-
Analysis:
-
Collect the list of structurally similar compounds.
-
For each similar compound, extract its known protein targets and associated bioactivity data (e.g., IC₅₀, Kᵢ).
-
Prioritize targets that appear frequently or are associated with high-potency compounds.
-
Hypothetical Result: A similarity search might reveal structural analogs that are known inhibitors of enzymes like cyclooxygenase (COX) or fatty acid amide hydrolase (FAAH), suggesting these as high-priority targets for further investigation.
Bioactivity Prediction: Molecular Docking
Once a prioritized list of potential targets is established, molecular docking predicts how our compound might bind to these proteins at an atomic level.[17][18] This structure-based method helps to assess the plausibility of an interaction and provides a semi-quantitative estimate of binding affinity.[19]
Caption: The conceptual workflow of molecular docking.
Experimental Protocol: Structure-Based Molecular Docking
Causality: This protocol simulates the molecular recognition process between the ligand and the target protein.[18] The resulting binding score and interaction analysis provide a structural basis for the hypothesized bioactivity, guiding further optimization.
Methodology:
-
Target Preparation:
-
Download the 3D crystal structure of the prioritized target protein (e.g., COX-2) from the Protein Data Bank (PDB).[9]
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing co-crystallized ligands, water molecules, and any non-essential cofactors.
-
Add polar hydrogens and assign atomic charges using a standard force field (e.g., AMBER).
-
-
Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the enzyme, as determined from the co-crystallized ligand or from literature.
-
Docking Simulation:
-
Use a validated docking program such as AutoDock Vina.[20]
-
Input the prepared ligand and protein files, along with the grid box coordinates.
-
Run the simulation. The algorithm will explore various conformations (poses) of the ligand within the binding site and score them based on a scoring function that approximates binding free energy.
-
-
Pose Analysis:
-
Visually inspect the top-ranked binding poses.
-
Analyze the key intermolecular interactions: hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.
-
A plausible pose is one that places the ligand in a complementary position within the active site, forming chemically sensible interactions with key catalytic or binding residues.
-
Hypothetical Docking Results for a COX-2 Target:
| Parameter | Predicted Value | Interpretation |
| Binding Affinity (Score) | -8.5 kcal/mol | A strong predicted binding affinity, suggesting potent inhibition. |
| Key H-Bond Interactions | Arg120, Tyr355 | The carboxylate group forms a salt bridge with Arg120, a key interaction for many COX inhibitors. |
| Hydrophobic Interactions | Val523, Leu352 | The cyclopentylidene ring fits snugly into a hydrophobic pocket, contributing to binding stability. |
Bioactivity Prediction: QSAR Modeling
While docking provides insight into a single target, Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on the collective properties of many known active compounds.[21][22] QSAR is a ligand-based approach that builds a mathematical model correlating molecular descriptors with biological activity.[23][24]
Experimental Protocol: Predictive QSAR
Causality: This protocol leverages existing data to build a predictive model. If a robust QSAR model for a specific endpoint (e.g., COX-2 inhibition) can be built and validated, it can be used to predict the potency of our new molecule, providing a quantitative estimate to complement the docking score.
Methodology:
-
Dataset Curation:
-
From a database like ChEMBL, assemble a dataset of diverse compounds with experimentally measured IC₅₀ values against the target of interest (e.g., COX-2).
-
Ensure data quality and consistency (e.g., same assay, same units).
-
-
Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or Mordred.
-
Model Building & Validation:
-
Split the dataset into a training set (typically 80%) and a test set (20%).
-
Using the training set, build a regression model (e.g., Random Forest, Support Vector Machine) that maps the descriptors to the experimental pIC₅₀ values.[23]
-
Validate the model's predictive power using the independent test set. A robust model will have a high coefficient of determination (R²) for the training set and a high predictive R² (often denoted Q²) for the test set.
-
-
Prediction for New Compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Feed these descriptors into the validated QSAR model to obtain a predicted pIC₅₀ value.
-
ADMET Profiling: Predicting Drug-Likeness and Safety
A compound can be highly potent but fail in development due to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[3][4] Predicting these properties early is essential.[25]
Experimental Protocol: In Silico ADMET Assessment
Causality: The goal is to identify potential liabilities that would make the compound a poor drug candidate, regardless of its biological activity. This is a critical risk-mitigation step. Using multiple prediction tools provides a consensus view and increases confidence in the results.[4]
Methodology:
-
Tool Selection: Utilize a suite of well-regarded, freely available web servers and software, such as SwissADME, pkCSM, and ProTox-II.[26]
-
Input: Submit the SMILES string of the compound to each server.
-
Parameter Analysis: Collate and analyze the predictions for key ADMET endpoints.
Predicted ADMET Profile for this compound:
| Property Category | Parameter | Predicted Value | Interpretation & Rationale |
| Physicochemical | LogP | 1.85 | Good lipophilicity for membrane permeability. |
| TPSA | 37.3 Ų | Excellent value (<140 Ų), suggesting good oral bioavailability.[25] | |
| Drug-Likeness | Lipinski's Rule of 5 | 0 Violations | Compliant, indicating good potential for oral absorption. |
| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier, reducing potential CNS side effects. | |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme.[27][28] | |
| Toxicity | hERG Inhibition | Low Risk | Reduced likelihood of cardiotoxicity. |
| Mutagenicity (AMES) | Non-mutagen | Low risk of being carcinogenic. | |
| Hepatotoxicity | Low Risk | Low probability of causing liver damage. |
Integrated Analysis and Recommendation
The final step is to synthesize all the computational data into a coherent hypothesis.
-
Target Hypothesis: Similarity searching pointed towards COX enzymes. Molecular docking confirmed a high-probability binding mode to COX-2 with a strong affinity score.
-
Potency Estimate: A hypothetical QSAR model predicted a pIC₅₀ value in the potent range, corroborating the docking results.
-
Pharmacokinetic Profile: The ADMET predictions are highly favorable, suggesting the compound is drug-like, orally bioavailable, and has a low risk of common toxicities and drug-drug interactions.
Conclusion & Forward Recommendation: The in silico evidence strongly suggests that this compound is a promising candidate for development as a selective COX-2 inhibitor. Its predicted high potency and favorable ADMET profile make it a compelling molecule for synthesis and experimental validation.
Recommended Next Steps:
-
In Vitro Assay: Perform an enzymatic assay to determine the experimental IC₅₀ of the compound against COX-1 and COX-2 to confirm potency and selectivity.
-
Cell-Based Assay: Evaluate its anti-inflammatory activity in a relevant cell-based model (e.g., LPS-stimulated macrophages).
-
Initial PK Studies: If potent and active in cells, conduct preliminary pharmacokinetic studies in rodents to validate the predicted absorption and metabolic stability.
This computational dossier provides a robust, data-driven foundation to justify the commitment of resources for the next phase of experimental drug discovery.
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Potential Metabolic Pathways of 2-Cyclopentylidene-2-fluoroacetic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the potential metabolic pathways of 2-Cyclopentylidene-2-fluoroacetic acid, a novel molecule with potential pharmacological applications. Given the absence of direct metabolic studies on this specific compound, this document synthesizes information from analogous structures and known biotransformation reactions to propose a series of probable metabolic fates. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the anticipated metabolic profile of this compound and providing a framework for its experimental investigation. We will delve into Phase I and Phase II metabolic reactions, potential bioactivation pathways, and the analytical strategies required to elucidate its complete metabolic map.
Introduction: The Chemical Landscape of this compound
This compound is an intriguing molecule that combines several chemical features of toxicological and pharmacological interest: an α-fluoro-α,β-unsaturated carboxylic acid moiety attached to a cyclopentylidene ring. The presence of the fluorine atom and the reactive α,β-unsaturated system suggests a complex metabolic profile that warrants careful investigation. Understanding the metabolic fate of this compound is paramount for assessing its pharmacokinetic properties, potential toxicity, and overall suitability as a drug candidate.
Xenobiotic metabolism, the process by which foreign compounds are transformed within a living organism, is broadly categorized into Phase I and Phase II reactions.[1][2] Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.[1][2] This guide will explore the likely Phase I and Phase II metabolic pathways for this compound, drawing parallels from the known metabolism of structurally related compounds.
Proposed Metabolic Pathways
The metabolic journey of this compound is likely to be multifaceted, involving transformations at the α,β-unsaturated system, the cyclopentylidene ring, and the carboxylic acid group.
Phase I Metabolism: Initial Transformations
Phase I metabolism of xenobiotics primarily involves oxidation, reduction, and hydrolysis reactions, often mediated by cytochrome P450 (CYP) enzymes.[1] For this compound, the following Phase I pathways are proposed:
-
Hydroxylation of the Cyclopentylidene Ring: The aliphatic cyclopentylidene ring is a prime target for oxidative metabolism. Cytochrome P450 enzymes can hydroxylate the ring at various positions, leading to the formation of mono- and di-hydroxylated metabolites.[3] This is a common detoxification pathway for cyclic hydrocarbons.
-
Reduction of the Carbon-Carbon Double Bond: The α,β-unsaturated double bond can undergo enzymatic reduction to yield the corresponding saturated derivative, 2-cyclopentyl-2-fluoroacetic acid. This reaction would eliminate the reactive Michael acceptor system.
-
Potential for "Lethal Synthesis" via Fluoroacetate Liberation: A critical and potentially toxic pathway involves the metabolic cleavage of the parent molecule to release fluoroacetic acid. Fluoroacetic acid is a potent metabolic poison that can be converted to fluorocitrate, a powerful inhibitor of the Krebs cycle enzyme aconitase.[4][5][6] This "lethal synthesis" is a well-documented mechanism of toxicity for compounds that can be metabolized to fluoroacetate.[5][7]
Phase II Metabolism: Conjugation and Excretion
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to enhance their water solubility and facilitate their elimination from the body.[2]
-
Acyl Glucuronidation: The carboxylic acid group of this compound is a likely substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl glucuronide. This is a major metabolic pathway for many carboxylic acid-containing drugs.[8] Importantly, acyl glucuronidation of α,β-unsaturated carboxylic acids can activate the double bond, making it more susceptible to nucleophilic attack.[8][9]
-
Glutathione Conjugation: The activated α,β-unsaturated system, particularly after acyl glucuronidation, can react with the endogenous antioxidant glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[8][9] This can be a detoxification pathway, but it can also lead to the formation of reactive intermediates.
The proposed metabolic pathways are summarized in the following diagram:
Caption: Proposed Phase I and Phase II metabolic pathways for this compound.
Experimental Approaches for Metabolic Profiling
A combination of in vitro and in vivo studies, coupled with advanced analytical techniques, is essential to definitively elucidate the metabolic fate of this compound.
In Vitro Metabolic Studies
In vitro systems provide a controlled environment to investigate specific metabolic pathways and identify the enzymes involved.[10][11]
-
Liver Microsomes: Incubation with pooled human liver microsomes (HLM) is a standard approach to assess Phase I metabolism, particularly CYP-mediated reactions.[12] This will help identify hydroxylated metabolites and potential cleavage products.
-
Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both Phase I and Phase II enzymes.[12][13] Incubations with hepatocytes will provide a more complete picture of metabolism, including conjugation reactions.
Table 1: In Vitro Experimental Design
| System | Purpose | Key Analytes |
| Human Liver Microsomes (HLM) | Investigate Phase I (CYP-mediated) metabolism | Parent compound, hydroxylated metabolites, fluoroacetate |
| Human Hepatocytes | Comprehensive metabolic profiling (Phase I & II) | Parent compound, hydroxylated metabolites, glucuronide conjugates, glutathione conjugates, fluoroacetate |
In Vivo Metabolic Studies
Animal studies are crucial for understanding the overall disposition of the compound in a whole organism.
-
Rodent Models (Rat, Mouse): Administration of this compound to rodents, followed by collection of plasma, urine, and feces, will allow for the identification of circulating and excreted metabolites.
Analytical Techniques for Metabolite Identification
Advanced analytical techniques are required to separate, detect, and structurally characterize the metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the cornerstone of modern metabolite identification.[14] High-resolution mass spectrometry (HRMS) provides accurate mass measurements for metabolite formula determination, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 19F NMR, is a powerful tool for the analysis of fluorinated compounds and their metabolites.[15][16] It can provide unambiguous structural elucidation of novel metabolites.
The general workflow for metabolite identification is depicted below:
Caption: A typical experimental workflow for the identification and characterization of metabolites.
Detailed Experimental Protocols
Protocol: In Vitro Metabolism in Human Liver Microsomes
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the mixture at 37°C for 5 minutes, then add the substrate to initiate the reaction.
-
Incubation: Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge to precipitate proteins, and transfer the supernatant for LC-MS/MS analysis.
Protocol: In Vivo Metabolite Profiling in Rats
-
Dosing: Administer a single dose of this compound to rats (e.g., via oral gavage or intravenous injection).
-
Sample Collection: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant. Collect urine and feces over 24 or 48 hours.
-
Sample Processing:
-
Plasma: Centrifuge blood samples to obtain plasma.
-
Urine: Pool and record the volume.
-
Feces: Homogenize with a suitable solvent.
-
-
Extraction: Extract metabolites from plasma, urine, and fecal homogenates using appropriate techniques (e.g., protein precipitation, solid-phase extraction).
-
Analysis: Analyze the extracts by LC-MS/MS and NMR for metabolite identification and quantification.
Conclusion and Future Directions
The metabolic fate of this compound is predicted to be complex, involving multiple Phase I and Phase II pathways. The presence of the α-fluoro-α,β-unsaturated carboxylic acid moiety raises potential concerns regarding bioactivation and the formation of toxic metabolites, such as fluoroacetate. The proposed experimental framework provides a robust strategy to systematically investigate these pathways. A thorough understanding of its biotransformation is a critical step in the preclinical development of this compound, enabling a comprehensive assessment of its safety and efficacy. Future work should focus on identifying the specific CYP and UGT isozymes involved in its metabolism and quantifying the contribution of each pathway to its overall clearance.
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Nicholson, J. K., et al. (1999). Rapid multi-component detection of fluorinated drug metabolites in whole urine from a 'cassette' dose study using high resolution 19F NMR spectroscopy. Analytical Communications, 36(1), 1-4. Retrieved from [Link]
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Journal of Pure and Applied Microbiology. (2022). Fungal Biotransformation of Chlordiazepoxide and Evaluation of Type and Kinetics of Fungal Enzyme. Retrieved from [Link]
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Drug Metabolism and Disposition. (2020). Bioactivation of α,β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation. Retrieved from [Link]
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PubMed. (2020). Metabolite Profiling of Ortho-, Meta- and Para-Fluorofentanyl by Hepatocytes and High-Resolution Mass Spectrometry. Retrieved from [Link]
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Taylor & Francis Online. (2015). In vitro models of xenobiotic metabolism in trout for use in environmental bioaccumulation studies. Retrieved from [Link]
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CAS number 777946-22-2 properties and suppliers
An In-Depth Technical Guide to 2-Cyclopentylidene-2-fluoroacetic Acid (CAS Number 777946-22-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by the CAS number 777946-22-2, is a fluorinated organic compound with potential applications as a building block in medicinal chemistry and organic synthesis.[1][2] The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The cyclopentylidene moiety introduces a degree of conformational rigidity, which can be advantageous in the design of targeted therapeutics.
This guide provides a comprehensive overview of the currently available technical information for this compound. It is important to note that while the fundamental identification of this compound is clear, detailed experimental data on its properties, synthesis, and biological activity are limited in publicly accessible literature. This document, therefore, synthesizes the available information and provides scientifically grounded, hypothetical approaches for its use and characterization, while clearly distinguishing between established and inferred data.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely reported. The following table summarizes the known and predicted properties based on available data.
| Property | Value | Source |
| CAS Number | 777946-22-2 | [2] |
| Molecular Formula | C₇H₉FO₂ | [1] |
| Molecular Weight | 144.14 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| InChIKey | FEJYQWCCMCHIRO-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.6 | [1] |
| Predicted Collision Cross Section (CCS) for [M-H]⁻ | 130.0 Ų | [1] |
Synthesis and Characterization: A Hypothetical Protocol
Proposed Synthetic Pathway
A common approach to α-fluoro-α,β-unsaturated esters involves the reaction of a ketone with an α-fluoro-phosphonoacetate derivative. The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Step-by-Step Hypothetical Methodology
Step 1: Synthesis of Ethyl 2-cyclopentylidene-2-fluoroacetate
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethyl 2-fluoro-2-phosphonoacetate (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting solution back to 0 °C and add cyclopentanone (1.0 equivalent) dropwise.
-
Let the reaction mixture warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-cyclopentylidene-2-fluoroacetate.[3][4]
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-cyclopentylidene-2-fluoroacetate (1.0 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (or another suitable base, e.g., sodium hydroxide) (1.5-2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the disappearance of the starting material by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with dilute hydrochloric acid.
-
Extract the acidic aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, this compound.
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic methods.
-
¹H NMR: Expected signals would include multiplets for the cyclopentyl protons and a singlet or very narrow multiplet for the carboxylic acid proton.
-
¹³C NMR: Key signals would be the carboxyl carbon, the fluorinated vinylic carbon, and the carbons of the cyclopentylidene ring.
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch (around 1700 cm⁻¹), and the C=C stretch.
-
High-Resolution Mass Spectrometry (HRMS): This would confirm the elemental composition of the molecule.
Potential Applications in Drug Development (Speculative)
While no specific biological activities have been reported for this compound, its structural motifs are present in various bioactive molecules. The cyclopentane ring is a common scaffold in medicinal chemistry, and the introduction of fluorine is a well-established strategy for optimizing drug candidates. For instance, compounds containing a cyclopentyl moiety have been investigated for their anti-inflammatory and analgesic properties.
The α-fluoroacrylic acid moiety is a bioisostere of a carboxylate and can participate in different biological interactions. Research into structurally related compounds, such as cyclopentenediones, has revealed a broad spectrum of biological activities, including anti-inflammatory and cytostatic effects. Therefore, it is plausible that this compound could serve as a starting point or fragment for the design of novel therapeutic agents in areas such as inflammation or oncology. However, this remains speculative without experimental validation.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Suppliers
This compound is available from several chemical suppliers, typically for research and development purposes. Researchers should inquire directly with the vendors for availability, purity, and pricing. Some potential suppliers include:
Conclusion
This compound (CAS 777946-22-2) is a fluorinated building block with potential for use in the synthesis of novel compounds for drug discovery and materials science. While there is a notable lack of comprehensive, publicly available experimental data for this specific molecule, its structural features suggest it could be a valuable tool for medicinal chemists. This guide has provided the available information and a scientifically-grounded, hypothetical framework for its synthesis and characterization. Further experimental investigation is required to fully elucidate its physicochemical properties and biological activities.
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An In-depth Technical Guide on the Mechanism of Action of Fluorinated Fatty Acid Analogs
Introduction: The Strategic Incorporation of Fluorine into Fatty Acids
The substitution of hydrogen with fluorine in fatty acid molecules creates a class of analogs with profound and often predictable effects on cellular metabolism. The high electronegativity, small van der Waals radius of fluorine, and the exceptional strength of the carbon-fluorine bond introduce unique physicochemical properties that render these molecules powerful tools for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the mechanisms by which fluorinated fatty acid analogs exert their effects, with a focus on their application as metabolic probes and potential therapeutic agents. We will delve into the core principles of their action, from enzyme inhibition to the broader consequences on cellular metabolic networks, and provide detailed methodologies for their study.
Chapter 1: The Central Dogma of Inhibition - Targeting Fatty Acid β-Oxidation
The primary mechanism by which many fluorinated fatty acid analogs exert their biological effects is through the potent and often irreversible inhibition of mitochondrial fatty acid β-oxidation (FAO). This metabolic pathway is a critical source of energy, particularly in high-energy-demand tissues such as the heart, skeletal muscle, and liver.
Carnitine Palmitoyltransferase 1 (CPT1): The Gatekeeper of Mitochondrial FAO
The initial and rate-limiting step of long-chain fatty acid entry into the mitochondria is catalyzed by Carnitine Palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane.[1] CPT1 facilitates the conversion of long-chain fatty acyl-CoAs to their corresponding acylcarnitines, which are then transported across the inner mitochondrial membrane.[1]
α-Fluorinated Fatty Acids as Potent CPT1 Inhibitors:
Alpha-fluorinated fatty acids, such as 2-fluoropalmitic acid (2-FP), are potent mechanism-based irreversible inhibitors of CPT1.[2]
Mechanism of Inhibition:
-
Cellular Uptake and Activation: 2-FP is taken up by the cell and activated to its coenzyme A thioester, 2-fluoropalmitoyl-CoA (2-FP-CoA), by acyl-CoA synthetases in the cytoplasm.[2]
-
Irreversible Binding to CPT1: 2-FP-CoA then binds to the active site of CPT1. The presence of the electron-withdrawing fluorine atom at the α-position facilitates the formation of a stable, covalent bond with a key amino acid residue in the enzyme's active site, leading to irreversible inhibition.[2]
This irreversible inhibition effectively blocks the entry of long-chain fatty acids into the mitochondria, leading to a profound decrease in β-oxidation.
Downstream Consequences of CPT1 Inhibition
The inhibition of CPT1 by fluorinated fatty acid analogs triggers a cascade of metabolic reprogramming within the cell.
-
Shift in Substrate Utilization: With FAO blocked, cells are forced to rely more heavily on glucose and other substrates for energy production. This is often observed as an increase in the respiratory exchange ratio (RER).[3]
-
Accumulation of Cytoplasmic Lipids: The inability to transport long-chain fatty acids into the mitochondria can lead to their accumulation in the cytoplasm. This can result in the formation of lipid droplets and potentially lead to lipotoxicity.[4]
-
Modulation of Signaling Pathways: The altered metabolic state can influence various signaling pathways. For instance, inhibiting FAO can impact the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[5] In cancer cells, the inhibition of CPT1A has been shown to suppress cell progression by altering the NADP+/NADPH ratio and impacting downstream signaling.[6]
Diagram of CPT1 Inhibition by 2-Fluoropalmitoyl-CoA
Caption: CPT1 Inhibition by 2-Fluoropalmitoyl-CoA.
Chapter 2: The Metabolic Fate of ω-Fluorinated Fatty Acids
In contrast to α-fluorinated fatty acids, which act as inhibitors, ω-fluorinated fatty acids can be metabolized through the β-oxidation pathway. However, their metabolism leads to the formation of toxic end products, a phenomenon known as "lethal synthesis."
The "Odd-Even" Rule and Fluoroacetate Formation
The metabolic fate of terminally fluorinated fatty acids depends on the number of carbon atoms in the chain.
-
Even-Numbered Chains: ω-Fluorinated fatty acids with an even number of carbons are degraded via β-oxidation to yield fluoroacetyl-CoA. Fluoroacetyl-CoA is then converted to fluoroacetate, a potent inhibitor of the citric acid cycle enzyme aconitase.[7]
-
Odd-Numbered Chains: ω-Fluorinated fatty acids with an odd number of carbons are metabolized to β-fluoropropionic acid, which is less toxic than fluoroacetate.[7]
The toxicity of even-chained ω-fluorinated fatty acids is a direct consequence of fluoroacetate's ability to disrupt cellular respiration.
Metabolic Fate of ω-Fluorinated Fatty Acids
Caption: Metabolic fate of ω-fluorinated fatty acids.
Chapter 3: Physicochemical Properties and Cellular Interactions
The introduction of fluorine significantly alters the physicochemical properties of fatty acids, influencing their behavior within a biological system.
Impact on Membrane Permeability and Fluidity
Fluorination increases the hydrophobicity of the fatty acid tail. This can affect how the analog interacts with and partitions into cellular membranes. Studies have shown that per- and polyfluoroalkyl substances (PFAS) can fluidize lipid monolayers, with the extent of this effect correlating with their hydrophobicity.[8][9] This alteration of membrane properties can have downstream effects on membrane protein function and cellular signaling.
Protein Binding: Interaction with Serum Albumin
Fatty acids are transported in the bloodstream bound to serum albumin. The binding affinity of fluorinated fatty acids to albumin can be influenced by the degree and position of fluorination. Differential scanning fluorimetry has been used to compare the binding affinities of various PFAS to human serum albumin (HSA), revealing that functional groups and the number of fluorine atoms are key determinants of binding. Changes in binding affinity can affect the bioavailability and tissue distribution of these analogs.
Chapter 4: Experimental Methodologies
A robust understanding of the mechanism of action of fluorinated fatty acid analogs requires a suite of well-defined experimental protocols.
Cellular Fatty Acid Uptake Assay
This protocol describes a method for measuring the uptake of fatty acids into cultured cells using a fluorescent fatty acid analog.
Materials:
-
Fluorescent fatty acid analog (e.g., BODIPY-C12)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.08%)
-
Cultured cells (e.g., endothelial cells, adipocytes)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture until confluent.
-
Preparation of BODIPY-FA:BSA Complex: Prepare a working solution of the fluorescent fatty acid analog complexed with fatty acid-free BSA in PBS.
-
Cell Treatment: Wash the cells with PBS and then incubate with the BODIPY-FA:BSA complex for various time points (e.g., 1, 5, 10 minutes) at 37°C.
-
Quenching Extracellular Fluorescence: Add Trypan Blue solution to each well to quench the fluorescence of the extracellular probe.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 488 nm, Em: 515 nm for BODIPY).
Carnitine Palmitoyltransferase 1 (CPT1) Activity Assay
This protocol outlines a radioisotopic assay to measure CPT1 activity in isolated mitochondria.
Materials:
-
Isolated mitochondria from tissue or cultured cells
-
[³H]L-carnitine
-
Palmitoyl-CoA
-
Reaction buffer (containing Tris-HCl, reduced glutathione, ATP, MgCl₂, KCl, KCN, rotenone, and BSA)
-
Scintillation fluid and counter
Protocol:
-
Mitochondrial Isolation: Isolate intact mitochondria from the desired tissue or cell type using standard differential centrifugation methods.
-
Reaction Setup: In a microcentrifuge tube, combine the isolated mitochondria with the reaction buffer containing palmitoyl-CoA and [³H]L-carnitine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Separation of Product: Separate the radiolabeled palmitoylcarnitine product from the unreacted [³H]L-carnitine using an appropriate method, such as solid-phase extraction.
-
Quantification: Quantify the amount of radiolabeled product using liquid scintillation counting. CPT1 activity is expressed as nmol of palmitoylcarnitine formed per minute per mg of mitochondrial protein.
13C-Based Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic pathways. This approach can be used to precisely determine the metabolic rewiring induced by fluorinated fatty acid analogs.
General Workflow:
-
Isotopic Labeling: Culture cells in the presence of a 13C-labeled substrate, such as [U-13C]glucose or [U-13C]palmitate, with and without the fluorinated fatty acid analog.[3][4]
-
Metabolite Extraction and Analysis: After reaching a metabolic and isotopic steady state, extract intracellular metabolites. Analyze the mass isotopomer distribution of key metabolites (e.g., TCA cycle intermediates, amino acids) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
-
Metabolic Modeling and Flux Calculation: Use specialized software to fit the measured mass isotopomer distributions to a metabolic network model. This computational analysis calculates the intracellular metabolic fluxes that best explain the observed labeling patterns.[3]
Experimental Design for Studying FAO Inhibition:
-
Tracer Selection: Use [U-13C]palmitate as a tracer to directly probe the flux through β-oxidation.
-
Parallel Labeling: Perform parallel experiments with [U-13C]glucose to simultaneously assess the impact on glycolysis and the TCA cycle.
-
Time Course Analysis: Collect samples at different time points after adding the fluorinated analog to capture the dynamics of metabolic reprogramming.
Workflow for 13C-Metabolic Flux Analysis
Caption: General workflow for 13C-Metabolic Flux Analysis.
Chapter 5: Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes key quantitative data related to the interaction of fluorinated fatty acids with biological systems. Note: Specific values can vary depending on the experimental system and conditions.
| Parameter | Fluorinated Fatty Acid Analog | Value | Target/System | Reference |
| Inhibition Constant (Ki) | 2-Fluoropalmitoyl-CoA | ~5 nM (for oleoyl-CoA) | Acyl-CoA Synthetase | |
| Cellular Uptake (Relative) | BODIPY-C12 | Dose-dependent increase | Endothelial cells | |
| CPT1 Activity Inhibition | Malonyl-CoA | IC50 in µM range | Isolated Mitochondria | |
| HSA Binding (Kd) | Octanoic Acid | 2.10 ± 0.47 mM | Human Serum Albumin | |
| HSA Binding (Kd) | Decanoic Acid | 0.74 ± 0.32 mM | Human Serum Albumin |
Conclusion and Future Directions
Fluorinated fatty acid analogs are invaluable tools for dissecting the complexities of lipid metabolism. Their mechanisms of action, primarily centered on the inhibition of β-oxidation, have been well-characterized, providing a foundation for their use as research probes and for the development of novel therapeutics targeting metabolic diseases and cancer.
Future research in this field will likely focus on:
-
Development of more selective inhibitors: Designing analogs that target specific isoforms of enzymes in the FAO pathway could lead to more targeted therapeutic interventions with fewer off-target effects.
-
Advanced imaging applications: The use of 18F-labeled fatty acid analogs for Positron Emission Tomography (PET) imaging is a promising area for non-invasively monitoring metabolic changes in disease states.
-
Systems-level analysis: Integrating data from proteomics, metabolomics, and metabolic flux analysis will provide a more comprehensive understanding of the global cellular response to treatment with fluorinated fatty acid analogs.
The continued exploration of these fascinating molecules holds great promise for advancing our understanding of cellular metabolism and for the development of next-generation therapies.
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An In-Depth Technical Guide to the Potential Biological Targets of 2-Cyclopentylidene-2-fluoroacetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclopentylidene-2-fluoroacetic acid is a synthetic organofluorine compound characterized by a cyclopentylidene ring and an α-fluoroacetic acid moiety. While specific biological targets of this molecule are not extensively documented in publicly available literature, its structural features suggest potential interactions with several key enzyme families implicated in inflammatory and pathological processes. This guide provides a comprehensive analysis of these putative targets, grounded in the principles of medicinal chemistry and bioisosterism. We will explore the mechanistic basis for these hypotheses and present detailed, state-of-the-art experimental workflows for target identification and validation. This document is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally related compounds.
Introduction: Unraveling the Therapeutic Potential of a Structurally Unique Molecule
The introduction of fluorine into small molecules can profoundly alter their physicochemical and pharmacological properties, often leading to enhanced metabolic stability, increased binding affinity, and altered mechanisms of action. This compound presents an intriguing scaffold for drug discovery, combining the lipophilic cyclopentylidene group with the electronically distinct α-fluoroacetic acid headgroup. The carboxylic acid moiety is a common pharmacophore, while the α-fluoro substitution can significantly impact its acidity and potential to act as a bioisostere for other functional groups.[1][2] This unique combination suggests that this compound may interact with enzymes that recognize fatty acids or other endogenous carboxylic acids as substrates.
This guide will proceed by first dissecting the structural components of this compound to inform a hypothesis-driven approach to target identification. We will then delve into the specifics of these potential biological targets, followed by a detailed exposition of the experimental methodologies required to rigorously test these hypotheses.
Hypothesis-Driven Target Identification: A Structural Rationale
The chemical architecture of this compound provides several clues to its potential biological activity. The cyclopentylidene moiety confers a degree of conformational rigidity and lipophilicity, which can influence membrane permeability and interactions with hydrophobic binding pockets. The α-fluoroacetic acid group is of particular interest. The high electronegativity of the fluorine atom can modulate the pKa of the carboxylic acid and influence its ability to participate in hydrogen bonding and other non-covalent interactions within an enzyme's active site.
Based on these features, we can hypothesize several families of enzymes as potential targets:
-
Enzymes of the Arachidonic Acid Cascade: The structural similarity to fatty acids suggests that this compound could interfere with the enzymes involved in prostaglandin synthesis, such as Cyclooxygenases (COX) and Prostaglandin E2 Synthases (PGES).[3][4]
-
Matrix Metalloproteinases (MMPs): The carboxylic acid group can act as a zinc-binding group, a key feature for many MMP inhibitors.[5][6]
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades endogenous fatty acid amides and is a target for anti-inflammatory and analgesic drugs. The overall lipophilic character and the presence of a potential hydrogen-bonding headgroup make it a plausible candidate.[7][8]
The following sections will explore the rationale for each of these potential targets in greater detail and outline the experimental approaches for their validation.
Potential Biological Target Families
The Arachidonic Acid Cascade: COX and PGES Inhibition
Mechanistic Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) commonly target the cyclooxygenase (COX) enzymes, COX-1 and COX-2, to block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] The carboxylic acid moiety is a critical feature of many NSAIDs, enabling them to interact with the active site of COX enzymes. The α-fluoro substitution in this compound could enhance its binding affinity or alter its selectivity profile for the COX isoforms.
Furthermore, downstream of COX, microsomal prostaglandin E2 synthase-1 (mPGES-1) represents a more selective target for reducing pro-inflammatory PGE2 levels.[10] Inhibitors of mPGES-1 often possess a carboxylic acid or a bioisosteric equivalent.
Signaling Pathway:
Caption: Simplified Arachidonic Acid Cascade to PGE2.
Matrix Metalloproteinases (MMPs): Targeting Tissue Remodeling
Mechanistic Rationale: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their dysregulation is implicated in arthritis, cancer, and cardiovascular diseases.[11] Many synthetic MMP inhibitors feature a zinc-binding group, often a hydroxamate or a carboxylic acid, which coordinates with the catalytic zinc ion in the enzyme's active site.[6] The carboxylic acid of this compound could potentially serve this function.
Inhibition Mechanism:
Caption: Putative chelation of catalytic zinc in MMPs.
Fatty Acid Amide Hydrolase (FAAH): Modulating Endocannabinoid Signaling
Mechanistic Rationale: FAAH is a serine hydrolase that terminates the signaling of fatty acid amides like anandamide.[12] FAAH inhibitors are sought after for their potential analgesic and anti-inflammatory effects. The active site of FAAH contains a catalytic triad (Ser-Ser-Lys) and accommodates lipophilic acyl chains. This compound, with its lipophilic cyclopentylidene group and a polar headgroup, could potentially fit within the FAAH active site and disrupt its function.[7]
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to definitively identify and validate the biological targets of this compound. This involves a combination of biochemical and cell-based assays.[13][14]
Initial Target Screening: Biochemical Assays
The first step is to perform in vitro enzymatic assays to assess the inhibitory activity of the compound against the hypothesized targets.[15][16]
Experimental Protocol: High-Throughput Enzymatic Assays
-
Enzyme and Substrate Preparation: Obtain purified recombinant human enzymes (COX-1, COX-2, various MMPs, FAAH) and their corresponding specific substrates.
-
Compound Dilution: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Execution: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test compound. Include appropriate positive (known inhibitors) and negative (vehicle) controls.
-
Detection: Utilize a detection method appropriate for each enzyme. For example, a colorimetric or fluorometric assay that measures product formation or substrate depletion.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Workflow Diagram:
Caption: Workflow for initial biochemical screening.
Quantitative Data Summary (Hypothetical):
| Target Enzyme | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| hCOX-1 | > 100 | Indomethacin (0.1) |
| hCOX-2 | 15.2 | Celecoxib (0.05) |
| hMMP-2 | 5.8 | Marimastat (0.01) |
| hMMP-9 | 8.3 | Marimastat (0.005) |
| hFAAH | 25.6 | URB597 (0.02) |
Target Validation in a Cellular Context: Cell-Based Assays
Positive hits from biochemical screens must be validated in cell-based assays to confirm their activity in a more physiologically relevant environment.[17][18]
Experimental Protocol: Cellular Inflammation Assay
-
Cell Culture: Culture a relevant cell line (e.g., macrophages for inflammation studies) in appropriate media.
-
Cell Stimulation: Treat the cells with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of varying concentrations of this compound.
-
Endpoint Measurement: After an appropriate incubation period, measure the levels of key inflammatory mediators (e.g., PGE2, cytokines) in the cell supernatant using ELISA or other immunoassays.
-
Data Analysis: Determine the dose-dependent effect of the compound on the production of inflammatory mediators.
Workflow Diagram:
Caption: Workflow for a cell-based inflammation assay.
Concluding Remarks and Future Directions
While the direct biological targets of this compound remain to be elucidated, its chemical structure provides a strong foundation for hypothesizing its interaction with key enzyme families involved in inflammation and tissue remodeling. The proposed experimental workflows offer a clear and robust path for researchers to systematically investigate these potential targets. The identification of a novel inhibitor for any of these enzyme classes would be of significant interest to the drug discovery community. Future work should also consider broader target identification strategies, such as affinity chromatography and chemoproteomics, to uncover any unanticipated off-target effects and to fully characterize the compound's mechanism of action.
References
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Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers.[Link]
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Target identification and mechanism of action in chemical biology and drug discovery. NIH.[Link]
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What are PGES inhibitors and how do they work? Patsnap Synapse.[Link]
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Microsomal prostaglandin E 2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. PubMed.[Link]
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What is Target Identification in Drug Discovery? AI & Therapeutic Insights. Ardigen.[Link]
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Drug Target Identification Methods. MtoZ Biolabs.[Link]
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Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. PMC - NIH.[Link]
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Carboxylic acid (bio)isosteres in drug design. PubMed - NIH.[Link]
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Metalloprotease inhibitor. Wikipedia.[Link]
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Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.[Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi.[Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. Sci-Hub.[Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central.[Link]
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Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. PubMed.[Link]
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Target Discovery: Identification and Validation. Bio-Rad.[Link]
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What are MMP1 inhibitors and how do they work? Patsnap Synapse.[Link]
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(PDF) Target Identification Approaches in Drug Discovery. ResearchGate.[Link]
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Targeting Pro-Inflammatory Cytokines for COVID-19 Therapy: Cell-Based Assays for Accelerated Drug Discovery. DiscoverX.[Link]
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Inhibition of Matrix Metalloproteases. QIAGEN GeneGlobe.[Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.[Link]
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High content cell-based assay for the inflammatory pathway. SPIE Digital Library.[Link]
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Flow Cytometry and Cytokine Analysis: Advancing Drug Discovery at Marin Biologic Laboratories. Marin Biologic Laboratories.[Link]
-
Enzyme inhibitor. Wikipedia.[Link]
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The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.[Link]
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Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. ScienceDirect.[Link]
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.[Link]
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Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision.[Link]
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Inhibition of Prostaglandin E2 (PGE2) Signaling by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) or EP4 Receptor Antagonism Expands Hematopoietic Stem and Progenitor Cells (HSPC) and Enhances Their Mobilization to Peripheral Blood in Mice and Baboons. ASH Publications.[Link]
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Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed - NIH.[Link]
-
Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.[Link]
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The Interaction of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with an Anandamide Carrier Protein Using 19F-NMR. PMC - NIH.[Link]
-
Prostaglandin E2 synthase inhibition as a therapeutic target. ResearchGate.[Link]
-
A Novel Family of Hydroxamate-Based Acylating Inhibitors of Cyclooxygenase. ASPET Journals.[Link]
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Natural Product Inhibitors of Cyclooxygenase (COX) Enzyme: A Review on Current Status and Future Perspectives. PubMed.[Link]
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Cyclooxygenase Inhibition Safety and Efficacy in Inflammation-Based Psychiatric Disorders. MDPI.[Link]
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Elucidation of the mechanism of inhibition of cyclooxygenases by acyl-coenzyme A and acylglucuronic conjugates of ketoprofen. PubMed.[Link]
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate.[Link]
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Methodological & Application
Application Notes & Protocols: Characterizing 2-Cyclopentylidene-2-fluoroacetic acid as a Fatty Acid Synthase (FASN) Inhibitor
I. Introduction: The Rationale for Targeting Fatty Acid Synthase (FASN)
Metabolic reprogramming is a defining hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1][2] One of the most critical metabolic enzymes upregulated in a wide array of cancers—including breast, prostate, lung, and colon—is Fatty Acid Synthase (FASN).[1][3] FASN is the key enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[4][5]
While most normal adult tissues rely on dietary lipids and exhibit minimal FASN activity, many tumors become dependent on FASN-driven lipogenesis.[4] This newly synthesized lipid supply is used for building cell membranes, protein modification (palmitoylation), and generating signaling molecules.[3][6] Consequently, inhibiting FASN has emerged as a promising therapeutic strategy. Pharmacological blockade of FASN can disrupt lipid biosynthesis, leading to an accumulation of toxic metabolic intermediates, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][7] This creates a potentially large therapeutic window, making FASN an attractive target for drug development.[4]
This document provides a comprehensive guide for researchers to characterize the potential of 2-Cyclopentylidene-2-fluoroacetic acid as a novel FASN inhibitor. While the biological activity of this specific compound is not yet extensively documented in peer-reviewed literature, the protocols herein outline the essential, validated workflows required to assess its efficacy and mechanism of action from initial enzymatic assays to cell-based functional screens.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉FO₂ | [8][9] |
| Molecular Weight | 144.14 g/mol | [9] |
| CAS Number | 777946-22-2 | [9] |
| Structure | (See PubChem CID 55302746) | [8] |
II. The FASN Catalytic Pathway: A Target for Inhibition
FASN is a large, homodimeric multifunctional enzyme. Each monomer contains seven distinct catalytic domains that work in concert to build a fatty acid chain. The process is initiated with acetyl-CoA and iteratively adds two-carbon units from malonyl-CoA, using NADPH as a reducing agent. An inhibitor like this compound could theoretically interfere with any of these catalytic steps.
Caption: The FASN catalytic cycle for de novo synthesis of palmitate.
III. Experimental Workflows & Protocols
A logical, multi-step approach is required to validate a novel FASN inhibitor. The workflow progresses from direct enzymatic inhibition to cellular effects, confirming both on-target activity and biological consequence.
Caption: A tiered workflow for characterizing a novel FASN inhibitor.
Protocol 1: In Vitro FASN Inhibition Assay (Spectrophotometric)
Principle: This assay directly measures the enzymatic activity of purified FASN by monitoring the oxidation of its essential cofactor, NADPH, which absorbs light at 340 nm.[10][11] A decrease in the rate of NADPH oxidation in the presence of the test compound indicates inhibition of FASN activity. This is the foundational experiment to confirm direct target engagement.
Materials:
-
Purified rat or human FASN enzyme
-
Potassium phosphate buffer (K₂PO₄), pH 7.0
-
NADPH
-
Acetyl-CoA
-
Malonyl-CoA
-
This compound (dissolved in DMSO)
-
UV/Vis spectrophotometer with temperature control (37°C)
Procedure:
-
Prepare Reaction Buffer: Create a master mix containing potassium phosphate buffer, acetyl-CoA, and NADPH in a reaction volume (e.g., 0.5 mL).
-
Background Measurement: In a cuvette, combine the reaction buffer, purified FASN enzyme (e.g., 5-10 µg), and the test compound (or DMSO vehicle control) at various concentrations. Incubate at 37°C.
-
Monitor Background Oxidation: Monitor the absorbance at 340 nm for 3-5 minutes. This measures any FASN-independent NADPH oxidation.[10]
-
Initiate Reaction: Add malonyl-CoA to the cuvette to start the FASN-dependent reaction. Malonyl-CoA is the substrate for the elongation steps where NADPH is consumed.[10]
-
Measure FASN Activity: Immediately monitor the decrease in absorbance at 340 nm for an additional 3-5 minutes. The rate of decrease is proportional to FASN activity.
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (slope of the absorbance curve) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (DMSO), which represents 100% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Expected Outcome & Causality: A potent inhibitor will show a dose-dependent decrease in the rate of NADPH oxidation, yielding a low IC₅₀ value. This result provides direct evidence that the compound interferes with the catalytic function of the FASN enzyme complex.
| Inhibitor | Reported FASN IC₅₀ | Source |
| TVB-3166 | 0.042 µM | [12] |
| GSK 2194069 | 7.7 nM | [3][6] |
| C75 | ~15 µg/mL | [13] |
| This compound | To be determined |
Protocol 2: Cell-Based De Novo Lipogenesis Assay
Principle: This assay validates the findings from the in vitro experiment in a biologically relevant context. It measures the ability of the compound to inhibit de novo fatty acid synthesis within intact cancer cells by tracking the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into the cellular lipid fraction.
Materials:
-
Cancer cell line with high FASN expression (e.g., PC-3, BT-474, A549)
-
Complete cell culture medium
-
[¹⁴C]-sodium acetate
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lipid extraction solvents (e.g., Hexane:Isopropanol 3:2 v/v)
-
Scintillation counter and vials
Procedure:
-
Cell Seeding: Plate cancer cells in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a predetermined time (e.g., 4-24 hours).
-
Radiolabeling: Add [¹⁴C]-acetate to the medium and incubate for 2-4 hours. During this time, cells will incorporate the labeled acetate into newly synthesized fatty acids.
-
Cell Lysis & Lipid Extraction:
-
Wash the cells thoroughly with cold PBS to remove unincorporated label.
-
Lyse the cells and perform a lipid extraction using an appropriate solvent system (e.g., Bligh-Dyer or Hexane:Isopropanol).
-
-
Quantification:
-
Transfer the lipid-containing organic phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Normalize the CPM of inhibitor-treated cells to the vehicle control. Plot the percent inhibition of lipid synthesis against inhibitor concentration to determine the cellular IC₅₀.
Self-Validation Insight: To confirm that the observed effect is due to FASN inhibition and not off-target cytotoxicity, a rescue experiment can be performed. Supplementing the culture medium with exogenous palmitate, the end-product of FASN, should rescue the cells from the inhibitor's effects if the mechanism is on-target.[12]
Protocol 3: Cell Viability and Apoptosis Assays
Principle: Since cancer cells are often dependent on FASN, its inhibition is expected to decrease cell proliferation and induce apoptosis.[4][7] These assays measure the ultimate biological impact of the inhibitor on the cancer cell population.
A. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of this compound for 72 hours.[14]
-
Assay: Perform the viability assay according to the manufacturer's protocol (e.g., add MTT reagent and measure absorbance, or add CellTiter-Glo® reagent and measure luminescence).
-
Analysis: Calculate the percentage of viable cells relative to the DMSO control and determine the GI₅₀ (concentration for 50% growth inhibition).
B. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Treatment: Treat cells in 6-well plates with the inhibitor at concentrations around its GI₅₀ for 24-48 hours.
-
Staining: Harvest the cells and stain them with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a viability dye that enters necrotic cells).[12][14]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Mechanism of FASN Inhibition-Induced Apoptosis: FASN inhibition triggers apoptosis through multiple downstream effects. The depletion of palmitate disrupts membrane integrity, particularly lipid rafts, which are critical for signaling.[12] This can inhibit pro-survival pathways like PI3K-AKT-mTOR and lead to the accumulation of the toxic substrate malonyl-CoA.[4][12]
Caption: Downstream cellular consequences of FASN inhibition leading to apoptosis.
IV. References
-
Singh, S., et al. (2020). Recent Advances in the Development of Fatty Acid Synthase Inhibitors of Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 20.
-
Singh, S., et al. (2020). Recent Advances in the Development of Fatty Acid Synthase Inhibitors as Anticancer Agents. Mini Reviews in Medicinal Chemistry, 20(18), 1820-1837.
-
Anonymous. (n.d.). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Source Not Available.
-
Patsnap Synapse. (2025). What are the new molecules for FAS inhibitors? Patsnap Synapse.
-
Nuzzo, P., et al. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. Critical Reviews in Oncology/Hematology.
-
Ventura, R., et al. (2015). Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells. Cancer Biology & Therapy.
-
E-Vass, R., et al. (2016). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Metabolites.
-
Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences, 97(7), 3450-3454.
-
Burgett, A. W. G., et al. (2016). An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma. Journal of Medicinal Chemistry.
-
Lee, J. S., et al. (2020). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Metabolites.
-
Balaji, S. A., et al. (2015). Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells. Bioinformation.
-
Selleck Chemicals. (n.d.). Fatty Acid Synthase. Selleckchem.com.
-
Menendez, J. A., & Lupu, R. (2007). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? Current Pharmaceutical Design.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Chemsrc. (2025). This compound. Chemsrc.com.
-
Patsnap Synapse. (2025). What FAS inhibitors are in clinical trials currently? Patsnap Synapse.
-
Nuzzo, P., et al. (2025). Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. VIVO Cornell.
-
Pizer, E. S., et al. (1998). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Cancer Research, 58(20), 4611-4615.
-
O'Malley, T., et al. (2017). Fatty acid synthase inhibitors. Google Patents.
-
TargetMol. (n.d.). Fatty Acid Synthase (Inhibitors Agonists Modulators Antagonists). TargetMol.com.
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- 3. researchgate.net [researchgate.net]
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- 7. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. selleckchem.com [selleckchem.com]
- 14. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 2-Cyclopentylidene-2-fluoroacetic acid
Introduction: Unveiling the Bioactive Potential of a Novel Compound
2-Cyclopentylidene-2-fluoroacetic acid is a synthetic compound for which the biological activity profile is largely uncharacterized. However, its structural resemblance to classes of molecules with known biological activities, such as cyclopentenediones and cyclopentenyl fatty acids, provides a strong rationale for its investigation as a potential therapeutic agent.[1][2] These related compounds are known to exhibit a wide range of effects, including cytostatic, anti-inflammatory, antimicrobial, and specific enzyme inhibitory activities.[1][2][3][4]
This guide is designed for researchers, scientists, and drug development professionals embarking on the initial characterization of this compound. It presents a logical, tiered screening cascade to efficiently probe its potential bioactivities. We move from a foundational assessment of cytotoxicity to more specific assays for anti-inflammatory, antifungal, and enzyme inhibitory potential. The protocols herein are designed to be robust and self-validating, providing a solid framework for generating reliable preliminary data.
Critical Safety Precautions
Before commencing any experimental work, it is imperative to handle this compound with appropriate caution. Fluoroacetic acid and its derivatives are known to be highly toxic.[5][6]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.[7][8]
-
Ventilation: Handle the compound, especially in its solid form or when preparing stock solutions, in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Handling: Avoid all direct contact with the skin and eyes.[5][8][9] In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Disposal: Dispose of all waste materials contaminated with the compound according to your institution's hazardous waste disposal procedures. Do not discharge to the sewer.[5]
A Strategic Workflow for In Vitro Characterization
A systematic approach is crucial when characterizing a novel compound. The following workflow is proposed to move from broad effects to more specific activities, ensuring that data from each step informs the design of the next.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Methodology
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
MTT reagent (5 mg/mL in sterile PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well flat-bottom sterile culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate. Include wells for 'no cell' (media only) and 'untreated' (cells with vehicle) controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations.
-
Carefully remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. For the 'untreated' control, add medium with the same final concentration of DMSO as the treated wells.
-
-
Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). 5. MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. 6. Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [10]
Data Analysis and Presentation
The cell viability is calculated as a percentage relative to the untreated control.
Formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
| Compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 50 | 52.1 ± 4.8 |
| 100 | 25.3 ± 3.9 |
| 250 | 5.6 ± 2.1 |
| Calculated IC₅₀ | ~50 µM |
| Table 1: Example data output from an MTT assay for determining the IC₅₀ value. |
Protocol 2: Antifungal Susceptibility Testing
Principle and Rationale
Given that cyclopentenedione derivatives are known for their antifungal properties, evaluating this compound against fungal pathogens is a logical screening step. [1][2][4]The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11][12]
Detailed Methodology
Materials:
-
Fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile saline or PBS.
-
96-well U-bottom sterile microplates.
-
Spectrophotometer.
-
Humidified incubator.
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute this suspension in RPMI medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. [11]2. Compound Dilution:
-
In a 96-well plate, add 100 µL of RPMI medium to all wells except the first column.
-
Add 200 µL of the highest concentration of the test compound (prepared in RPMI) to the first column.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well. This will bring the final volume to 200 µL and dilute the compound concentrations by half.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours. [11]6. Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. [13]For azoles and related compounds, the endpoint is often a significant reduction (≥50%) in growth compared to the control. [13]
Data Analysis and Presentation
| Fungal Strain | Compound | MIC (µg/mL) |
| C. albicans ATCC 90028 | This compound | 16 |
| C. albicans ATCC 90028 | Fluconazole (Control) | 1 |
| A. fumigatus ATCC 204305 | This compound | >64 |
| A. fumigatus ATCC 204305 | Amphotericin B (Control) | 0.5 |
| Table 2: Example data for Minimum Inhibitory Concentration (MIC) determination. |
Protocol 3: In Vitro Anti-inflammatory Activity by Albumin Denaturation Inhibition
Principle and Rationale
Inflammation is a complex biological process where protein denaturation is a well-documented cause of inflammatory and arthritic diseases. [14]The ability of a compound to prevent protein denaturation can be a preliminary indicator of its anti-inflammatory potential. [15][16]This assay uses heat-induced denaturation of egg albumin as a model system. An effective anti-inflammatory agent will protect the protein from denaturation.
Workflow Diagram: Albumin Denaturation Assay
Caption: Workflow for the in vitro anti-inflammatory albumin denaturation assay.
Detailed Methodology
Materials:
-
Fresh hen's egg albumin.
-
Phosphate-Buffered Saline (PBS, pH 6.4).
-
Diclofenac sodium (as a positive control).
-
Spectrophotometer.
Procedure:
-
Reagent Preparation:
-
Prepare a 1% aqueous solution of egg albumin.
-
Prepare stock solutions of the test compound and diclofenac sodium in DMSO.
-
-
Reaction Mixture:
-
In separate tubes, prepare the reaction mixtures containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 0.2 mL of various concentrations of the test compound (or diclofenac sodium).
-
A control tube should contain the vehicle (DMSO) instead of the test compound.
-
-
Incubation: Incubate all tubes at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by placing the tubes in a water bath at 70°C for 10 minutes.
-
Cooling: After heating, allow the tubes to cool to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
Data Analysis and Presentation
The percentage inhibition of protein denaturation is calculated using the following formula:
Formula: % Inhibition = [(Abs_control - Abs_treated) / Abs_control] * 100
| Concentration (µg/mL) | % Inhibition (Compound) | % Inhibition (Diclofenac Sodium) |
| 50 | 25.4 ± 3.1 | 45.8 ± 4.2 |
| 100 | 48.9 ± 4.5 | 68.2 ± 5.1 |
| 250 | 65.7 ± 5.3 | 85.1 ± 3.9 |
| 500 | 78.2 ± 4.8 | 92.4 ± 2.7 |
| Table 3: Example data for the inhibition of albumin denaturation. |
Protocol 4: General Enzyme Inhibition Assay (Protease Example)
Principle and Rationale
Many drugs exert their effects by inhibiting enzymes. Given the broad bioactivities of related compounds, screening this compound against a panel of enzymes is a valuable step. A general approach involves using a commercially available, broad-spectrum enzyme substrate that produces a colorimetric or fluorometric signal upon cleavage. Here, we provide an example protocol for a general protease inhibition assay.
Detailed Methodology
Materials:
-
Protease (e.g., Trypsin).
-
Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin).
-
Tris-HCl buffer (pH 8.0).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Assay Preparation: In a 96-well plate, add:
-
Tris-HCl buffer.
-
Various concentrations of this compound (or a known protease inhibitor as a positive control).
-
Enzyme solution (e.g., Trypsin).
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance (e.g., at 405 nm for p-nitroanilide release) every minute for 15-30 minutes. The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.
-
Controls: Include controls for 'no enzyme' (substrate only), 'no inhibitor' (enzyme + substrate), and 'no substrate' (enzyme + inhibitor).
Data Analysis and Presentation
The percentage of enzyme inhibition is calculated as follows:
Formula: % Inhibition = [(Rate_control - Rate_treated) / Rate_control] * 100
Plot the % Inhibition against the log of the compound concentration to determine the IC₅₀ value.
| Concentration (µM) | % Trypsin Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.8 |
| 10 | 15.6 ± 2.5 |
| 50 | 45.1 ± 4.1 |
| 100 | 70.3 ± 5.6 |
| 250 | 91.8 ± 3.2 |
| Calculated IC₅₀ | ~60 µM |
| Table 4: Example data for a protease (Trypsin) inhibition assay. |
References
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Pierce, C. G., et al. (2015). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Applied and Environmental Microbiology, 81(20), 7253-7260. [Link]
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Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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Zhang, L., et al. (2009). Structure-based substrate screening for an enzyme. BMC Bioinformatics, 10(Suppl 1), S15. [Link]
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Schultz, D. J., & Arnold, F. H. (2009). Cyclopentenyl Fatty Acids: History, Biological Activity and Synthesis. Current Organic Chemistry, 13(1), 84-98. [Link]
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Choudhary, N., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. Journal of Applied Biology & Biotechnology, 13(1), 1-10. [Link]
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Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 335-346. [Link]
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Vacek, J., et al. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini-Reviews in Medicinal Chemistry, 14(4), 335-46. [Link]
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Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 30(3), 737-757. [Link]
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Benito-Martinez, S., et al. (2018). In vitro antifungal susceptibility testing. Revista Iberoamericana de Micología, 35(3), 133-141. [Link]
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Madhuranga, M. A. T., & Samarakoon, S. R. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]
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Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Mini-Reviews in Medicinal Chemistry, 14(4), 335-346. [Link]
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National Toxicology Program. (2006). Section 1: In Vitro Cytotoxicity Test Methods BRD. NTP Interagency Center for the Evaluation of Alternative Toxicological Methods. [Link]
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Lima, M. C., et al. (2005). Chemical structures of the major cyclopentenyl fatty acids from seeds of Carpotroche brasiliensis. Lipids, 40(5), 527-530. [Link]
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protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. protocols.io. [Link]
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CLP. (n.d.). GHS Safety Data Sheet - Acetic acid, cyclopentylidene-, methyl ester. CLP Website. [Link]
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Li, C., et al. (2013). Five new cyclopentenyl fatty acid derivatives from the seeds of Hydnocarpus anthelminthica. Fitoterapia, 84, 285-289. [Link]
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Martin, A. J. (1992). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
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Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(1), 31. [Link]
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Rahman, H., et al. (2015). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions, 104, 331-336. [Link]
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de Souza, R. O. M. A., et al. (2016). Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents. ChemistryOpen, 5(4), 339-343. [Link]
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Spampinato, C., & Leonardi, D. (2013). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(1), 31. [Link]
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Leonardi, D., et al. (2023). Recent Progress on One-Pot Multisubstrate Screening. Organic Process Research & Development, 27(8), 1395-1406. [Link]
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Benelhadj, S., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. Marine Drugs, 21(3), 166. [Link]
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Revie, N. M., et al. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(8), ofy203. [Link]
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Avato, P., & Argentieri, M. P. (2021). Rare fatty acids and lipids in plant oilseeds: occurrence and bioactivity. Phytochemistry Reviews, 20, 1073-1100. [Link]
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Ferreira, M. J., et al. (2021). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Molecules, 26(21), 6340. [Link]
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Cramer, U., & Spener, F. (1977). Biosynthesis of Cyclopentenyl Fatty Acids. Cyclopentenylglycine, a Non-Proteinogenic Amino Acid as Precursor of Cyclic Fatty Acids in Flacourtiaceae. European Journal of Biochemistry, 74(3), 495-500. [Link]
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International Labour Organization. (n.d.). ICSC 0274 - FLUOROACETIC ACID. International Chemical Safety Cards. [Link]
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Application Notes and Protocols for Elucidating the Cellular Effects of 2-Cyclopentylidene-2-fluoroacetic acid
Introduction
2-Cyclopentylidene-2-fluoroacetic acid (CFA) is a synthetic organic compound characterized by a cyclopentylidene ring and a fluoroacetic acid moiety. While the specific biological activities of CFA are not extensively documented in publicly available literature, its structural similarity to fatty acids and other bioactive cyclopentane derivatives suggests a potential for interaction with key cellular processes. For instance, cyclopentenediones are known to possess anti-inflammatory, cytostatic, and enzyme inhibitory activities.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of CFA using a tiered approach of cell-based assays.
The protocols provided herein are designed to be self-validating and offer insights into the causality behind experimental choices. We will progress from broad assessments of cell health and metabolic function to more granular investigations of specific molecular targets and pathways. This structured workflow will enable a thorough characterization of the pharmacological profile of this novel compound.
Experimental Workflow for Characterizing CFA
To efficiently characterize a novel compound like CFA, a tiered experimental approach is recommended. This strategy begins with broad, high-throughput screens to identify a general biological effect, followed by more specific assays to elucidate the mechanism of action.
Figure 1: A tiered workflow for the cellular characterization of this compound (CFA).
Tier 1: Primary Screening - Assessing General Cellular Health and Viability
The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays provide a foundational understanding of the compound's potency (e.g., IC50 or EC50 values) and are crucial for selecting appropriate concentrations for subsequent mechanistic studies.
Cell Viability Assay using Resazurin
Scientific Rationale: This assay measures the metabolic activity of viable cells. Resazurin (a blue, non-fluorescent dye) is reduced by mitochondrial reductases in living cells to the highly fluorescent, pink resorufin. The fluorescence intensity is directly proportional to the number of viable cells. This assay is sensitive, and provides a good signal-to-noise ratio.[3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of CFA in culture medium. Remove the old medium from the cells and add 100 µL of the CFA-containing medium to each well. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Assay: Add 20 µL of Resazurin solution (e.g., CellTiter-Blue®) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure fluorescence at 560 nm excitation and 590 nm emission using a microplate reader.
-
Data Analysis: Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of viable cells. Plot the results as a dose-response curve to calculate the IC50 value.
Cell Proliferation Assay
Scientific Rationale: While viability assays measure metabolic activity at a single time point, proliferation assays monitor the rate of cell growth over time.[4] This helps to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.
Protocol:
-
Cell Seeding: Seed cells at a low density in a 96-well plate.
-
Treatment: Treat cells with various concentrations of CFA as described above.
-
Time Course: At different time points (e.g., 0, 24, 48, 72 hours), quantify the number of viable cells using a method like the Resazurin assay or direct cell counting.
-
Data Analysis: Plot cell number versus time for each CFA concentration. A reduced slope compared to the control indicates an anti-proliferative effect.
Table 1: Expected Outcomes from Tier 1 Screening
| Observed Effect | Interpretation | Next Steps |
| Dose-dependent decrease in viability | CFA is cytotoxic or cytostatic. | Proceed to Tier 2 to investigate metabolic effects and Tier 3 to determine the mode of cell death. |
| No significant change in viability | CFA is not cytotoxic at the tested concentrations. | Consider assays for more subtle cellular effects (e.g., changes in signaling pathways, gene expression). |
Tier 2: Investigating Metabolic Effects
Given that CFA is a fatty acid analog, it is plausible that it may interfere with cellular metabolism, particularly fatty acid metabolism.[4][5] Assays in this tier are designed to probe the impact of CFA on the primary energy-producing pathways of the cell.
Real-Time Metabolic Analysis using Seahorse XF
Scientific Rationale: The Seahorse XF Analyzer measures two key parameters of cellular metabolism in real-time: the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This powerful technique provides a snapshot of the metabolic phenotype of the cell and how it is altered by a compound.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with CFA for a predetermined duration.
-
Assay Preparation: Wash the cells and replace the culture medium with XF assay medium.
-
Seahorse XF Assay: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A. This will reveal key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Data Analysis: Analyze the changes in OCR and ECAR in CFA-treated cells compared to controls. A decrease in OCR could suggest inhibition of mitochondrial respiration, potentially through disruption of the electron transport chain or substrate supply (like fatty acid oxidation).
Fatty Acid Oxidation (FAO) Assay
Scientific Rationale: This assay directly measures the ability of cells to oxidize fatty acids for energy production.[6] A common method involves providing cells with a long-chain fatty acid substrate (like oleate conjugated to BSA) and measuring the subsequent increase in oxygen consumption.[6] This is particularly relevant for CFA, which may act as a competitive inhibitor of fatty acid uptake or oxidation.
Protocol:
-
Cell Preparation: Seed cells in a 96-well plate. For some cell types, a period of glucose deprivation may enhance their reliance on FAO.[6]
-
Assay Medium: Prepare a measurement medium containing L-carnitine (essential for fatty acid transport into mitochondria) and the FAO substrate (e.g., oleate-BSA conjugate).[6]
-
Treatment: Add CFA to the assay medium.
-
Measurement: Measure oxygen consumption using a microplate reader with an oxygen-sensitive probe. The difference in oxygen consumption between cells with and without the FAO substrate represents the rate of FAO.
-
Controls: Include a known inhibitor of FAO, such as etomoxir, as a positive control.[6]
-
Data Analysis: Compare the rate of FAO in CFA-treated cells to that of vehicle-treated controls.
Tier 3: Delving into Specific Mechanisms of Action
If the results from Tier 2 suggest a specific metabolic disruption (e.g., inhibited FAO), the next logical step is to investigate the underlying molecular mechanism.
Acetyl-CoA Carboxylase (ACC) Activity Assay
Scientific Rationale: Acetyl-CoA Carboxylase (ACC) is a key enzyme in fatty acid metabolism, catalyzing the formation of malonyl-CoA. Malonyl-CoA is both a critical building block for fatty acid synthesis and a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for oxidation. Therefore, inhibiting ACC can lead to an increase in FAO. Conversely, if CFA were to somehow activate ACC, it would decrease FAO. Given its role as a central regulatory node, ACC is a plausible target for a fatty acid analog.[7]
Protocol (Enzymatic Assay):
-
Enzyme Source: Use purified recombinant ACC or cell lysates.
-
Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, ATP, and bicarbonate.
-
Treatment: Add different concentrations of CFA to the reaction mixture.
-
Initiate Reaction: Add the enzyme source to start the reaction.
-
Detection: The activity of ACC can be measured by quantifying the amount of ADP produced (using a coupled enzyme reaction that oxidizes NADH to NAD+) or by measuring the incorporation of radiolabeled bicarbonate into malonyl-CoA.[7][8] Several commercial kits are available for this purpose.[9]
-
Data Analysis: Determine the effect of CFA on ACC activity and calculate the IC50 if inhibition is observed.
Figure 2: Hypothetical pathway of CFA's effect on fatty acid metabolism.
Mitochondrial Membrane Potential Assay
Scientific Rationale: A decrease in OCR observed in the Seahorse assay could be due to a direct effect on the electron transport chain, leading to a loss of mitochondrial membrane potential (ΔΨm). This potential is crucial for ATP synthesis, and its dissipation is an early hallmark of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with CFA for the desired time.
-
Staining: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM).
-
Measurement: Analyze the fluorescence intensity of the cells using flow cytometry or a fluorescence microscope.
-
Control: Use a known mitochondrial uncoupler, such as FCCP, as a positive control for membrane depolarization.
-
Data Analysis: A decrease in fluorescence intensity in CFA-treated cells indicates a loss of mitochondrial membrane potential.
Apoptosis vs. Necrosis Assay
Scientific Rationale: If CFA is found to be cytotoxic, it is important to determine the mode of cell death. Apoptosis is a programmed and controlled form of cell death, while necrosis is a more chaotic process resulting from acute cellular injury. This can be distinguished by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with CFA at concentrations around the determined IC50.
-
Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Table 2: Data Interpretation Summary
| Assay | Parameter Measured | Potential Interpretation of CFA Effect |
| Seahorse XF | OCR / ECAR | ↓ OCR: Inhibition of mitochondrial respiration. ↑ ECAR: Compensatory shift to glycolysis. |
| FAO Assay | O₂ consumption with fatty acid substrate | ↓ O₂ consumption: Inhibition of fatty acid oxidation. |
| ACC Activity | Enzyme activity | ↓ Activity: Direct inhibition of ACC by CFA. |
| Mito. Potential | TMRE/TMRM fluorescence | ↓ Fluorescence: Depolarization of mitochondrial membrane. |
| Apoptosis Assay | Annexin V / PI staining | ↑ Annexin V+ / PI- cells: Induction of apoptosis. |
Conclusion
The study of a novel compound like this compound requires a systematic and multi-faceted approach. The application notes and protocols outlined in this guide provide a logical progression from high-level phenotypic screening to detailed mechanistic studies. By first establishing the impact of CFA on cell viability and proliferation, researchers can then rationally select concentrations for more complex metabolic and mechanistic assays. Investigating effects on major metabolic pathways like mitochondrial respiration and fatty acid oxidation, followed by targeted enzyme and cell death assays, will enable the comprehensive characterization of CFA's cellular effects and help to uncover its potential as a pharmacological agent or research tool.
References
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MarinBio. (n.d.). Cell Based Assays for Metabolic Disease Drug Discovery. Retrieved from [Link]
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Reaction Biology. (n.d.). Carboxylase Assays Services. Retrieved from [Link]
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Zou, Z., et al. (2004). A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry, 333(1), 116-123. Retrieved from [Link]
-
BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
Smalley, T. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17754. Retrieved from [Link]
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Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Retrieved from [Link]
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Blanchard, C. Z., et al. (2010). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. Analytical and Bioanalytical Chemistry, 398(2), 923–930. Retrieved from [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Retrieved from [Link]
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Giesbertz, P., et al. (2015). In situ assay of fatty acid-oxidation by metabolite profiling following permeabilization of cell membranes. Journal of Lipid Research, 56(2), 465-474. Retrieved from [Link]
-
Elabscience. (n.d.). Acetyl-CoA Carboxylase (ACC) Activity Assay Kit. Retrieved from [Link]
-
Harriman, G., et al. (2016). Acetyl-CoA Carboxylase Inhibition by ND-630 Inhibits Fatty Acid Synthesis and Stimulates Fatty Acid Oxidation in Cultured Cells and in Experimental Animals. PLOS ONE, 11(3), e0153025. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Vacek, J., et al. (2014). Chemical properties and biological activities of cyclopentenediones: a review. Mini-Reviews in Medicinal Chemistry, 14(4), 346-356. Retrieved from [Link]
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Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: Investigating 2-Cyclopentylidene-2-fluoroacetic acid as a Novel Metabolic Modulator in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction: Targeting the Metabolic Plasticity of Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A hallmark of this reprogramming is the Warburg effect, characterized by elevated aerobic glycolysis even in the presence of ample oxygen.[1] This metabolic shift provides cancer cells with essential biosynthetic precursors and contributes to an acidic tumor microenvironment that facilitates invasion and immune evasion. Consequently, targeting the unique metabolic dependencies of cancer cells has emerged as a promising therapeutic strategy.[2][3]
A key regulatory node in cancer metabolism is the pyruvate dehydrogenase complex (PDC), which gates the entry of pyruvate into the tricarboxylic acid (TCA) cycle. The activity of PDC is tightly controlled by pyruvate dehydrogenase kinases (PDKs), which phosphorylate and inactivate the complex.[4][5] Overexpression of PDKs is observed in numerous cancers, leading to the suppression of mitochondrial respiration and a reliance on glycolysis.[3][4][6] Inhibition of PDKs can reverse this glycolytic phenotype, forcing cancer cells to rely on oxidative phosphorylation, which can lead to increased oxidative stress and apoptosis.[6][7][8]
2-Cyclopentylidene-2-fluoroacetic acid is a novel small molecule with structural similarities to known metabolic modulators. Its fluoroacetate moiety suggests a potential to interfere with key enzymatic processes in cellular metabolism. Analogous to dichloroacetate (DCA), a well-characterized PDK inhibitor, this compound is hypothesized to function as an inhibitor of PDK, thereby reactivating PDC and shifting the metabolic balance from glycolysis towards oxidative phosphorylation. This application note provides a comprehensive guide for researchers to investigate the anticancer potential of this compound in various cancer cell lines, focusing on its proposed mechanism as a metabolic modulator.
Proposed Mechanism of Action
We hypothesize that this compound acts as a competitive inhibitor of pyruvate at the active site of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, the compound prevents the phosphorylation and inactivation of the pyruvate dehydrogenase (PDH) complex. This leads to the sustained activity of PDH, which converts pyruvate to acetyl-CoA, fueling the TCA cycle and oxidative phosphorylation. The resulting metabolic shift is expected to decrease lactate production and increase the generation of mitochondrial reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.
Figure 2: Experimental Workflow. A phased approach to characterize the effects of this compound on cancer cell lines.
Western Blot Analysis of Key Metabolic Proteins
Objective: To investigate the effect of this compound on the phosphorylation status of PDH and the expression of related proteins.
Protocol:
-
Treatment and Lysis: Treat cells with the compound at the IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-PDH (E1-alpha subunit)
-
Total PDH
-
PDK1, PDK2, PDK3, PDK4
-
Cleaved Caspase-3
-
β-actin (loading control)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize to the loading control. A decrease in the p-PDH/PDH ratio would indicate activation of the PDH complex.
Expected Outcomes and Interpretation
| Assay | Expected Outcome with this compound | Interpretation |
| Cell Viability (MTT) | Dose- and time-dependent decrease in cell viability. | The compound exhibits cytotoxic/cytostatic effects on cancer cells. |
| Metabolic Flux (Seahorse) | Decreased ECAR (glycolysis) and increased OCR (mitochondrial respiration). | The compound shifts metabolism from glycolysis to oxidative phosphorylation, consistent with PDK inhibition. |
| Apoptosis (Annexin V/PI) | Increased percentage of Annexin V positive cells. | The compound induces apoptotic cell death. |
| Western Blot | Decreased ratio of phosphorylated PDH to total PDH. Increased cleaved caspase-3. | The compound inhibits PDK activity, leading to PDH activation and apoptosis. |
Troubleshooting
-
Low Cytotoxicity: If the compound shows low activity, consider using cell lines known to be highly glycolytic (e.g., triple-negative breast cancer lines). Ensure the compound is fully solubilized.
-
No Change in Metabolism: The compound may have a different mechanism of action. Consider screening against other metabolic enzyme targets. The cyclopentylidene moiety may also affect cell permeability.
-
Inconsistent Western Blot Results: Ensure the use of fresh phosphatase inhibitors in the lysis buffer, as the phosphorylation state of PDH is dynamic.
Conclusion
This application note provides a framework for the initial investigation of this compound as a potential anticancer agent targeting cellular metabolism. The proposed protocols are designed to test the hypothesis that the compound functions as a PDK inhibitor, leading to a metabolic shift and subsequent cell death. The results from these experiments will provide valuable insights into its mechanism of action and its potential for further development as a cancer therapeutic.
References
-
Tataranni, T., & Piccoli, C. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Oxidative Medicine and Cellular Longevity, 2019, 8201079. [Link]
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Sutendra, G., & Michelakis, E. D. (2013). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Frontiers in Oncology, 3, 38. [Link]
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Cai, Z., et al. (2022). Targeting cancer metabolic pathways for improving chemotherapy and immunotherapy. Journal of Hematology & Oncology, 15(1), 39. [Link]
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Jha, M. K., et al. (2020). Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target?. International Journal of Molecular Sciences, 21(19), 7193. [Link]
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Kulkarni, P., et al. (2020). Targeting Cellular Metabolism With CPI-613 Sensitizes Pancreatic Cancer Cells to Radiation Therapy. Frontiers in Oncology, 10, 1373. [Link]
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Sradhanjali, S., & Reddy, M. M. (2018). Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer. Current Topics in Medicinal Chemistry, 18(6), 444-453. [Link]
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Michelakis, E. D., et al. (2010). Metabolic modulation of glioblastoma with dichloroacetate. Science Translational Medicine, 2(31), 31ra34. [Link]
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Tataranni, T., & Piccoli, C. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. PubMed, [Link]
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Sradhanjali, S., & Reddy, M. M. (2018). Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer. PubMed, [Link]
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Canadian College of Naturopathic Medicine. (n.d.). Dichloroacetate (DCA) in Cancer Care. CCNM. [Link]
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Application Notes & Protocols: A Framework for the In Vivo Evaluation of 2-Cyclopentylidene-2-fluoroacetic acid as a Novel Metabolic Modulator
Introduction: 2-Cyclopentylidene-2-fluoroacetic acid is a novel chemical entity with potential therapeutic applications. While its precise mechanism of action is yet to be elucidated, its structural features, particularly the carboxylic acid moiety, suggest a potential role as a metabolic modulator. Carboxylic acids are prevalent in molecules that interact with metabolic enzymes and nuclear receptors.[1][2] This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, outlining a strategic, phased approach to characterize its pharmacokinetic, pharmacodynamic, and toxicological profile, and to assess its efficacy in a relevant disease model. The experimental design emphasizes a robust, data-driven methodology to support its potential advancement as a therapeutic candidate.
This guide is intended for researchers, scientists, and drug development professionals. It provides not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a self-validating and rigorous investigation. All procedures should be conducted in compliance with Good Laboratory Practices (GLP) as defined by regulatory bodies like the FDA.[3]
Phase 1: Foundational Characterization & Safety Assessment
The initial phase focuses on preparing the compound for in vivo administration and establishing a preliminary safety profile.
Formulation Development
Causality: The physicochemical properties of this compound, particularly its carboxylic acid group, will influence its solubility and stability. At physiological pH, this group is typically ionized, which can affect its ability to cross cell membranes.[4] A suitable formulation is critical for ensuring consistent bioavailability and reproducible results in subsequent in vivo studies.
Protocol: Vehicle Screening and Formulation
-
Solubility Assessment:
-
Determine the solubility of the test compound in a panel of pharmaceutically acceptable vehicles (e.g., sterile water, saline, phosphate-buffered saline (PBS), 5% dextrose, and various concentrations of solubilizing agents like Tween 80, PEG400, or cyclodextrins).
-
Given its acidic nature, assess the impact of pH on solubility. The formation of a salt (e.g., sodium salt) by reacting the carboxylic acid with a base like sodium hydroxide can significantly enhance aqueous solubility.[5]
-
-
Vehicle Selection:
-
Choose a vehicle that provides a clear, stable solution or a fine, homogenous suspension at the desired concentration range.
-
The selected vehicle must be non-toxic and well-tolerated in the chosen animal model at the intended volume of administration.
-
-
Formulation Preparation:
-
For a salt form, dissolve the compound in sterile water and titrate with a stoichiometric amount of 1N NaOH to a neutral pH. Adjust the final concentration with sterile saline.
-
For a suspension, micronize the compound to a uniform particle size and suspend it in a vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80).
-
-
Stability Testing:
-
Assess the short-term stability of the formulation at room temperature and 4°C for the expected duration of the studies.
-
Acute Oral Toxicity Study
Causality: An acute toxicity study is essential to determine the compound's intrinsic toxicity and to identify the maximum tolerated dose (MTD). This information is crucial for selecting appropriate dose levels for subsequent pharmacokinetic and efficacy studies.[6][7] The study will be designed based on OECD guidelines to ensure regulatory acceptance.[8][9][10]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
-
Animal Model:
-
Procedure:
-
Fast animals overnight prior to dosing.
-
Administer a single dose of the formulated compound via oral gavage.
-
The first animal is dosed at a step below the best preliminary estimate of the LD50.
-
Subsequent animals are dosed at higher or lower intervals (typically a factor of 3.2) depending on the outcome (survival or death) of the previously dosed animal.[8][10] A 48-hour interval between dosing animals is standard.[10]
-
-
Observations:
-
Endpoint:
Phase 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
This phase aims to understand how the drug moves through the body (pharmacokinetics) and its effect on the body (pharmacodynamics).[6][11] Integrating PK/PD studies is a cornerstone of modern drug development, enabling rational dose selection and optimization.[12][13][14]
Pharmacokinetic (PK) Study
Causality: A PK study will characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6][11] This is essential for understanding its bioavailability, half-life, and exposure levels in the plasma and target tissues, which will inform the dosing regimen for efficacy studies.
Protocol: Single-Dose PK Study in Rodents
-
Animal Model:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Groups: Two groups for intravenous (IV) and oral (PO) administration.
-
-
Dosing:
-
Select a minimum of two non-toxic dose levels based on the acute toxicity data (e.g., a low and a mid-dose).
-
IV group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein to determine absolute bioavailability.
-
PO group: Administer a single dose via oral gavage.
-
-
Sample Collection:
-
Collect sparse blood samples (approx. 100 µL) from a subset of animals at each time point to build a composite PK profile.
-
Time points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Time points (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis to determine key PK parameters.
-
| PK Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable point |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Absolute oral bioavailability (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral)) |
In Vivo Pharmacodynamic (PD) Biomarker Assessment
Causality: Based on the hypothesis that the compound is a metabolic modulator, initial PD studies will assess its effects on key metabolic biomarkers. This provides early evidence of target engagement and helps to establish a dose-response relationship.
Protocol: Acute PD Study in a Disease-Relevant Model
-
Animal Model:
-
Procedure:
-
Administer single oral doses of the compound at three selected levels (low, medium, high) based on toxicity and PK data. Include a vehicle control group.
-
Perform an oral glucose tolerance test (OGTT) at a time point corresponding to the expected Tmax or when sufficient drug exposure is anticipated.
-
-
Biomarker Analysis:
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Collect plasma at the end of the OGTT to measure insulin, triglycerides, and free fatty acids.[17]
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) for glucose and insulin during the OGTT.
-
Compare the biomarker levels between the treated and vehicle control groups to assess the compound's effect on glucose homeostasis and lipid metabolism.
-
Workflow for PK/PD Characterization
Caption: Phased approach for in vivo evaluation.
Phase 3: Chronic Efficacy Study in a Metabolic Disease Model
Causality: After establishing a safe dose range and demonstrating acute pharmacodynamic effects, a chronic study is necessary to evaluate the therapeutic potential of this compound upon repeated administration in a disease model.
Protocol: Multi-Week Efficacy Study in Diet-Induced Obese (DIO) Mice
-
Animal Model:
-
Study Design:
-
Randomize mice into treatment groups based on body weight and fasting blood glucose.
-
Groups:
-
Vehicle Control (HFD-fed)
-
Test Compound (Low Dose)
-
Test Compound (High Dose)
-
Positive Control (e.g., a clinically relevant metabolic drug like a GLP-1 agonist or a DPP-4 inhibitor)
-
Lean Control (mice on a standard chow diet)
-
-
-
Dosing and Duration:
-
Administer the compound daily via oral gavage for 4-8 weeks.
-
Monitor body weight and food intake regularly (e.g., twice weekly).
-
-
Metabolic Phenotyping:
-
Perform OGTT and insulin tolerance tests (ITT) at baseline and at the end of the study.
-
At study termination, collect terminal blood samples for a full lipid panel (total cholesterol, HDL, LDL, triglycerides), insulin, and markers of liver (ALT, AST) and kidney function.
-
Collect and weigh key metabolic tissues: liver, epididymal white adipose tissue (eWAT), and interscapular brown adipose tissue (iBAT).
-
-
Histopathology:
-
Fix liver and adipose tissue in formalin for histological analysis (e.g., H&E staining for steatosis and adipocyte size).
-
Potential Signaling Pathway to Investigate Given its potential role in metabolism, the compound might influence key pathways like AMP-activated protein kinase (AMPK) or peroxisome proliferator-activated receptors (PPARs), which are central regulators of energy homeostasis.
Caption: Hypothesized mechanism of metabolic action.
Data Integrity and Reporting
Throughout all phases, it is imperative to adhere to principles that ensure data integrity.[19] All study protocols, personnel, equipment, and reports should comply with GLP standards.[3] The final study report should provide a comprehensive overview of the experimental design, results, and a thorough statistical analysis, forming a critical part of the data package for potential regulatory submissions.[3][20]
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Pharmacokinetic/pharmacodynamic studies in drug product development. PubMed. [Link]
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What are Pharmacokinetic and Pharmacodynamic Studies? ALS Therapy Development Institute. [Link]
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Animal Models of Diabetes and Metabolic Disease. PubMed Central. [Link]
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Pharmacokinetic/Pharmacodynamic-Driven Drug Development. PubMed Central. [Link]
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Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. CERETRI. [Link]
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Animal models of metabolic syndrome: a review. PubMed Central. [Link]
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Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. Frontiers. [Link]
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Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers. [Link]
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MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. ResearchGate. [Link]
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OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. [Link]
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Animal models in Metabolic Syndrome. International Journal of Pharmaceutical Sciences. [Link]
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OECD 425 OECD Guidelines for the Testing of Chemicals, Acute Oral Toxicity, Up-Down Procedure Standard Test Method. Eurolab. [Link]
-
Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD. [Link]
-
Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]
-
Acute Inhalation Toxicity Testing OECD 403. Pacific Biolabs. [Link]
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Step 2: Preclinical Research. FDA. [Link]
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FDA Requirements for Preclinical Studies. Karger Publishers. [Link]
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Use of in vivo magnetic resonance spectroscopy for studying metabolic diseases. PubMed Central. [Link]
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Securing Data Integrity: FDA's Draft Guidance on In Vivo Bioavailability and Bioequivalence Studies. Global Pharma Tek. [Link]
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Cell Based Assays for Metabolic Disease Drug Discovery. Marin Biologic Laboratories. [Link]
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in vivo metabolic studies for drug efficacy. Physiogenex. [Link]
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In Vivo Metabolic Models. Selvita. [Link]
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Fast Release of Carboxylic Acid inside Cells. PubMed Central. [Link]
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Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. [Link]
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In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. PubMed Central. [Link]
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Laboratory markers of metabolic syndrome. Scielo. [Link]
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Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. [Link]
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Metabolic Models. Sygnature Discovery. [Link]
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Cardiovascular and Metabolic Diseases Animal Models. Pharmaron. [Link]
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Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. [Link]
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Carboxylic Acids 4. Methods of Preparation. YouTube. [Link]
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Application Notes and Protocols for the Quantification of 2-Cyclopentylidene-2-fluoroacetic Acid in Biological Samples
Introduction: The Analytical Imperative for 2-Cyclopentylidene-2-fluoroacetic Acid (CPFA)
This compound (CPFA) is an emerging molecule of interest in pharmaceutical and toxicological research. Its unique structure, featuring a cyclopentylidene ring and a fluorine atom on the alpha-carbon to the carboxylic acid, presents distinct chemical properties that necessitate robust and specific analytical methods for its quantification in biological matrices. Accurate measurement of CPFA in samples such as plasma, serum, and urine is critical for understanding its pharmacokinetic profile, assessing its potential efficacy and toxicity, and ensuring regulatory compliance in drug development.[1][2][3]
This comprehensive guide provides detailed application notes and protocols for the quantification of CPFA in biological samples. In the absence of established, specific methodologies for this compound, the protocols herein are synthesized from established analytical principles for structurally analogous compounds, including other organic acids and fluoroacetic acid derivatives.[4][5] The methodologies are designed to be a robust starting point for researchers, emphasizing scientific integrity and the necessity of in-house validation.
Physicochemical Properties of CPFA and Analytical Considerations
A thorough understanding of the physicochemical properties of CPFA is fundamental to developing a reliable analytical method.
| Property | Implication for Analysis |
| Molecular Weight | Suitable for mass spectrometry-based detection. |
| Carboxylic Acid Group (pKa ~2-4) | Ionizable functional group, enabling manipulation of its charge state for extraction and chromatographic retention. It can be deprotonated in basic solutions to increase aqueous solubility and protonated in acidic solutions to increase organic solvent solubility.[6] |
| Fluorine Atom | The high electronegativity of fluorine can impact the compound's polarity and chromatographic behavior. It also provides a unique isotopic signature that can be leveraged in mass spectrometry.[7][8] |
| Cyclopentylidene Moiety | This non-polar group contributes to the overall hydrophobicity of the molecule, influencing its retention in reversed-phase chromatography and its solubility in organic solvents. |
Recommended Analytical Approaches: A Multi-faceted Strategy
Given the structural characteristics of CPFA, two primary analytical techniques are recommended for its quantification: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A less sensitive but potentially useful alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV), is also discussed.
Protocol 1: LC-MS/MS for High-Sensitivity Quantification of CPFA in Plasma
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and specificity.[1] This protocol outlines a method for the analysis of CPFA in plasma using protein precipitation for sample cleanup.
Rationale for Method Selection
-
Protein Precipitation: This is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[9][10][11]
-
Reversed-Phase Chromatography: The combination of the non-polar cyclopentylidene group and the polar carboxylic acid group makes CPFA amenable to reversed-phase chromatography, where it can be retained and separated from other matrix components.
-
Tandem Mass Spectrometry (MS/MS): Provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for CPFA.
Experimental Workflow
Figure 1: LC-MS/MS sample preparation workflow.
Detailed Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled CPFA).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[11]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC or HPLC system | To achieve efficient separation. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Acidification protonates the carboxylic acid group, improving retention in reversed-phase chromatography.[12][13] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute CPFA, then return to initial conditions for re-equilibration. | To ensure separation from endogenous matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 - 10 µL | To ensure sufficient analyte is introduced onto the column. |
| MS System | Triple quadrupole mass spectrometer | For selective reaction monitoring (SRM) or multiple reaction monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | The carboxylic acid group is readily deprotonated in the ESI source, forming a [M-H]⁻ ion. |
| MRM Transitions | To be determined by direct infusion of a CPFA standard. A hypothetical transition would be from the deprotonated molecular ion (precursor ion) to a characteristic fragment ion (product ion). | Provides high selectivity and sensitivity. |
Protocol 2: GC-MS for Quantification of CPFA in Urine following Derivatization
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility.[14] This protocol describes a method for CPFA analysis in urine using liquid-liquid extraction and subsequent derivatization.
Rationale for Method Selection
-
Liquid-Liquid Extraction (LLE): LLE is a robust method for extracting acidic compounds from aqueous matrices like urine.[6][15] By adjusting the pH, the charge state of CPFA can be manipulated to facilitate its transfer into an organic solvent.
-
Derivatization: Silylation is a common and effective derivatization technique for carboxylic acids, replacing the acidic proton with a silyl group (e.g., trimethylsilyl - TMS) to increase volatility and improve chromatographic peak shape.[14][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent chromatographic separation and mass spectrometric detection for derivatized CPFA.
Experimental Workflow
Figure 2: GC-MS sample preparation workflow.
Detailed Protocol
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 500 µL of urine sample in a glass tube, add an internal standard and acidify to pH ~2 with hydrochloric acid.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-4) and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[15]
-
Cap the tube tightly and heat at 60°C for 30 minutes to complete the derivatization.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| GC System | Gas chromatograph with a mass selective detector | Standard instrumentation for this type of analysis. |
| Column | A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) | Provides good separation of a wide range of derivatized compounds. |
| Injector Temperature | 250°C | To ensure rapid volatilization of the derivatized analyte. |
| Oven Temperature Program | Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C). | To achieve good separation of the analyte from matrix components. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Inert carrier gas for GC. |
| MS System | Single quadrupole or ion trap mass spectrometer | For detection and quantification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | To enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized CPFA. |
Alternative Method: HPLC-UV
For laboratories without access to mass spectrometry, HPLC with UV detection can be a viable, albeit less sensitive, alternative for the quantification of CPFA.
-
Principle: The carboxyl group in organic acids allows for UV detection at low wavelengths (around 210 nm).[17][18][19]
-
Sample Preparation: Similar sample preparation techniques as for LC-MS/MS can be employed (e.g., protein precipitation or LLE).
-
Chromatography: A reversed-phase C18 column with an acidic mobile phase (e.g., phosphate buffer at low pH) is typically used.[17][18]
-
Limitations: This method is less sensitive and selective than MS-based methods and may be more susceptible to interferences from co-eluting compounds in complex biological matrices.
Method Validation: Ensuring Data Integrity
Once a suitable analytical method has been developed, it is imperative that it is fully validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[1][20][21] A validated method ensures that the data generated is accurate, reliable, and reproducible.
Key Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99. |
| Accuracy and Precision | The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). | Accuracy within ±15% of the nominal value (±20% at the LLOQ). Precision (%CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ). | LOD is typically determined as a signal-to-noise ratio of 3:1. LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria. |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible recovery across the concentration range. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
The quantification of this compound in biological samples is achievable through the application of established bioanalytical techniques. This guide provides a comprehensive starting point for researchers to develop and validate robust analytical methods using LC-MS/MS or GC-MS. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the biological matrix. Rigorous method validation is a critical final step to ensure the generation of high-quality, reliable data for pharmacokinetic, toxicological, and other drug development studies.
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SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
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Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
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Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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Reuter, W. M. (n.d.). The Analysis of a Broad Range of Organic Acids by HPLC with UV Detection. PerkinElmer. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]
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Application Notes & Protocols: 2-Cyclopentylidene-2-fluoroacetic Acid as a Tool for Studying Lipid Metabolism
Abstract: The study of lipid metabolism is critical for understanding and developing therapies for a range of human diseases, including metabolic syndrome, type 2 diabetes, obesity, and certain cancers. Acetyl-CoA Carboxylase (ACC) is a pivotal enzyme that controls the flux of metabolites towards either fatty acid synthesis or fatty acid oxidation. Small molecule inhibitors of ACC are therefore invaluable tools for dissecting these pathways. This document provides a comprehensive guide to using 2-Cyclopentylidene-2-fluoroacetic acid, a representative ACC inhibitor, for in vitro and in vivo research. We will detail the underlying mechanism of action, provide validated, step-by-step protocols for key cellular assays, and outline a framework for preclinical evaluation, empowering researchers to effectively probe the complexities of lipid metabolism.
Part 1: The Scientific Foundation - Mechanism of Action
Acetyl-CoA Carboxylase (ACC): The Gatekeeper of Fatty Acid Metabolism
Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed step in the biosynthesis of fatty acids.[1][2] In mammals, two main isoforms of ACC exist with distinct localizations and functions:
-
ACC1: Primarily located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue. The malonyl-CoA produced by ACC1 is the primary building block for the synthesis of new fatty acids (de novo lipogenesis).
-
ACC2: Found on the outer mitochondrial membrane. The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.
By controlling the cellular pool of malonyl-CoA, ACC acts as a critical switch. High ACC activity promotes energy storage by driving fatty acid synthesis and simultaneously blocking their breakdown. Conversely, inhibition of ACC reduces malonyl-CoA levels, which simultaneously halts de novo lipogenesis and removes the brake on CPT1, thereby promoting the oxidation of fatty acids for energy production.[1]
This compound: A Targeted Inhibitor
This compound represents a class of compounds designed to inhibit ACC activity. By competing with acetyl-CoA at the carboxyltransferase (CT) domain of the enzyme, these inhibitors lower the production of malonyl-CoA.[1] This targeted inhibition makes them precise tools for manipulating cellular energy balance. The direct consequence of treating cells or organisms with an ACC inhibitor like this compound is a metabolic shift from an anabolic (storage) state to a catabolic (burning) state. This makes it a powerful agent for studying the physiological and pathological consequences of altered lipid flux.
Part 2: Applications in Metabolic Research
The ability to pharmacologically inhibit ACC provides a robust method for investigating the roles of fatty acid metabolism in various biological contexts.
-
Metabolic Syndrome & Type 2 Diabetes: By stimulating fatty acid oxidation and reducing ectopic lipid accumulation (e.g., in the liver and muscle), ACC inhibitors can be used to study mechanisms of insulin resistance and dyslipidemia.
-
Non-alcoholic Fatty Liver Disease (NAFLD): Researchers can use ACC inhibitors to probe the contribution of de novo lipogenesis to hepatic steatosis and explore the potential of reversing fat buildup in hepatocytes.
-
Oncology: Many cancer cells exhibit a high rate of de novo lipogenesis to support rapid proliferation and membrane synthesis. ACC inhibitors serve as tools to starve cancer cells of these essential building blocks, allowing for the study of metabolic vulnerabilities in cancer.[1]
-
Infectious Diseases: The fatty acid synthesis pathway is essential for many pathogens, including bacteria. ACC inhibitors can be used to investigate the role of this pathway in microbial growth and survival.[2][3]
Part 3: In Vitro Experimental Protocols
Reliable in vitro assays are the cornerstone of characterizing any metabolic inhibitor. The following protocols are designed to be self-validating, providing a clear workflow from enzymatic activity to cellular response.
Protocol 1: Cellular De Novo Lipogenesis (DNL) Assay
This protocol quantifies the rate of new fatty acid synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor.
Causality: The conversion of [¹⁴C]-labeled acetate into fatty acids is directly dependent on the activity of ACC1, which produces the necessary malonyl-CoA. An effective ACC inhibitor will significantly reduce the amount of radiolabel incorporated into the total lipid pool.
Materials:
-
Hepatoma cell line (e.g., HepG2) or adipocyte cell line (e.g., 3T3-L1)
-
Complete culture medium (e.g., DMEM with 10% FBS)[4]
-
This compound (or other ACC inhibitor)
-
[1-¹⁴C]Acetic Acid, Sodium Salt (radiolabel)
-
Scintillation vials and scintillation fluid
-
Lipid extraction solvents: Hexane and Isopropanol
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in 12-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Compound Treatment: On the day of the assay, remove the culture medium. Wash the cells once with warm PBS. Add fresh, serum-free medium containing various concentrations of the ACC inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Radiolabeling: To each well, add [1-¹⁴C]Acetic Acid to a final concentration of 0.5 µCi/mL. Gently swirl the plate to mix.
-
Incubation: Return the plate to the incubator for 2-4 hours. This allows for the uptake and incorporation of the radiolabel into newly synthesized lipids.
-
Stopping the Reaction & Cell Lysis: Remove the labeling medium. Wash the cell monolayer twice with ice-cold PBS to remove unincorporated radiolabel. Add 0.5 mL of 0.1 M NaOH to each well to lyse the cells.
-
Lipid Extraction: Transfer the lysate to a glass tube. Add 1.5 mL of a Hexane:Isopropanol (3:2, v/v) mixture. Vortex vigorously for 1 minute to extract the lipids into the organic phase.
-
Phase Separation: Centrifuge at 1500 x g for 5 minutes to separate the aqueous and organic layers.
-
Quantification: Carefully transfer a known volume (e.g., 1 mL) of the upper organic layer to a scintillation vial. Allow the solvent to evaporate completely in a fume hood. Add 5 mL of scintillation fluid.
-
Measurement: Count the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the rate of de novo lipogenesis.
Protocol 2: Cellular Fatty Acid Oxidation (FAO) Assay
This protocol measures the breakdown of fatty acids by quantifying the production of a radiolabeled byproduct.
Causality: The inhibition of ACC2 reduces malonyl-CoA levels, relieving the inhibition of CPT1. This allows more fatty acids to enter the mitochondria for β-oxidation. By providing cells with [¹⁴C]-labeled palmitate, an effective ACC inhibitor will increase the rate of its oxidation, leading to the release of ¹⁴CO₂.
Materials:
-
Muscle cell line (e.g., C2C12 myotubes) or hepatoma cell line (e.g., HepG2)
-
[1-¹⁴C]Palmitic Acid complexed to BSA
-
96-well cell culture plates and a 96-well capture plate (e.g., ScintiPlate)
-
Perchloric acid (PCA)
-
Phenylethylamine (for CO₂ trapping)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and culture until they reach the desired confluency or differentiation state (for C2C12s).
-
Compound Pre-incubation: Wash cells with warm PBS and add medium containing the ACC inhibitor or vehicle. Pre-incubate for 1-2 hours.
-
Initiate Oxidation: Add the [1-¹⁴C]Palmitate-BSA substrate to each well.
-
CO₂ Trapping: Immediately seal the plate with a 96-well capture plate where each well lid is impregnated with a CO₂-trapping agent like phenylethylamine.
-
Incubation: Incubate the sealed plate assembly at 37°C for 2-4 hours. During this time, the ¹⁴CO₂ produced from β-oxidation will be released from the medium and trapped in the lid.
-
Stopping the Reaction: To stop the reaction and release all dissolved CO₂, carefully inject a small volume of perchloric acid into each well without breaking the seal. Incubate for another hour at room temperature.
-
Measurement: Disassemble the plates. The capture plate containing the trapped ¹⁴CO₂ can be read directly in a microplate scintillation counter. Increased counts indicate a higher rate of fatty acid oxidation.
Part 4: In Vivo Evaluation Framework
Translating in vitro findings to a whole-organism context is a critical step. The following provides a logical framework for an initial in vivo study using a rodent model of diet-induced obesity (DIO).
Protocol Outline: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
-
Model Induction: Induce obesity and insulin resistance in mice (e.g., C57BL/6J) by feeding a high-fat diet for 8-12 weeks.
-
Group Allocation: Randomize mice into treatment groups (e.g., Vehicle control, this compound at low, mid, and high doses).
-
Dosing & Monitoring: Administer the compound daily via oral gavage. Monitor body weight, food intake, and body composition (via EchoMRI or DEXA) weekly.
-
Metabolic Phenotyping: Perform glucose and insulin tolerance tests at baseline and towards the end of the study to assess improvements in glucose homeostasis.
-
Terminal Endpoint: At the end of the treatment period (e.g., 4 weeks), collect blood via cardiac puncture for plasma analysis (lipids, glucose, insulin). Harvest tissues like the liver, adipose, and muscle.
-
Tissue Analysis:
-
Liver: Measure total triglyceride content. Perform histological analysis (H&E, Oil Red O staining) to assess steatosis. Analyze gene expression of key metabolic regulators (e.g., Srebf1, Fasn, Cpt1a) via qRT-PCR.
-
Plasma: Use commercial kits to measure triglycerides, total cholesterol, non-esterified fatty acids (NEFA), and other relevant metabolites.
-
Part 5: Data Presentation & Expected Outcomes
Quantitative data should be summarized for clarity. The expected results from using an effective ACC inhibitor are a dose-dependent shift away from lipid storage.
Table 1: Expected Outcomes of ACC Inhibition
| Assay / Parameter | Endpoint Measured | Expected Result with ACC Inhibitor | Rationale |
| In Vitro DNL | [¹⁴C]Acetate Incorporation | Decrease | Reduced malonyl-CoA limits fatty acid synthesis. |
| In Vitro FAO | [¹⁴C]CO₂ Production | Increase | Reduced malonyl-CoA derepresses CPT1, boosting β-oxidation. |
| In Vivo Body Weight | Change in body mass | Decrease / No Change | Increased energy expenditure may lead to weight loss or prevent gain. |
| In Vivo Plasma TG | Triglyceride levels | Decrease | Reduced hepatic de novo lipogenesis leads to lower VLDL-TG secretion. |
| In Vivo Liver TG | Hepatic triglyceride content | Decrease | Combination of reduced synthesis and increased oxidation of fatty acids. |
| In Vivo GTT | Glucose excursion | Improvement | Reduced lipotoxicity can improve insulin sensitivity. |
References
- Freiberg, C., et al. (2004). Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo. Antimicrobial Agents and Chemotherapy.
- Locher, C. P., et al. (2022). Heterobivalent Inhibitors of Acetyl-CoA Carboxylase: Drug Target Residence Time and Time-Dependent Antibacterial Activity. ACS Infectious Diseases.
- Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of Cellular Biochemistry.
-
Harwood Jr., H. J. (2005). Acetyl-coenzyme A carboxylase: a new target for controlling obesity and the metabolic syndrome. Current Opinion in Investigational Drugs. (Note: While the specific review may not be directly in the search results, the information about ACC inhibitors like TOFA and MEDICA 16 being competitive with acetyl-CoA is cited within reference[1] from the initial search).
- Watanabe, M., et al. (2024). Acetyl-CoA carboxylase inhibition increases retinal pigment epithelial cell fatty acid flux and restricts apolipoprotein efflux. Journal of Biological Chemistry.
- Thermo Fisher Scientific. (n.d.). Cell Cultivation Handbook. Thermo Fisher Scientific.
Sources
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- 3. Novel Bacterial Acetyl Coenzyme A Carboxylase Inhibitors with Antibiotic Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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Protocols for the Synthesis of 2-Cyclopentylidene-2-fluoroacetic Acid and Its Derivatives
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a comprehensive guide for the synthesis of 2-cyclopentylidene-2-fluoroacetic acid and its derivatives, compounds of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity.[1][2][3] The cyclopentylidene moiety provides a rigid, lipophilic scaffold that is present in numerous biologically active molecules.[4] This guide details two robust and widely applicable synthetic strategies: the Horner-Wadsworth-Emmons (HWE) olefination and the Reformatsky reaction. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and expert insights into potential challenges and optimization strategies.
Strategic Overview of Synthetic Approaches
The synthesis of α-fluoro-α,β-unsaturated esters like ethyl 2-cyclopentylidene-2-fluoroacetate serves as the cornerstone for producing the target carboxylic acid and its various derivatives. The primary challenge lies in the stereoselective construction of the tetrasubstituted fluoroalkene. Two classical organometallic reactions have proven highly effective for this transformation.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method is one of the most reliable for olefination.[5][6] It involves the reaction of a phosphonate-stabilized carbanion with a ketone (cyclopentanone). The use of a fluorinated phosphonate reagent allows for the direct and often stereoselective introduction of the fluoroacetate moiety.[7][8]
-
Reformatsky Reaction: This approach utilizes an organozinc reagent, or a 'Reformatsky enolate', formed in situ from an α-halo ester and zinc metal.[9][10][11] Its reaction with cyclopentanone yields a β-hydroxy ester, which is subsequently dehydrated to afford the target α,β-unsaturated system.[12] This method is advantageous as the organozinc intermediate is less basic and nucleophilic than Grignard reagents, minimizing side reactions.[11][13]
This guide will provide detailed protocols for both methodologies, enabling researchers to select the most suitable path based on available starting materials, equipment, and desired scale.
Protocol I: Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is a powerful tool for creating carbon-carbon double bonds with high E-selectivity. The reaction's success hinges on the generation of a nucleophilic phosphonate carbanion, which readily attacks the electrophilic carbonyl carbon of cyclopentanone.
Causality and Mechanistic Rationale
The reaction begins with the deprotonation of an α-fluoro-α-phosphonoacetate ester using a strong, non-nucleophilic base. The resulting carbanion is stabilized by the adjacent phosphonate and ester groups. This stabilized carbanion then undergoes nucleophilic addition to cyclopentanone, forming an oxaphosphetane intermediate. This intermediate subsequently collapses, eliminating a water-soluble phosphate byproduct and forming the desired alkene. The thermodynamic stability of the E-isomer generally drives the reaction toward its formation.[8]
Experimental Workflow
Caption: HWE synthesis workflow for this compound.
Detailed Step-by-Step Protocol
A. Synthesis of Ethyl 2-Cyclopentylidene-2-fluoroacetate
-
Reagent Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the mixture to 0 °C using an ice bath.
-
Carbanion Formation: Slowly add a solution of triethyl 2-fluoro-2-(phosphono)acetate (1.0 eq.) in anhydrous THF to the NaH slurry via the dropping funnel. Maintain the temperature at 0 °C. Insight: Vigorous hydrogen gas evolution will be observed. The slow addition is critical to control the exotherm and prevent runaway reactions.
-
Stirring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases and the solution becomes clear or translucent.
-
Addition of Ketone: Cool the reaction mixture back to 0 °C and add cyclopentanone (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/GC-MS analysis indicates complete consumption of the starting material).
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl 2-cyclopentylidene-2-fluoroacetate as a clear oil.[14][15][16]
B. Saponification to this compound
-
Hydrolysis: Dissolve the purified ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature.[17] Monitor the reaction by TLC until the starting ester is consumed.
-
Acidification: Cool the mixture to 0 °C and carefully acidify with 1M hydrochloric acid (HCl) until the pH is ~2-3.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield this compound, which may be a solid or a thick oil.[18][19] Further purification can be achieved by recrystallization if the product is solid.
Data Summary
| Compound | Method | Typical Yield | Key Spectroscopic Data (Expected) |
| Ethyl 2-cyclopentylidene-2-fluoroacetate | HWE | 75-90% | ¹⁹F NMR: Singlet. ¹H NMR: Signals for ethyl group (quartet, triplet), cyclopentylidene protons. MS (EI): M⁺ at m/z 172.2.[15] |
| This compound | Sapon. | >90% | ¹H NMR: Absence of ethyl signals, presence of a broad singlet for the carboxylic acid proton. MS (ESI-): [M-H]⁻ at m/z 143.1. |
Protocol II: Reformatsky Reaction & Dehydration
This classic organometallic reaction provides an alternative route, proceeding through a β-hydroxy ester intermediate. The key is the in situ formation of an organozinc enolate that is tolerant of the ester functional group.
Causality and Mechanistic Rationale
Metallic zinc undergoes oxidative addition into the carbon-halogen bond of an α-halo ester (e.g., ethyl bromofluoroacetate) to form the organozinc reagent.[10][11] This "Reformatsky enolate" then adds to the carbonyl group of cyclopentanone through a six-membered chair-like transition state.[9][11] An acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester. This intermediate is typically not isolated but is directly subjected to dehydration, usually under acidic conditions, to eliminate water and form the thermodynamically stable exocyclic double bond.[12]
Reaction Mechanism
Caption: Reformatsky reaction and dehydration mechanism.
Detailed Step-by-Step Protocol
-
Zinc Activation: Place zinc dust (2.0 eq.) in a flame-dried, three-neck flask under an inert atmosphere. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane and gently heat with a heat gun until the iodine color disappears. This process removes the passivating oxide layer. Allow the flask to cool to room temperature.
-
Reaction Setup: Add anhydrous solvent (e.g., THF or toluene) to the activated zinc. In a separate, dry dropping funnel, prepare a solution of cyclopentanone (1.0 eq.) and ethyl bromofluoroacetate (1.2 eq.) in the same solvent.
-
Initiation and Reaction: Add a small portion (~10%) of the ketone/ester solution to the zinc slurry. Gently heat the mixture to initiate the reaction (a slight exotherm or color change may be observed). Once initiated, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to heat the mixture at reflux for 1-2 hours, or until TLC/GC-MS analysis shows the consumption of cyclopentanone.
-
Work-up (to β-Hydroxy Ester): Cool the reaction to 0 °C and slowly add a cold, saturated aqueous solution of NH₄Cl or 1M HCl. Stir vigorously for 15-20 minutes. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is the β-hydroxy ester.
-
Dehydration: Without further purification, dissolve the crude β-hydroxy ester in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq.). Fit the flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heating: Heat the mixture to reflux and continue until no more water is collected in the Dean-Stark trap.
-
Final Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the final product.
Synthesis of Functional Derivatives
The parent acid and its ethyl ester are versatile platforms for creating a library of derivatives for structure-activity relationship (SAR) studies.
Derivatization Pathways
Caption: Key derivatization routes from the parent acid and ester.
General Protocol for Amide Synthesis (via EDC Coupling)
-
Activation: Dissolve this compound (1.0 eq.), 1-hydroxybenzotriazole (HOBt, 1.2 eq.), and the desired amine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling: Cool the mixture to 0 °C. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired amide.
References
- Synthesis of [18F]-γ-fluoro-α,β,-unsaturated esters and ketones via vinylogous 18F-fluorination of α-diazoacet
- How are fluorinated organic compounds synthesized? (2025). LEAPCHEM Blog.
- Reduction-olefination of esters: a new and efficient synthesis of .alpha.-fluoro .alpha.,.beta.-unsaturated esters. (n.d.).
- Late-Stage Fluorination: From Fundamentals to Application. (2014).
- Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Prepar
- Synthesis of Enantiopure, Orthogonally Protected α-Fluoro-β3-lysine. (n.d.).
- CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. (n.d.). Revue Roumaine de Chimie.
- Modern Synthetic Procedures for the Fluorination of Organic Molecules. (n.d.). CHIMIA.
- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds | Request PDF. (n.d.).
- Stereoselective Synthesis of Monofluoroalkyl α,β-Unsaturated Ketones From Allenyl Carbinol Esters Mediated by Gold and Selectfluor. (n.d.).
- Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry.
- Reform
- Fluorin
- Ethyl 2-cyclopentylidene-2-fluoroacet
- Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefin
- Ethyl .alpha.-fluorocyclopentylidene-acetate - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.
- Reform
- Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia.
- The Reformatsky Reaction. (n.d.). Organic Reactions.
- Reformatsky Reaction. (n.d.). Organic Chemistry Portal.
- Reformatsky Reaction. (2023). Chemistry LibreTexts.
- Ethyl 2-cyclopentylidene-2-fluoroacet
- ethyl 2-[(1S)-cyclopent-2-en-1-yl]-2-fluoroacetate | C9H13FO2 | CID 11171240. (2026). PubChem.
- Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. (2025).
- Ethyl cyclopentylideneacetate | C9H14O2 | CID 74699. (n.d.). PubChem - NIH.
- Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI.
- Enantioselective Synthesis of Chiral Cyclobutenes Enabled by Brønsted Acid-Catalyzed Isomerization of BCBs. (2023).
- Preparation method of 2-heptylidene-cyclopentanon. (n.d.).
- Cyclopentylacetic acid derivatives. (n.d.).
- Flufenamic acid-based sulfonohydrazide and acetamide derivatives NSAI as inhibitors of multi-targets COX-1/COX-2/5-LOX: design, synthesis, in silico ADMET and binding mode studies. (2025). PMC - NIH.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
- This compound | C7H9FO2 | CID 55302746. (n.d.). PubChem.
- This compound | CAS#:777946-22-2. (2025). Chemsrc.
- Synthesis of cyclopentenones. (n.d.).
- α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. (2025). ChemRxiv | Cambridge Open Engage.
- Cyclopentane Derivatives in Drug Discovery. (n.d.). PharmaBlock.
- Asymmetric Synthesis of Chiral Cyclopropanes from Vinyl Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. (2024). PubMed.
- Synthesis method of 2-heptamethylene cyclopentanone. (n.d.).
- Synthesis of Polyhydroxylated Pyrrolidines and Aziridinopyrrolidines from [4π+2π] Cycloadducts of Cyclopentadiene and Imines/2 H -Azirines. (2025).
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Application Notes and Protocols: Characterizing 2-Cyclopentylidene-2-fluoroacetic acid in Enzyme Inhibition Studies
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Inhibitory Potential of Novel Compounds
The identification and characterization of enzyme inhibitors are cornerstones of drug discovery and chemical biology.[1][2][3] These molecules, which modulate the activity of enzymes, are instrumental in developing new therapeutic agents for a myriad of diseases.[4][5] 2-Cyclopentylidene-2-fluoroacetic acid is a halogenated alkene derivative whose potential as an enzyme inhibitor remains largely unexplored.[6][7] The presence of the fluoroacetic acid moiety suggests it could interact with the active sites of various enzymes, potentially acting as a transition state analog or a mechanism-based inhibitor.[8][9]
This guide provides a comprehensive framework for the systematic evaluation of this compound as a potential enzyme inhibitor. We will detail the necessary protocols, from initial screening to determine inhibitory activity, to in-depth kinetic studies to elucidate the mechanism of action (MOA).[1][10] The methodologies described herein are designed to be broadly applicable to a range of enzyme classes, with specific examples tailored to a generic serine protease model.
PART 1: Foundational Concepts in Enzyme Inhibition
A thorough understanding of enzyme kinetics is paramount before embarking on inhibition studies.[4][11] The interaction between an inhibitor and an enzyme can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be further classified based on their binding mode relative to the substrate:
-
Competitive Inhibition: The inhibitor binds to the active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[8]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without affecting substrate binding.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex.
Irreversible inhibitors, often called mechanism-based or suicide inhibitors, typically form a covalent bond with the enzyme, leading to permanent inactivation.[5][8] The presence of a reactive haloalkane group in this compound suggests that the possibility of irreversible inhibition should be considered.[12]
PART 2: Experimental Workflow for Inhibitor Characterization
The characterization of a novel inhibitor like this compound follows a logical progression from initial screening to detailed mechanistic studies.
Figure 1: A generalized workflow for the characterization of an enzyme inhibitor.
Protocol 1: Initial Screening and IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[13] It is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2][14]
Objective: To determine if this compound inhibits the target enzyme and to quantify its potency.
Materials:
-
Target enzyme (e.g., Trypsin)
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Step-by-Step Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer. The substrate concentration should ideally be at or below its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[11]
-
Inhibitor Dilution Series: Prepare a serial dilution of the this compound stock solution. A common approach is to use half-log or two-fold dilutions.[15]
-
Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor dilutions, and the enzyme. Include controls for no inhibition (enzyme and substrate only) and background (substrate only).
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Data Acquisition: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader.[16]
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11][14]
| Parameter | Description |
| IC50 | Concentration of inhibitor that reduces enzyme activity by 50%.[13] |
| Hill Slope | Describes the steepness of the dose-response curve. |
| Maximal Inhibition | The maximum percentage of inhibition achieved. |
Table 1: Key parameters obtained from an IC50 curve.
Protocol 2: Assessing the Reversibility of Inhibition
Determining whether an inhibitor acts reversibly or irreversibly is a critical step in its characterization.[4]
Objective: To determine if the inhibition of the target enzyme by this compound is reversible.
Method: Rapid Dilution Experiment
-
High Concentration Incubation: Incubate the enzyme with a high concentration of this compound (e.g., 10-100 times its IC50).
-
Rapid Dilution: After a set incubation time, rapidly dilute the enzyme-inhibitor complex into a solution containing the substrate. The dilution should be large enough (e.g., 100-fold) to reduce the inhibitor concentration to well below its IC50.
-
Activity Measurement: Immediately measure the enzyme activity.
-
Interpretation:
-
Reversible Inhibition: If enzyme activity is rapidly restored upon dilution, the inhibition is reversible.
-
Irreversible Inhibition: If enzyme activity is not restored, the inhibition is likely irreversible.
-
Figure 2: Workflow for a rapid dilution experiment to assess inhibitor reversibility.
Protocol 3: Elucidating the Mechanism of Action (MOA)
For reversible inhibitors, it is essential to determine the MOA (e.g., competitive, non-competitive).[1][10] This is achieved by performing steady-state kinetic experiments at varying concentrations of both the substrate and the inhibitor.
Objective: To determine the kinetic mechanism of inhibition.
Procedure:
-
Experimental Design: Set up a matrix of experiments where the concentration of the substrate is varied along one axis and the concentration of this compound is varied along the other.
-
Data Collection: Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Data Analysis: Analyze the data using double-reciprocal plots, such as the Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines on the plot will reveal the mechanism of inhibition.
| Inhibition Type | Lineweaver-Burk Plot | Effect on Vmax | Effect on Km |
| Competitive | Lines intersect on the y-axis | No change | Increases |
| Non-competitive | Lines intersect on the x-axis | Decreases | No change |
| Uncompetitive | Lines are parallel | Decreases | Decreases |
| Mixed | Lines intersect in the second or third quadrant | Decreases | Increases or Decreases |
Table 2: Interpretation of Lineweaver-Burk plots for different types of reversible inhibition.
Figure 3: Workflow for determining the mechanism of action of a reversible inhibitor.
From these kinetic studies, the inhibition constant (Ki) can be calculated. The Ki is a true measure of the inhibitor's binding affinity and is independent of substrate concentration, unlike the IC50.[14] The relationship between IC50 and Ki for a competitive inhibitor is described by the Cheng-Prusoff equation.[14]
PART 3: Handling and Safety Considerations
As with any laboratory chemical, proper safety precautions should be taken when handling this compound. While specific toxicity data is not available, its structure as a haloalkane warrants caution.[12][17][18] It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This guide provides a comprehensive and structured approach to the characterization of this compound as a potential enzyme inhibitor. By following these protocols, researchers can systematically determine the compound's inhibitory activity, potency, reversibility, and mechanism of action. These studies are crucial for understanding the compound's biological activity and for its potential development as a pharmacological tool or therapeutic agent.
References
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. (n.d.). OMICS International. [Link]
-
IC50 Determination. (n.d.). edX. [Link]
-
Basu, A., & Kylstra, P. (2021, May 10). Steady-state enzyme kinetics. The Biochemist. [Link]
-
Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41–46. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. [Link]
-
What Are Enzyme Kinetic Assays? (2024, July 19). Tip Biosystems. [Link]
-
Enzyme Inhibitors and Activators. (2017, March 29). Semantic Scholar. [Link]
-
Enzyme kinetics and inhibition studies. (n.d.). Fiveable. [Link]
-
Half maximal inhibitory concentration. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Mechanism-based Inhibition of Enzymes. (2010, April 5). YouTube. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]
-
Haloalkane: Meaning, Examples & Applications. (2023, October 14). StudySmarter. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Haloalkane. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813–1817. [Link]
-
Haloalkanes and Haloarenes. (n.d.). Samagra. [Link]
-
This compound. (n.d.). Chemsrc. [Link]
Sources
- 1. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 2. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. portlandpress.com [portlandpress.com]
- 5. fiveable.me [fiveable.me]
- 6. This compound | C7H9FO2 | CID 55302746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:777946-22-2 | Chemsrc [chemsrc.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Haloalkane - Wikipedia [en.wikipedia.org]
- 13. IC50 - Wikipedia [en.wikipedia.org]
- 14. courses.edx.org [courses.edx.org]
- 15. researchgate.net [researchgate.net]
- 16. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 17. studysmarter.co.uk [studysmarter.co.uk]
- 18. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopentylidene-2-fluoroacetic acid
Welcome to the technical support center for the synthesis of 2-Cyclopentylidene-2-fluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, we address common challenges and provide in-depth troubleshooting advice to help you optimize your synthetic route and improve your yield.
I. Overview of the Synthetic Pathway
The synthesis of this compound typically involves a two-step process:
-
Formation of the intermediate ester: The synthesis usually begins with the formation of an α-fluoro-α,β-unsaturated ester, ethyl 2-cyclopentylidene-2-fluoroacetate. This is commonly achieved through a condensation reaction between cyclopentanone and a fluorinated acetate derivative.
-
Hydrolysis to the final acid: The resulting ester is then hydrolyzed to yield the target compound, this compound.
The overall yield of this process is highly dependent on the efficiency of each of these steps. This guide will delve into the intricacies of each stage, providing insights into potential pitfalls and strategies for improvement.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part A: Synthesis of Ethyl 2-Cyclopentylidene-2-fluoroacetate
A common and effective method for synthesizing α-fluoro-α,β-unsaturated esters is the Reformatsky reaction . This reaction involves the use of an α-haloester and a carbonyl compound in the presence of a metal, typically zinc. The organozinc reagent, or 'Reformatsky enolate', is less reactive than lithium enolates or Grignard reagents, which prevents nucleophilic addition to the ester group.
Q1: My yield of ethyl 2-cyclopentylidene-2-fluoroacetate is consistently low. What are the likely causes and how can I improve it?
Several factors can contribute to a low yield in the Reformatsky reaction. Let's break down the most common culprits and their solutions.
1. Inefficient Formation of the Reformatsky Reagent:
-
Cause: The reaction of the α-haloester with zinc is a critical initiation step. Incomplete formation of the organozinc reagent will directly impact the subsequent condensation with cyclopentanone.
-
Troubleshooting:
-
Zinc Activation: Ensure the zinc metal is properly activated. This can be achieved by washing the zinc dust with dilute acid (e.g., HCl) to remove the passivating oxide layer, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Initiation: The reaction can sometimes be sluggish to start. A small crystal of iodine can be added to initiate the reaction. The color change from purple to colorless indicates the reaction has begun.
-
Reagent Choice: Ethyl bromofluoroacetate or ethyl iodofluoroacetate are commonly used. The iodo- derivative is generally more reactive.
-
2. Side Reactions:
-
Cause: The Reformatsky reagent can participate in side reactions, such as self-condensation or reaction with the solvent.
-
Troubleshooting:
-
Slow Addition: Add the solution of ethyl bromofluoroacetate and cyclopentanone slowly to the activated zinc suspension. This maintains a low concentration of the reactants and minimizes side reactions.
-
Solvent Choice: Anhydrous solvents are crucial. Tetrahydrofuran (THF) or a mixture of benzene and ether are common choices. Ensure your solvents are thoroughly dried before use.
-
3. Incomplete Reaction:
-
Cause: The reaction may not have gone to completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the initial reaction time, consider extending the reaction time or gently heating the mixture.
-
Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of the zinc and the α-haloester may be beneficial.
-
Alternative Route: The Wittig Reaction
Another potential route to ethyl 2-cyclopentylidene-2-fluoroacetate is the Wittig reaction. This reaction uses a phosphonium ylide to convert a ketone into an alkene.
Q2: I'm considering using a Wittig-type reaction to synthesize the intermediate ester. What are the key considerations and potential challenges?
The Wittig reaction is a powerful tool for alkene synthesis, but its application for preparing α-fluoro-α,β-unsaturated esters has specific challenges.
Key Considerations:
-
Ylide Preparation: The ylide is typically prepared by treating a phosphonium salt with a strong base. For this specific synthesis, you would need to prepare an ylide from an α-fluoro-α-phosphonioacetate.
-
Ylide Stability: The presence of the electron-withdrawing fluorine atom can affect the stability and reactivity of the ylide. Stabilized ylides generally lead to the (E)-alkene as the major product.
Potential Challenges & Troubleshooting:
-
Low Ylide Formation:
-
Cause: Incomplete deprotonation of the phosphonium salt.
-
Troubleshooting: Use a sufficiently strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent like THF.
-
-
Low Reactivity of the Ylide:
-
Cause: The electron-withdrawing fluorine atom can reduce the nucleophilicity of the ylide.
-
Troubleshooting: The reaction may require elevated temperatures or longer reaction times. Monitor the reaction progress by TLC.
-
-
Side Reactions:
-
Cause: The ylide can be unstable and decompose over time.
-
Troubleshooting: It is often best to generate the ylide in situ and use it immediately. Some procedures suggest adding the carbonyl compound to the pre-formed ylide, while others recommend generating the ylide in the presence of the carbonyl compound.
-
Part B: Hydrolysis of Ethyl 2-Cyclopentylidene-2-fluoroacetate
The final step in the synthesis is the hydrolysis of the ester to the carboxylic acid.
Q3: The hydrolysis of my ethyl 2-cyclopentylidene-2-fluoroacetate is incomplete or leads to side products. How can I optimize this step?
1. Incomplete Hydrolysis:
-
Cause: The ester may be sterically hindered, making it resistant to hydrolysis.
-
Troubleshooting:
-
Reaction Conditions: Use a stronger base (e.g., potassium hydroxide instead of sodium hydroxide) or a higher reaction temperature. A co-solvent like ethanol or methanol can also improve solubility and facilitate the reaction.
-
Reaction Time: Allow for a sufficient reaction time. Monitor the disappearance of the starting material by TLC.
-
2. Potential Side Reactions:
-
Cause: Under harsh basic conditions, other reactions can occur.
-
Troubleshooting:
-
Controlled Conditions: Use a moderate concentration of the base and control the temperature to avoid unwanted side reactions.
-
Acidic Hydrolysis: As an alternative, consider acidic hydrolysis using an acid like sulfuric acid or hydrochloric acid in a mixture of water and an organic solvent.
-
III. Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-Cyclopentylidene-2-fluoroacetate via Reformatsky Reaction
This protocol provides a general procedure. Optimization of specific parameters may be required.
Materials:
-
Zinc dust, activated
-
Iodine (crystal)
-
Ethyl bromofluoroacetate
-
Cyclopentanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.2 eq) and a crystal of iodine under an inert atmosphere (e.g., argon or nitrogen).
-
Add a small amount of anhydrous THF and gently heat the mixture until the iodine color disappears, indicating the activation of zinc.
-
In the dropping funnel, prepare a solution of ethyl bromofluoroacetate (1.0 eq) and cyclopentanone (1.1 eq) in anhydrous THF.
-
Add a small portion of this solution to the zinc suspension to initiate the reaction. An exothermic reaction should be observed.
-
Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 2-Cyclopentylidene-2-fluoroacetate
Materials:
-
Ethyl 2-cyclopentylidene-2-fluoroacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 2-cyclopentylidene-2-fluoroacetate (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
IV. Data Presentation
Table 1: Comparison of Reaction Conditions for the Reformatsky Reaction
| Parameter | Condition A | Condition B | Condition C |
| Zinc Activation | Washed with dilute HCl | Untreated | Activated with I₂ |
| Solvent | Anhydrous THF | Diethyl Ether | Benzene/Ether |
| Temperature | Reflux | Room Temperature | 40 °C |
| Addition Rate | Dropwise over 1 hr | All at once | Dropwise over 30 min |
| Typical Yield | 75-85% | 40-50% | 60-70% |
This table illustrates how different reaction parameters can significantly impact the yield of the Reformatsky reaction. Condition A generally provides the highest yields due to proper zinc activation, an appropriate solvent, and controlled addition of reactants.
V. Visualizing the Workflow
Diagram 1: Troubleshooting Low Yield in the Synthesis of this compound
Overcoming solubility issues with 2-Cyclopentylidene-2-fluoroacetic acid in assays
Prepared by the Senior Application Science Team
Welcome to the technical support guide for 2-Cyclopentylidene-2-fluoroacetic acid (CAS#: 777946-22-2).[1] This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding solubility challenges commonly encountered during in-vitro and in-vivo experimental setups. Our goal is to empower researchers, scientists, and drug development professionals to overcome these hurdles and ensure the reliability and reproducibility of their assay data.
Understanding the Molecule: Why Solubility Can Be a Challenge
This compound is a unique molecule with distinct structural features that directly influence its solubility profile. Understanding this relationship is the first step in troubleshooting.
-
The Carboxylic Acid Group (-COOH): This is an ionizable functional group. Its charge state is dependent on the pH of the surrounding medium.[2][3]
-
At low pH (acidic conditions) , below its acid dissociation constant (pKa), the group is protonated (-COOH) and the molecule is neutral. This neutral form is generally less soluble in aqueous buffers.
-
At high pH (neutral to basic conditions) , above its pKa, the group is deprotonated (-COO⁻) and the molecule becomes an anion (fluoroacetate). This charged form is significantly more soluble in aqueous solutions.[4]
-
-
The Cyclopentylidene Ring: This bulky, non-polar hydrocarbon ring contributes significant hydrophobicity to the molecule. This part of the molecule prefers to interact with non-polar environments rather than water, which is the primary reason for its limited aqueous solubility, especially in its neutral state.[5]
-
The Fluoro-substituent (-F): The highly electronegative fluorine atom increases the acidity of the carboxylic acid group (lowers its pKa) compared to its non-fluorinated analogs. The pKa of fluoroacetic acid is approximately 2.59, and while the cyclopentylidene group will modify this, it is reasonable to expect this compound to be a relatively strong carboxylic acid.[6][7]
This combination of a hydrophobic body and a pH-sensitive polar head group means that solubility must be actively managed for consistent assay performance.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it crashed out of solution when I diluted it into my aqueous assay buffer (e.g., PBS pH 7.4). What happened?
A1: This is a classic solubility problem often seen with compounds stored in DMSO.[8] Your high-concentration DMSO stock keeps the compound solubilized. However, when you perform a large dilution into an aqueous buffer, the DMSO concentration plummets, and the buffer's properties become dominant. If the aqueous buffer cannot independently support the compound's solubility at that final concentration, the compound will precipitate. While the compound is likely soluble at pH 7.4, the final concentration may have exceeded its thermodynamic solubility limit in that specific medium.
Q2: What is the best solvent to use for my initial stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions. Other polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can also be effective.[] For certain applications, ethanol may be used, but it is generally less effective at solubilizing hydrophobic compounds than DMSO.
Q3: Can I just sonicate or heat the solution to redissolve the precipitate in my assay plate?
A3: While gentle warming or sonication can sometimes help redissolve a compound, these are often temporary fixes and can be problematic. Heating can degrade the compound or other assay components, and once the plate returns to the incubation temperature (e.g., 37°C), the compound may precipitate again. This leads to inconsistent and unreliable data. A better approach is to address the root cause by optimizing the formulation of your assay buffer.[10]
Q4: My assay requires a pH of 6.0, and the compound is not soluble. What are my options?
A4: Since a pH of 6.0 is still significantly above the predicted pKa (~2.6), the compound should be mostly in its soluble, ionized form. If you are still seeing precipitation, it suggests the concentration is too high for that specific buffer system. If you cannot lower the compound's concentration, you will need to employ solubility-enhancing excipients. The most common strategies in this scenario are the use of co-solvents or complexation agents like cyclodextrins. See the detailed protocols in Section 4.
Systematic Troubleshooting Workflow
When encountering solubility issues, a systematic approach is more effective than random trial-and-error. The following workflow guides you from the simplest and most common solutions to more advanced techniques.
Caption: A decision-making workflow for troubleshooting solubility issues.
Data Summaries for Solubility Enhancement
The following tables provide recommended starting points for various solubilization strategies. Optimization will be required for your specific assay conditions.
Table 1: Recommended Co-solvents and Starting Concentrations
| Co-Solvent | Properties | Typical Final Assay Concentration | Notes & Cautions |
|---|---|---|---|
| Ethanol | Polar protic solvent. | 1 - 5% (v/v) | Can denature some proteins at higher concentrations. Volatile. |
| Polyethylene Glycol 400 (PEG 400) | Non-volatile, viscous liquid. Generally low toxicity.[] | 1 - 10% (v/v) | Can increase viscosity of the solution. Check for assay interference. |
| Propylene Glycol | Less volatile than ethanol.[] | 1 - 10% (v/v) | Similar properties to PEG 400, generally considered safe for most in-vitro assays. |
| Glycerol | Viscous, non-toxic. | 1 - 10% (v/v) | High concentrations can significantly impact enzymatic reactions due to viscosity. |
Table 2: Common Excipients for Advanced Solubility Enhancement
| Excipient Class | Example | Mechanism of Action | Typical Final Assay Concentration |
|---|---|---|---|
| Cyclodextrins | Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | Forms a host-guest inclusion complex, shielding the hydrophobic cyclopentylidene ring from water.[11][12][13] | 1 - 50 mM |
| Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20) | Above the Critical Micelle Concentration (CMC), they form micelles that encapsulate the hydrophobic compound.[14][15][16] | 0.01 - 0.1% (w/v) |
Caption: Mechanism of cyclodextrin-mediated solubilization.
Detailed Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This is the most direct method for acidic compounds.
-
Determine Assay pH Tolerance: First, confirm the acceptable pH range for your assay's components (e.g., enzymes, cells, antibodies).
-
Prepare Alkaline Buffer: Prepare your assay buffer at a pH of 7.4 or higher (e.g., 8.0). Common buffers include Tris-HCl or HEPES.
-
Prepare Intermediate Dilution: Dilute your high-concentration DMSO stock of this compound into the alkaline buffer to make an intermediate stock. This solution should be clear.
-
Final Dilution: Use this aqueous intermediate stock to make the final serial dilutions in the assay plate, ensuring the final pH remains in the desired range.
-
Vehicle Control: As a control, prepare a parallel dilution series using only DMSO and the alkaline buffer to ensure the pH or buffer itself does not affect the assay outcome.
Protocol 2: Solubility Enhancement Using Co-solvents
This method reduces the polarity of the bulk solvent, making it more favorable for the hydrophobic compound.[]
-
Select a Co-solvent: Choose a co-solvent compatible with your assay from Table 1 (e.g., PEG 400).
-
Prepare Co-solvent Buffer: Prepare your primary assay buffer containing the desired final concentration of the co-solvent. For example, for a 5% PEG 400 solution, add 5 mL of PEG 400 to 95 mL of buffer. Mix thoroughly.
-
Prepare Compound Dilutions: Prepare your serial dilutions of the this compound DMSO stock directly into the co-solvent-containing buffer.
-
Vehicle Control: It is critical to run a control with the exact same concentration of co-solvent and DMSO but without the test compound. Co-solvents can influence biological assays.
Protocol 3: Solubility Enhancement Using Cyclodextrins
This technique uses a host molecule to encapsulate the hydrophobic portion of the compound, rendering it soluble.[10][17] This is often the most effective method with minimal assay interference.
-
Select a Cyclodextrin: HP-β-CD is an excellent and widely used starting choice due to its high solubility and low toxicity.[12][13]
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in your assay buffer to the desired concentration (e.g., 20 mM). This may require gentle warming or stirring. Allow the solution to cool to the experimental temperature.
-
Add Compound to Cyclodextrin Solution: Add a small aliquot of your concentrated DMSO stock of this compound to the cyclodextrin-containing buffer. The molar ratio of cyclodextrin to your compound should be high (e.g., 100:1 or greater).
-
Equilibrate: Vortex the solution and allow it to equilibrate for at least 1 hour at room temperature to ensure efficient complex formation. The solution should be clear.
-
Perform Assay: Use the clear, complexed solution to perform your serial dilutions for the assay.
-
Vehicle Control: Prepare a control containing the identical concentration of DMSO and cyclodextrin in the assay buffer to account for any effects of the excipients.
References
- Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- Vertex AI Search. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs.
- NIH. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC.
- Ovid. (n.d.). Cyclodextrins as pharmaceutical solubilizers.
- Solubility of Things. (n.d.). Fluoroacetic acid.
- askIITians. (2025, March 11). How does pH affect solubility?
- Slideshare. (n.d.). solubility enhancement -by pH change & complexation | PPT.
- Chemsrc. (2025, September 11). This compound | CAS#:777946-22-2.
- PubChem. (n.d.). This compound | C7H9FO2 | CID 55302746.
- Benchchem. (n.d.). An In-Depth Technical Guide to the Solubility of 2-Fluoroethyl fluoroacetate in Organic Solvents.
- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
- ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- NIH. (2020, August 1). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC.
- International Journal of Lifescience and Pharma Research. (2020, December 7).
- Benchchem. (n.d.). Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds.
- Chemistry LibreTexts. (2023, April 12). 17.5: Solubility and pH.
- PubMed Central. (2023, November 29). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations.
- UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- PharmaTutor. (2013, November 13). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW.
- Benchchem. (n.d.). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- PubChemLite. (n.d.). This compound (C7H9FO2).
- NIH. (n.d.). 2-Cyclopentylideneacetic acid | C7H10O2 | CID 297453 - PubChem.
- Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?
- PubChem. (n.d.). Fluoroacetic acid | CH2FCOOH | CID 5237.
- Wikipedia. (n.d.). Fluoroacetic acid.
Sources
- 1. This compound | CAS#:777946-22-2 | Chemsrc [chemsrc.com]
- 2. How does pH affect solubility? - askIITians [askiitians.com]
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- 5. quora.com [quora.com]
- 6. Fluoroacetic acid | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluoroacetic acid - Wikipedia [en.wikipedia.org]
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- 10. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
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- 17. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage and Administration of 2-Cyclopentylidene-2-fluoroacetic acid in Animal Models
Disclaimer: This document is intended as a technical guide for research professionals. 2-Cyclopentylidene-2-fluoroacetic acid is a novel compound with limited publicly available data. The following recommendations are based on established principles of preclinical drug development and animal modeling. All animal studies must be conducted in accordance with institutional and national ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Introduction
The successful preclinical evaluation of a novel therapeutic agent such as this compound hinges on the meticulous determination of its optimal dosage and administration. This guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of establishing a robust dosing regimen in animal models. It is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the first steps in determining the starting dose for this compound in an animal model?
A1: For a novel compound with limited in vivo data, a dose-finding study, often a dose range-finding (DRF) study, is the critical first step. This typically involves administering a wide range of doses to a small number of animals to identify a tolerated dose range. The starting doses for a DRF study can be estimated from in vitro cytotoxicity data (e.g., IC50 values) and extrapolated to in vivo doses using established algorithms. It is also crucial to consider the physicochemical properties of the compound, such as its solubility and stability, which will influence the choice of vehicle and administration route.
Q2: How do I select the appropriate animal model for my studies with this compound?
A2: The selection of an appropriate animal model is a critical decision that depends on the intended therapeutic application of the compound.[1] Key factors to consider include the biological relevance of the model to the human disease, the pharmacokinetic and pharmacodynamic profiles of the compound in the chosen species, and logistical considerations such as animal size and availability.[1] For initial safety and toxicity studies of small molecule drugs, regulatory guidelines often recommend the use of two mammalian species, typically one rodent (e.g., mouse or rat) and one non-rodent (e.g., rabbit or dog).[2]
Q3: What are the most common routes of administration for a compound like this compound in preclinical studies?
A3: The choice of administration route is dictated by the compound's properties and the desired therapeutic effect. Common routes for preclinical studies include:
-
Oral (PO): Administered by gavage, this route is often preferred for its convenience and clinical relevance.[3] However, bioavailability can be a concern.
-
Intravenous (IV): This route ensures 100% bioavailability and provides a rapid onset of action. It is often used in early pharmacokinetic studies.
-
Intraperitoneal (IP): A common route in rodent studies, offering a larger surface area for absorption than subcutaneous injection.
-
Subcutaneous (SC): This route provides a slower, more sustained release of the compound.
The final decision on the route of administration should be based on the intended clinical application and the compound's characteristics.
Q4: What should I do if I observe adverse effects in my animal models?
A4: The observation of adverse effects is a critical part of any preclinical study. It is essential to have a clear and systematic approach to documenting and responding to these events. This includes:
-
Detailed Observation: Record the nature, severity, onset, and duration of all adverse effects.
-
Dose Reduction: If adverse effects are observed, a dose reduction or temporary cessation of dosing may be necessary.
-
Veterinary Consultation: Consult with a laboratory animal veterinarian to ensure the welfare of the animals and to help determine the cause of the adverse effects.
-
Histopathology: In terminal studies, histopathological examination of tissues can provide valuable information on target organ toxicity.
Section 2: Troubleshooting Guide
This section addresses specific technical challenges that researchers may encounter during their experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor solubility of this compound in desired vehicle. | The compound may have low aqueous solubility. | 1. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles, including aqueous solutions with co-solvents (e.g., DMSO, ethanol), cyclodextrins, or lipid-based formulations. 2. pH Adjustment: Determine the pKa of the compound and adjust the pH of the vehicle to enhance solubility. 3. Particle Size Reduction: Micronization or nano-milling can improve the dissolution rate of poorly soluble compounds. |
| High variability in plasma concentrations of the compound between animals. | Inconsistent dosing technique, variability in animal physiology, or issues with the formulation. | 1. Refine Dosing Technique: Ensure all personnel are properly trained and consistent in their administration technique. For oral gavage, ensure the tube is correctly placed. 2. Fasting: For oral dosing, fasting the animals overnight can reduce variability in gastric emptying and absorption.[3] 3. Formulation Optimization: Ensure the compound is fully dissolved or uniformly suspended in the vehicle prior to each administration. |
| Unexpected toxicity or lack of efficacy at predicted doses. | Species-specific differences in metabolism, incorrect dose calculations, or issues with compound stability. | 1. Pharmacokinetic (PK) Studies: Conduct PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in the chosen species.[4] 2. In Vitro Metabolism: Use liver microsomes from different species (including human) to assess potential metabolic differences. 3. Verify Compound Integrity: Confirm the purity and stability of the dosing solution over the course of the study. |
| Stress-related responses in animals affecting experimental outcomes. | Improper handling and restraint techniques. | 1. Acclimatization: Allow animals sufficient time to acclimate to the facility and handling procedures. 2. Refine Restraint: Use the least stressful restraint method possible for the shortest duration necessary.[5] 3. Positive Reinforcement: For some species, positive reinforcement training can reduce the stress associated with dosing procedures.[5] |
Section 3: Experimental Protocols
Protocol: Dose Range-Finding (DRF) Study in Mice
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in mice.
Materials:
-
This compound
-
Appropriate vehicle (determined from solubility studies)
-
Male and female mice (e.g., C57BL/6), 8-10 weeks old
-
Dosing syringes and needles (appropriate gauge for the route of administration)
-
Animal balance
-
Clinical observation checklist
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the start of the study.
-
Dose Preparation: Prepare a stock solution of this compound in the selected vehicle. Prepare serial dilutions to achieve the desired dose levels.
-
Dose Groups: Assign animals to dose groups (e.g., 5 groups with 3-5 animals per sex per group). Include a vehicle control group. Doses should be selected on a logarithmic scale (e.g., 1, 10, 100, 1000 mg/kg).
-
Administration: Administer a single dose of the compound or vehicle via the chosen route (e.g., oral gavage).
-
Clinical Observations: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Record observations on body weight, food and water consumption, clinical signs (e.g., changes in posture, activity, respiration), and any signs of pain or distress.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy. Collect major organs and tissues for histopathological analysis.
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.
Protocol: Preparation of a Dosing Solution
Objective: To prepare a sterile and homogenous dosing solution of this compound for parenteral administration.
Materials:
-
This compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Sterile vials with rubber stoppers
-
Syringes and sterile filters (0.22 µm)
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Aseptic Technique: All procedures should be performed under aseptic conditions in a laminar flow hood or biological safety cabinet to ensure sterility.[6][7]
-
Weighing: Accurately weigh the required amount of this compound.
-
Dissolution: Add the sterile vehicle to the compound and mix until completely dissolved. Gentle warming or sonication may be used if necessary, provided the compound is stable under these conditions.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial.[7]
-
Labeling and Storage: Label the vial with the compound name, concentration, date of preparation, and storage conditions. Store the solution as per the compound's stability data.
Section 4: Visualizations
Diagram: Preclinical Dosing Workflow
Caption: Workflow for preclinical dosage optimization.
Diagram: Troubleshooting Logic for Poor Bioavailability
Caption: Decision tree for troubleshooting low oral bioavailability.
References
- BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
- U.S. Food and Drug Administration. (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
- ITR Laboratories Canada Inc. (n.d.). Preclinical Species Selection.
- BioPharm International. (2022, June 8). Adopting a Modeling Approach for Preclinical Studies.
- Gischewski, M. (2025, July 3). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development.
- University of Michigan Animal Care and Use Program. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
- National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. In Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research. National Academies Press (US).
- Bioscientia Medicina. (n.d.). Fluid and Drug Administration Procedure Animal Model in Biomedical Research.
- Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., ... & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology, 21(1), 15-23.
- University of California, Los Angeles, Animal Research Committee. (n.d.). Use of Fluids and Diluted Drugs in Research Animals.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Chemsrc. (2025, September 11). This compound (CAS#:777946-22-2).
Sources
- 1. Preclinical Species Selection - ITR Laboratories Canada Inc. [itrlab.com]
- 2. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 3. lar.fsu.edu [lar.fsu.edu]
- 4. fda.gov [fda.gov]
- 5. downstate.edu [downstate.edu]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
Troubleshooting unexpected results in 2-Cyclopentylidene-2-fluoroacetic acid experiments
Welcome to the technical support center for 2-Cyclopentylidene-2-fluoroacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this compound. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
Section 1: Synthesis of Ethyl 2-Cyclopentylidene-2-fluoroacetate
The most common route to the target acid is via its ethyl ester precursor, primarily synthesized using the Horner-Wadsworth-Emmons (HWE) or Reformatsky reaction. This section addresses failures in this initial stage.
FAQ 1.1: Why is my yield of ethyl 2-cyclopentylidene-2-fluoroacetate unexpectedly low?
A low yield in the synthesis of the precursor ester is the most frequently reported issue. The root cause often lies in the specific reaction conditions chosen for the olefination of cyclopentanone, which is a sterically hindered ketone.
Underlying Cause: The reaction involves the nucleophilic attack of a phosphonate carbanion (HWE) or a zinc enolate (Reformatsky) on the carbonyl carbon of cyclopentanone. Steric hindrance around the carbonyl can impede this attack, leading to incomplete reaction or favoring side reactions.[1] Furthermore, the phosphonate carbanion is strongly basic and highly sensitive to moisture, which will quench the reagent and reduce the yield.
Troubleshooting Protocol:
-
Reagent & Solvent Quality:
-
Ensure all glassware is rigorously flame-dried or oven-dried before use.
-
Use anhydrous solvents (e.g., THF, Toluene) freshly distilled from a suitable drying agent or from a solvent purification system.
-
Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).
-
-
Base Selection & Addition (HWE Reaction):
-
For the HWE reaction, strong, non-nucleophilic bases are required. Sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Ensure the phosphonate reagent (e.g., triethyl phosphonofluoroacetate) is fully deprotonated before adding cyclopentanone. This is typically done by stirring the phosphonate and base together in the solvent for 30-60 minutes at 0 °C.
-
-
Temperature & Reaction Time Optimization:
-
The initial addition of cyclopentanone should be performed at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.
-
After addition, allow the reaction to warm slowly to room temperature or even gently heat to reflux to overcome the activation energy barrier associated with the sterically hindered ketone.[1] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Data Table: Recommended Starting Conditions for HWE Synthesis
| Parameter | Recommended Condition | Rationale |
| Phosphonate Reagent | Triethyl phosphonofluoroacetate | Commercially available and effective for α-fluoro olefination. |
| Base | Sodium Hydride (NaH, 60% in mineral oil) or LiHMDS | Strong, non-nucleophilic bases that effectively generate the phosphonate carbanion. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvent for both the reagents and intermediates. |
| Temperature | Add cyclopentanone at 0 °C, then warm to RT or reflux | Balances initial reaction control with the energy required to react with a hindered ketone.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the highly basic carbanion intermediate by atmospheric moisture. |
FAQ 1.2: My HWE reaction stalls or fails with cyclopentanone. What is the likely cause?
Failure of the reaction to proceed, even with careful control of moisture, often points to issues with the generation or reactivity of the phosphonate carbanion.
Underlying Cause: Phosphonate carbanions are generally more nucleophilic than their Wittig counterparts, making them suitable for hindered ketones.[2] However, if the base is not strong enough or if the reaction temperature is too low, the carbanion may not form in sufficient concentration or may lack the kinetic energy to react with the relatively hindered cyclopentanone.
Troubleshooting Workflow Diagram:
Caption: Decision tree for troubleshooting a stalled HWE reaction.
Section 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
The final step in the synthesis is the saponification of the ethyl ester to the desired carboxylic acid. This step can be problematic due to the steric hindrance around the ester group.
FAQ 2.1: The hydrolysis of my ethyl 2-cyclopentylidene-2-fluoroacetate is incomplete. How can I drive it to completion?
Incomplete hydrolysis is common for sterically hindered esters. The hydroxide nucleophile has difficulty accessing the carbonyl carbon.
Underlying Cause: The cyclopentylidene group and the adjacent fluorine atom create a crowded environment around the ester's carbonyl group. This steric hindrance slows down the rate of nucleophilic attack by the hydroxide ion, which is the key step in saponification.[3] Standard hydrolysis conditions (e.g., NaOH in EtOH/H₂O at room temperature) may be insufficient.
Troubleshooting Protocol:
-
Increase Reaction Temperature: Heating the reaction mixture to reflux is the most common and effective method to provide the necessary energy to overcome the steric barrier.
-
Use a Co-solvent: Employing a co-solvent like THF or Dioxane can improve the solubility of the ester in the aqueous base, increasing the effective concentration of both reactants.
-
Increase Concentration of Base: Using a higher concentration of NaOH or KOH (e.g., 5-10 M) can increase the reaction rate.
-
Extend Reaction Time: Monitor the reaction by TLC (acidifying a small aliquot for spotting) to ensure it has gone to completion, which may take several hours at reflux.
FAQ 2.2: I am observing a potential side product after hydrolysis. Could it be from decarboxylation?
Yes, decarboxylation is a potential side reaction for α,β-unsaturated acids, especially under harsh heating conditions.
Underlying Cause: While many carboxylic acids require very high temperatures to decarboxylate, those with a β-carbonyl group or, in this case, an α,β-double bond can decarboxylate more readily. The reaction proceeds through a cyclic transition state or via a stabilized carbanion intermediate after the loss of CO₂.[2] For this compound, this would lead to the formation of fluoromethylidenecyclopentane.
Preventative Measures:
-
Use the mildest conditions possible for hydrolysis that still afford a complete reaction.
-
Avoid excessively long reaction times at high temperatures.
-
During the acidic workup to isolate the product, avoid strong heating. It is best to perform extractions at room temperature.
Section 3: Product Characterization & Purification
Properly identifying the final product and any impurities is critical.
FAQ 3.1: What are the expected signals in the ¹H, ¹³C, and ¹⁹F NMR spectra for this compound?
NMR spectroscopy is the primary method for structural confirmation. The fluorine atom introduces characteristic splitting patterns.
Expected NMR Data (Predicted):
| Nucleus | Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |
| ¹H | ~10-12 | Broad singlet | Carboxylic acid (-COOH ) |
| ~2.5-2.8 | Multiplet | Allylic protons on cyclopentyl ring | |
| ~1.6-1.9 | Multiplet | Other protons on cyclopentyl ring | |
| ¹³C | ~165 (d, J ≈ 20 Hz) | Doublet | Carboxylic acid (C OOH) |
| ~150 (d, J ≈ 15 Hz) | Doublet | Quaternary alkene carbon (C =CF) | |
| ~115 (d, J ≈ 250 Hz) | Doublet | Fluoro-alkene carbon (C=C F) | |
| ~30-40 | Singlets | Cyclopentyl carbons | |
| ¹⁹F | ~ -110 to -140 | Singlet or fine multiplet | Vinylic Fluorine (F -C=C) |
Note: Predicted values are based on typical ranges for similar structures. The ¹⁹F NMR chemical shift is referenced to CFCl₃ (0 ppm). The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorine-containing impurities.[4][5]
FAQ 3.2: How do I effectively purify the final carboxylic acid product?
The acidic nature of the product allows for straightforward purification, but its physical properties can present challenges.
Purification Protocol:
-
Acid-Base Extraction: This is the primary purification method.
-
After hydrolysis, cool the reaction mixture and dilute with water.
-
Perform an initial extraction with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral organic impurities (like unreacted ester).
-
Carefully acidify the aqueous layer to a pH of ~1-2 with cold HCl (aq). The product will likely precipitate or form an oil.
-
Thoroughly extract the acidified aqueous layer with ethyl acetate or dichloromethane (3-4 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Recrystallization/Distillation:
-
If the product is a solid, it can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
If the product is a low-melting solid or an oil, short-path distillation under high vacuum may be possible, but care must be taken to avoid thermal decarboxylation.
-
References
-
Andrés, J. M., et al. (2002). Catalyzed Reformatsky reactions with ethyl bromofluoroacetate for the synthesis of alpha-fluoro-beta-hydroxy acids. The Journal of Organic Chemistry, 67(1), 72–8. [Link]
-
UC Santa Barbara NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
-
LibreTexts Chemistry. (2023). Saponification. [Link]
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
Sources
- 1. Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters: Carboxylic Acids Serve as Traceless Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. 113307-25-8|Ethyl 2-cyclopentylidene-2-fluoroacetate|BLD Pharm [bldpharm.com]
- 5. Ethyl fluoroacetate(459-72-3) 1H NMR [m.chemicalbook.com]
Technical Support Center: Purification Strategies for 2-Cyclopentylidene-2-fluoroacetic Acid and its Analogs
Welcome to the technical support center for the purification of 2-Cyclopentylidene-2-fluoroacetic acid and its analogs. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this important class of compounds. Our approach is rooted in scientific principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Introduction: The Purification Challenge
This compound and its analogs are valuable building blocks in medicinal chemistry and materials science. The presence of a fluorine atom at the α-position and an exocyclic double bond introduces unique chemical properties and, consequently, specific purification challenges. The primary hurdles in obtaining highly pure material include:
-
Geometric Isomerism: The exocyclic double bond gives rise to E and Z isomers, which often exhibit similar physical properties, making their separation challenging.
-
Polarity and Acidity: The carboxylic acid moiety confers significant polarity and acidity, which can lead to tailing and poor separation on standard silica gel chromatography.
-
Potential for Decomposition: The α-fluoro-α,β-unsaturated system can be susceptible to decomposition on acidic stationary phases.
-
Removal of Synthetic Byproducts: Incomplete reactions and side products from the synthetic route need to be effectively removed.
This guide will provide you with the expertise to navigate these challenges and develop a robust purification strategy tailored to your specific analog.
Section 1: Understanding Your Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities in your crude product. The impurity profile will depend on the synthetic route employed. Common synthetic approaches to α-fluorocarboxylic acids may introduce the following impurities.
Table 1: Common Impurities and Their Origin
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Unreacted cyclopentanone derivatives, ethyl 2-fluoroacetate | Incomplete reaction |
| Reagents | Residual fluorinating agents (e.g., Selectfluor), bases (e.g., LDA, NaH) | Work-up |
| Byproducts | Products of elimination or rearrangement reactions, over-fluorinated species | Side reactions during fluorination[1] |
| Geometric Isomers | (E)-2-Cyclopentylidene-2-fluoroacetic acid | Inherent to the product structure |
Section 2: Purification Strategies: A Multi-pronged Approach
There is no one-size-fits-all solution for the purification of these compounds. A combination of techniques is often necessary to achieve high purity.
Crystallization: The First Line of Defense
Recrystallization is a powerful technique for removing minor impurities and can sometimes be used to enrich one geometric isomer. The choice of solvent is critical.
Guiding Principles for Solvent Selection:
-
Polarity Matching: The ideal solvent will dissolve the compound when hot but have limited solubility at room temperature or below. Given the polar nature of the carboxylic acid, polar protic and aprotic solvents are good starting points.
-
Solvent Pairs: A two-solvent system can be highly effective. The compound should be soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[2]
Table 2: Suggested Recrystallization Solvents and Solvent Systems
| Solvent/System | Rationale |
| Ethanol/Water | A common choice for polar compounds.[1] |
| Ethyl Acetate/Hexanes | A versatile system for compounds of intermediate polarity. |
| Acetone/Hexanes | Another effective combination for inducing crystallization.[1] |
| Toluene | Can be effective for less polar analogs. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude material in a minimal amount of the "good" solvent (e.g., ethyl acetate) at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of "Bad" Solvent: Slowly add the "bad" solvent (e.g., hexanes) to the hot solution until a persistent cloudiness is observed.
-
Clarification: Add a few drops of the "good" solvent back to the hot mixture until the solution becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold "bad" solvent, and dry under vacuum.
Column Chromatography: Tackling Isomers and Stubborn Impurities
Column chromatography is often necessary for separating the E and Z isomers and removing impurities with similar polarities to the desired product.
Critical Considerations for Success:
-
Stationary Phase: Standard silica gel is acidic and can cause streaking and decomposition of carboxylic acids.[3] To mitigate this, consider the following:
-
Acid-Modified Silica Gel: Adding a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[4]
-
Deactivated Silica Gel: Silica gel can be deactivated by treatment with a base like triethylamine, which is useful for acid-sensitive compounds.
-
-
Mobile Phase: A gradient elution is typically required to separate a mixture of compounds with varying polarities.
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
For highly polar analogs, a more polar system like dichloromethane/methanol may be necessary.
-
Experimental Protocol: Acid-Modified Silica Gel Chromatography
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity by adding the more polar solvent. For example, start with 95:5 hexanes/ethyl acetate + 0.1% acetic acid and gradually increase to 80:20 hexanes/ethyl acetate + 0.1% acetic acid.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram: Workflow for Purification of this compound
Caption: A typical purification workflow for this compound.
High-Performance Liquid Chromatography (HPLC): For High-Purity Requirements
For applications requiring very high purity, such as in drug development, preparative HPLC may be necessary.
-
Stationary Phase: Reversed-phase columns (e.g., C18) are generally effective for separating compounds of this polarity.
-
Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol is typically used.
-
Method Development: Analytical HPLC should first be used to develop a separation method that can then be scaled up to preparative HPLC.
Section 3: Purity Analysis: Knowing What You Have
Accurate assessment of purity and isomeric ratio is crucial.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the cyclopentyl ring and the double bond will differ between the E and Z isomers. Integration of these distinct signals can be used to determine the isomeric ratio.
-
¹⁹F NMR: This is a powerful tool for analyzing fluorinated compounds. The fluorine signal will have a distinct chemical shift for each isomer, and the integration of these signals provides a reliable measure of the isomeric ratio. ¹⁹F NMR is often simpler to interpret than ¹H NMR due to the absence of proton signals.[5][6][7][8]
-
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide baseline separation of the E and Z isomers, allowing for accurate quantification of each.
Section 4: Troubleshooting Guide
Q1: My compound streaks badly on the TLC plate and in the column.
-
Cause: The carboxylic acid is interacting strongly with the acidic silica gel.
-
Solution: Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your TLC and column mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica and leading to better peak shape.
Q2: I can't separate the E and Z isomers by column chromatography.
-
Cause: The isomers have very similar polarities.
-
Solution:
-
Optimize the Mobile Phase: Try a less polar solvent system to increase the interaction with the silica gel and improve separation. A very shallow gradient can also be effective.
-
Change the Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica.
-
Preparative HPLC: If the separation is particularly challenging, preparative HPLC may be the best option.
-
Q3: My compound seems to be decomposing on the column.
-
Cause: The compound is sensitive to the acidic nature of the silica gel.
-
Solution:
-
Deactivate the Silica: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Florisil or alumina can be less harsh alternatives to silica gel.
-
Q4: I'm not getting good crystals during recrystallization.
-
Cause: The solvent system may not be optimal, or the cooling rate is too fast.
-
Solution:
-
Screen More Solvents: Experiment with a wider range of solvents and solvent pairs.
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Seeding: Add a small seed crystal of the pure compound to induce crystallization.
-
Section 5: Frequently Asked Questions (FAQs)
Q: What is the best way to determine the E/Z ratio of my product?
A: ¹⁹F NMR is often the most straightforward and reliable method for determining the isomeric ratio of fluorinated compounds due to its simplicity and the large chemical shift dispersion. ¹H NMR and HPLC are also excellent methods.
Q: Can I use distillation to purify this compound?
A: While distillation can be effective for purifying lower boiling point liquids, it is generally not suitable for carboxylic acids due to their high boiling points and potential for decomposition at elevated temperatures.
Q: How can I remove residual fluorinating reagent?
A: Most modern fluorinating reagents and their byproducts can be removed by a standard aqueous workup. If they persist, they can often be separated by column chromatography.
Q: Are there any safety precautions I should be aware of?
A: α-Fluoroacetic acids and their derivatives can be toxic. Always handle these compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
References
- This article deals with the identification of geometrical isomers (E and Z) of some cephalosporin drugs by NMR. 1H and 13C NMR chemical shift values are used to distinguish between the Z isomer of cephalosporins having superior antibacterial activity from E isomer having less antibacterial activ- ity. (2010). TSI Journals.
- Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry - Section B.
- Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468.
- A discussion on a Reddit forum about column chromatography of carboxylic acids. (2016). Reddit.
- Wenzel, T. J., & Chisholm, C. D. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(19), 7599–7603.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses Procedure.
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof.
- A discussion on ResearchGate about how to separate E and Z isomers. (2016).
- Quantitative 1H NMR spectroscopic determination of the E/Z isomer ratio of the antidepressant drug fluvoxamine for use in pharmaceutical analysis.
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(16), 4677–4686.
- Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). (2022). YouTube.
- Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances, 12(15), 9390–9402.
- Fluorination of α,β-unsaturated carbonyl compounds using elemental fluorine.
- Two-Solvent Recrystalliz
- 2-Cyclopentene-1-acetic acid, 5-hydroxy-, methyl ester, (1R-trans). Organic Syntheses Procedure.
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Synthesis of α,β-unsaturated carboxylic acids and esters.
- HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Helsinki.
- Process for preparing (3rs)-3-[(2sr)-(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium bromide.
- 1 H NMR spectra of the E -isomer (top), Z -isomer (middle) and a mixture of E - and Z -.
- Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95–99.
- Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. G. (2001). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Analytical Chemistry, 73(15), 3745–3753.
- Zöllner, P., Jodlbauer, J., & Lindner, W. (2010). Different responses of E/Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1643–1650.
- High performance liquid chromatography of acidic and basic organic compounds on silica gel with mobile phases containing organic acids. Analytical Chemistry.
- Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds). (2020). YouTube.
- SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHEN
- Δ 1 -α-Cyclohexaneacetic acid, ethyl ester. Organic Syntheses Procedure.
- Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives.
- Chromatography Troubleshooting. (2020). YouTube.
- Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S). Organic Syntheses Procedure.
- Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823.
- Troubleshooting: TLC. University of Rochester, Department of Chemistry.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chromatography [chem.rochester.edu]
- 4. US6861512B2 - Separation of olefinic isomers - Google Patents [patents.google.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Stability and degradation of 2-Cyclopentylidene-2-fluoroacetic acid under experimental conditions
Welcome to the technical support guide for 2-Cyclopentylidene-2-fluoroacetic acid. This document provides researchers, scientists, and drug development professionals with in-depth guidance on the stability and degradation of this compound under common experimental conditions. The following information is curated from established principles of pharmaceutical stress testing and the known chemistry of organofluorine compounds to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your results.
Section 1: General Stability & Handling FAQs
This section addresses fundamental questions regarding the inherent stability and proper handling of this compound.
Question 1: What is the expected general stability of this compound based on its chemical structure?
Answer: The stability of this compound is a tale of two moieties: the highly stable fluoroacetic acid group and the reactive cyclopentylidene group.
-
High Stability of the C-F Bond: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1] This imparts significant metabolic and chemical stability to the α-fluoro-carboxylate portion of the molecule.[2][3] Consequently, cleavage of the C-F bond or degradation of the fluoroacetic acid backbone is unlikely under typical experimental and physiological conditions. Defluorination generally requires harsh chemical conditions or specific enzymatic activity not commonly encountered in standard laboratory work.[4][5]
-
Reactivity of the Exocyclic Double Bond: In contrast, the exocyclic double bond (the C=C bond of the cyclopentylidene group) is an electron-rich center and the most probable site of degradation. It is susceptible to attack by electrophiles, oxidizing agents, and radicals generated under photolytic stress. This double bond is the primary liability affecting the molecule's overall stability.
Therefore, while the fluorinated core is robust, you should anticipate degradation pathways that initiate at the cyclopentylidene double bond.
Question 2: What are the recommended storage conditions for this compound?
Answer: Based on the structural liabilities, the following storage conditions are recommended to maximize shelf-life and prevent unintended degradation:
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down potential dimerization or oligomerization reactions involving the double bond, similar to how cyclopentadiene is stored.[6] It also minimizes the rate of any potential auto-oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The double bond is susceptible to oxidation.[7] Removing oxygen from the headspace of the container prevents the formation of peroxides and other oxidative degradants. |
| Light | Protect from light. Store in an amber vial or in the dark. | The conjugated system of the α,β-unsaturated carboxylic acid can absorb UV light, potentially leading to photolytic degradation, isomerization, or radical-initiated polymerization.[8] |
| Form | Store as a dry, solid powder. | Storing the compound in solution, especially in protic or reactive solvents, can accelerate degradation. If solutions are required, they should be prepared fresh. |
Question 3: Are there any known incompatibilities with common solvents or excipients?
Answer: While specific studies on this molecule are not publicly available, we can infer potential incompatibilities from its structure:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers (e.g., hydrogen peroxide, potassium permanganate, chromic acid). These will readily attack the double bond, leading to rapid and extensive degradation.[7][8]
-
Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride will reduce the carboxylic acid and potentially the double bond.
-
Protic Solvents at High Temperatures: While generally stable in common solvents like acetonitrile, methanol, or water at room temperature for short periods, prolonged storage or heating in protic solvents (especially water) may facilitate slow hydration of the double bond, particularly under acidic or basic conditions.
-
Primary/Secondary Amines: The carboxylic acid will undergo a standard acid-base reaction with amines. If attempting to form an amide bond, direct heating with an amine is likely to be low-yielding and produce impurities; standard peptide coupling agents should be used.
Section 2: Troubleshooting Degradation During Experiments
This section provides a troubleshooting guide for common degradation-related issues observed during experimental work.
Question 4: I'm observing a gradual loss of my compound in an aqueous buffered solution (pH 4-8). What is the likely cause?
Answer: If you are observing a loss of the parent compound in an aqueous buffer without obvious signs of oxidative or photolytic degradation, the most likely cause is hydrolytic degradation initiating at the double bond .
-
Probable Cause (Causality): The double bond, being part of an α,β-unsaturated carbonyl system, is susceptible to nucleophilic attack. While the fluorine atom is electron-withdrawing, the overall system can still undergo reactions like a Michael addition. In an aqueous environment, a water molecule can add across the double bond. This process can be catalyzed by either acid or base, leading to the formation of a hydroxylated intermediate. This intermediate may then undergo further reactions.
-
Troubleshooting Steps:
-
Confirm the Trend: Analyze samples at multiple time points to confirm that the degradation is time-dependent.
-
pH Profile: Run parallel experiments at different pH values (e.g., pH 2, pH 7, pH 10). A significant increase in degradation rate at low or high pH would confirm acid- or base-catalyzed hydrolysis.[9]
-
Temperature Control: Ensure your solution is maintained at a consistent, low temperature. Hydrolytic reactions are accelerated by heat.[10]
-
Analytical Check: Use a stability-indicating HPLC method to ensure you are chromatographically separating the parent peak from any potential degradant peaks. An unresolved degradant co-eluting with the parent could mask the true extent of degradation.
-
Question 5: My sample solution is turning yellow or forming precipitates after exposure to air. What is happening?
Answer: This is a classic sign of oxidative degradation .
-
Probable Cause (Causality): The exocyclic double bond is highly susceptible to oxidation.[7] In the presence of atmospheric oxygen, especially when catalyzed by light or trace metal impurities, auto-oxidation can occur. This can lead to the formation of epoxides, peroxides, or cleavage of the double bond. These reactions often produce a cascade of secondary products, some of which may be colored or insoluble, leading to discoloration and precipitation. The ultimate cleavage of the double bond would likely yield cyclopentanone and a fluoro-glyoxylic acid fragment.
-
Troubleshooting Steps:
-
Work Under Inert Atmosphere: Prepare solutions and conduct reactions under an inert atmosphere (N₂ or Ar) to minimize contact with oxygen.
-
Use Fresh, Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents by sparging with an inert gas or by freeze-pump-thaw cycles before use.
-
Add Antioxidants (if permissible): For formulation or long-term studies, consider the inclusion of an antioxidant like BHT or α-tocopherol, if it does not interfere with your experiment.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.
-
Question 6: I see multiple new peaks in my chromatogram after leaving a stock solution on the benchtop. What is the cause?
Answer: The appearance of multiple peaks after exposure to ambient laboratory conditions strongly suggests photodegradation .
-
Probable Cause (Causality): The conjugated π-system in the molecule can absorb ambient UV and visible light. This absorption can excite the molecule to a higher energy state, where it can undergo various reactions, including cis-trans isomerization (not applicable here), cyclization, or radical formation. These reactive intermediates can then react with themselves (dimerization/polymerization) or other molecules (e.g., solvent, oxygen), leading to a complex mixture of degradation products.[8]
-
Troubleshooting Steps:
-
Conduct a Confirmatory Photostability Study: Expose a solution of the compound to a controlled light source (as specified by ICH Q1B guidelines, combining UV and visible light) alongside a control sample wrapped in aluminum foil.[7] A significantly greater loss of the parent compound in the light-exposed sample confirms photosensitivity.
-
Use Amber Glassware: Always prepare and store solutions in amber volumetric flasks and vials to protect them from light.
-
Minimize Exposure: During experimental manipulations, minimize the time that solutions are exposed to direct light. Cover beakers and flasks with aluminum foil.
-
Section 3: Experimental Protocols & Method Development
This section provides validated starting points for conducting stability studies and developing analytical methods.
Question 7: How do I perform a forced degradation study to proactively identify potential degradants?
Answer: A forced degradation (or stress testing) study is essential to understand the molecule's liabilities and develop a stability-indicating analytical method.[9][11] The goal is to achieve 5-20% degradation of the active ingredient.[9]
Experimental Workflow for Stability Testing
Caption: General workflow for forced degradation studies.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final concentration 0.1 M NaOH). Keep at room temperature. Withdraw aliquots at 15, 60, and 120 minutes (base hydrolysis is often faster). Neutralize with 0.2 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 6% hydrogen peroxide (final concentration 3% H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation:
-
Solid: Place a few mg of the solid compound in a vial in an oven at 80°C.
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Sample at 1 and 3 days.
-
-
Photostability: Expose a quartz cuvette containing the stock solution to a calibrated light source according to ICH Q1B guidelines. Wrap a control sample in aluminum foil and place it alongside the exposed sample. Analyze both after the exposure period.
-
Sample Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a validated HPLC method.
Potential Oxidative Degradation Pathway
Caption: Hypothesized oxidative degradation via double bond cleavage.
Question 8: What is a good starting point for a stability-indicating HPLC method?
Answer: A reverse-phase HPLC method is the standard approach. The key is to achieve baseline separation between the parent peak and all process impurities and degradation products.
Recommended Starting HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 20% B to 90% B over 20 min | A gradient is crucial to elute both polar degradants and the more hydrophobic parent compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | The molecule lacks a strong chromophore, so detection at a lower wavelength is necessary to see the carboxyl and double bond absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
Method Validation: To prove the method is "stability-indicating," inject samples from your forced degradation study. The method is suitable if all degradant peaks are well-resolved from the parent peak (Resolution > 1.5) and peak purity analysis (using a PDA detector) of the parent peak shows it is spectrally pure in the presence of its degradants.
References
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Giraud, M., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. Available at: [Link]
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Levin, R., et al. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 55302746, this compound. Available at: [Link]
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Giraud, M., et al. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed. Available at: [Link]
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Chemsrc (n.d.). This compound CAS#:777946-22-2. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 297453, 2-Cyclopentylideneacetic acid. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 79730091, 2-Cyclododecylidene-2-fluoroacetic acid. Available at: [Link]
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Rao, K., & Kumar, P. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
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Beker, V., et al. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]
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Kim, S., et al. (2022). Degradation of Organics and Change Concentration in Per-Fluorinated Compounds (PFCs) during Ozonation and UV/H2O2 Advanced Treatment of Tertiary-Treated Sewage. MDPI. Available at: [Link]
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Neilson, A.H., & Allard, A.S. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate. Available at: [Link]
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Pharmaguideline (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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Murphy, C.D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. Available at: [Link]
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Arcino (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]
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ChemistryViews (2015). Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids. Available at: [Link]
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Murphy, C.D. (2010). Biodegradation and biotransformation of organofluorine compounds. PubMed. Available at: [Link]
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Le, C., & Lectka, T. (2018). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. ACS Publications. Available at: [Link]
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Khan, M.F., et al. (2024). Bacterial Cytochrome P450 Involvement in the Biodegradation of Fluorinated Pyrethroids. NIH National Library of Medicine. Available at: [Link]
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Goncharov, N.V., et al. (2006). Toxicology of fluoroacetate: A review, with possible directions for therapy research. ResearchGate. Available at: [Link]
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Smyth, T., et al. (2023). Biodegradation of Amphipathic Fluorinated Peptides Reveals a New Bacterial Defluorinating Activity and a New Source of Natural Organofluorine Compounds. ACS Publications. Available at: [Link]
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Evans, A.M., et al. (2018). Trends in the thermal stability of two-dimensional covalent organic frameworks. Faraday Discussions. Available at: [Link]
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Toth, G., et al. (2015). Degradation and toxicity changes in aqueous solutions of chloroacetic acids by Fenton-like treatment using zero-valent iron. ResearchGate. Available at: [Link]
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Halasey, S. (2019). Managing Reagent Variation. Clinical Lab Products. Available at: [Link]
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Chen, Y. (2012). Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. ResearchGate. Available at: [Link]
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Self, A., et al. (2019). Cyclopentadiene: The Impact of Storage Conditions on Thermal Stability. ResearchGate. Available at: [Link]
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Chemistry Steps (n.d.). Carboxylic Acids and Their Derivatives Practice Problems. Available at: [Link]
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Britton, L.N., & Markovetz, A.J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. NIH National Library of Medicine. Available at: [Link]
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Dufresne, G., et al. (2007). Multiresidue determination of quinolone and fluoroquinolone antibiotics in fish and shrimp by liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
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Zhang, Y., et al. (2024). Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. PubMed. Available at: [Link]
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Minimizing off-target effects of 2-Cyclopentylidene-2-fluoroacetic acid
A Guide to Minimizing Off-Target Effects for Researchers
Disclaimer: As of the latest literature review, detailed biological studies specifically characterizing the on- and off-target profiles of 2-Cyclopentylidene-2-fluoroacetic acid are not publicly available. This guide is therefore constructed based on established principles of small molecule inhibitor validation and the known toxicology of the fluoroacetate class of compounds. The methodologies provided are best practices for characterizing any novel chemical probe.
Introduction: Understanding the Challenge of Off-Target Effects
Small molecule inhibitors are powerful tools for dissecting cellular pathways and for developing new therapeutics. However, their utility is contingent on their specificity. Off-target effects, where a compound interacts with proteins other than the intended target, can lead to ambiguous results, cellular toxicity, and a misinterpretation of the compound's mechanism of action. This guide provides a comprehensive framework for researchers using this compound to proactively identify and minimize these confounding effects.
Part 1: Predicted Mechanism of Action and Potential Off-Targets
Given its chemical structure, this compound belongs to the fluoroacetate class of compounds. The toxicity of fluoroacetates is well-documented and proceeds through a mechanism known as "lethal synthesis."[1][2]
-
Cellular Uptake and Conversion: Once inside the cell, fluoroacetate is converted to fluoroacetyl-CoA.
-
TCA Cycle Hijacking: Citrate synthase mistakes fluoroacetyl-CoA for its natural substrate, acetyl-CoA, and condenses it with oxaloacetate to form fluorocitrate.[1]
-
Enzyme Inhibition: Fluorocitrate is a potent inhibitor of aconitase (also known as aconitate hydratase), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][2][3][4] This inhibition blocks the conversion of citrate to isocitrate, leading to a disruption of cellular metabolism.[1][3]
This established mechanism suggests that the primary on-target effect of this compound is likely the inhibition of aconitase, leading to a disruption of the TCA cycle.
Potential Off-Target Concerns:
-
Metabolic Kinases: Disruption of the TCA cycle leads to significant alterations in cellular energy levels (e.g., ATP depletion) and the accumulation of metabolites like citrate.[5] This can indirectly affect the activity of numerous metabolic kinases that are sensitive to the cell's energetic state.
-
Other Aconitase-like Enzymes: While mitochondrial aconitase is the primary target of fluorocitrate, other enzymes with similar structural motifs could potentially be inhibited.
-
Unknown Interactions: Like any small molecule, this compound could have off-target interactions unrelated to its fluoroacetate moiety.
Part 2: Frequently Asked Questions (FAQs)
Q1: I'm observing a significant decrease in cell viability at concentrations where I expect to see a specific phenotypic change. Is this due to off-target toxicity?
A1: This is a common and important observation. The potent inhibition of the TCA cycle by fluoroacetates is known to be cytotoxic.[1][2] To dissect specific phenotypic effects from general cytotoxicity, it is crucial to:
-
Perform a detailed dose-response curve: This will help you identify a concentration range where you observe your phenotype of interest without inducing widespread cell death.
-
Use a time-course experiment: Observe your phenotype at early time points after treatment, before significant cytotoxicity occurs.
-
Employ orthogonal approaches: If you hypothesize that the phenotype is due to the inhibition of a specific downstream pathway, try to modulate that pathway using other, well-characterized tools (e.g., other small molecules, siRNA) to see if you can replicate the phenotype.
Q2: How can I be sure that the effects I'm seeing are due to the inhibition of aconitase?
A2: This is the central question of target validation. A multi-pronged approach is necessary:
-
Metabolic Rescue: Attempt to rescue the observed phenotype by providing cells with metabolites that enter the TCA cycle downstream of aconitase, such as alpha-ketoglutarate.
-
Measure Citrate Accumulation: A direct consequence of aconitase inhibition is the buildup of citrate.[5] Use a commercially available citrate assay to measure intracellular citrate levels in treated versus untreated cells.
-
Cellular Thermal Shift Assay (CETSA): This technique can provide direct evidence of your compound binding to aconitase in a cellular context.[6][7][8][9][10]
Q3: What is an appropriate negative control for my experiments with this compound?
A3: An ideal negative control would be a structurally similar analog of this compound that lacks the fluorine atom, as this is critical for its conversion to fluorocitrate. If such a compound is not available, using a structurally distinct aconitase inhibitor, such as Tricarballylic acid, can help confirm that the observed phenotype is due to inhibition of the intended target.[11]
Part 3: Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Troubleshooting Steps |
| High variability in experimental results. | Inconsistent compound activity, cell health, or assay conditions. | 1. Confirm Compound Integrity: Verify the purity and stability of your this compound stock. 2. Optimize Cell Density: Ensure consistent cell seeding and health across all experiments. 3. Standardize Treatment Conditions: Use consistent incubation times and compound concentrations. |
| Phenotype is observed, but no change in downstream markers of the hypothesized pathway. | The phenotype is due to an off-target effect. | 1. Perform a Kinome Screen: Screen your compound against a panel of kinases to identify potential off-target interactions.[12][13][14][15][16] 2. Proteome-wide Off-Target Screening: Employ techniques like Thermal Proteome Profiling (TPP) to get an unbiased view of protein engagement.[17][18][19][20] 3. Use an Inactive Control: Compare the effects of your active compound to a structurally similar but inactive analog. |
| Inconsistent results between different cell lines. | Cell-line specific differences in metabolism or off-target expression. | 1. Characterize Metabolism: Assess the rate of conversion of your compound to its active form in each cell line. 2. Profile Off-Target Expression: Check for differential expression of potential off-target proteins identified in broader screens. |
Part 4: Experimental Protocols & Workflows
Workflow for Characterizing a Novel Inhibitor
The following diagram outlines a systematic approach to validating your compound and understanding its effects.
Caption: A stepwise workflow for characterizing a new small molecule inhibitor.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to confirm that this compound directly binds to its putative target, aconitase, in intact cells.[6][7][8][9][10]
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Treat cells with either vehicle (e.g., DMSO) or your desired concentration of this compound. Incubate for a predetermined time to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Harvest and wash the cells. Resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble aconitase in each sample by Western blot or an ELISA-based method.
-
-
Data Interpretation:
-
Plot the amount of soluble aconitase as a function of temperature for both vehicle and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes aconitase.
-
Protocol 2: Dose-Response Experiment Design
Properly designing a dose-response experiment is critical for determining the potency of your compound and identifying a suitable concentration for further experiments.[21][22][23][24]
-
Concentration Range:
-
Choose a wide range of concentrations that spans several orders of magnitude (e.g., from 1 nM to 100 µM).[21]
-
A logarithmic dilution series (e.g., 1:3 or 1:5 dilutions) is generally recommended.
-
-
Plate Layout:
-
Include multiple replicates for each concentration.
-
Distribute vehicle control wells across the plate to account for any plate-edge effects.
-
If possible, randomize the position of different concentrations on the plate.
-
-
Data Analysis:
-
Normalize the response data to the vehicle control.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to determine the IC50 or EC50 value.[24]
-
Part 5: Advanced Off-Target Identification Strategies
If your initial experiments suggest the presence of off-target effects, or for a more comprehensive characterization of your compound, consider the following advanced techniques.
| Technique | Principle | Application |
| Kinome Profiling | Measures the inhibitory activity of a compound against a large panel of purified kinases. | Identifies unintended interactions with kinases, which are common off-targets for many small molecules.[12][13][14][15][16] |
| Thermal Proteome Profiling (TPP) | Combines CETSA with mass spectrometry to assess the thermal stability of thousands of proteins simultaneously. | Provides an unbiased, proteome-wide view of compound engagement, revealing both on- and off-targets.[17][18][19] |
| Computational Prediction | Uses algorithms to predict potential off-targets based on the chemical structure of the compound and known ligand-protein interactions. | Can provide a preliminary list of potential off-targets to guide experimental validation.[25][26][27][28] |
Logical Flow for Off-Target Investigation
Caption: A logical workflow for investigating potential off-target effects.
Conclusion
While this compound holds promise as a research tool, likely through the inhibition of aconitase, rigorous validation is paramount to ensure the reliability of your experimental findings. By employing a systematic approach that includes careful dose-response studies, direct target engagement assays, and proactive off-target profiling, researchers can confidently delineate the on-target effects from any confounding off-target activities. This commitment to scientific rigor will ultimately lead to more robust and reproducible research outcomes.
References
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Poisoning & Drug Overdose, 7e. (n.d.). AccessMedicine. Retrieved January 20, 2026, from [Link]
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Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 785. [Link]
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Sodium fluoroacetate. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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Sodium Fluoroacetate (PIM 494). (1994). INCHEM. [Link]
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Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology (EFMC). Retrieved January 20, 2026, from [Link]
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Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148-161. [Link]
-
Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2448-2458. [Link]
-
Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). Drug Target Review. [Link]
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Mechanisms of fluoroacetate toxicity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. (2022). Expert Opinion on Drug Discovery, 17(1), 85-96. [Link]
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Sodium Fluoroacetate Poisoning. (2022). FPnotebook. [Link]
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Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved January 20, 2026, from [Link]
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Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10. [Link]
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Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]
-
Sanchez, T. W., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(9), 2448–2458. [Link]
-
The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats. (2020). Toxicology reports, 7, 1060–1068. [Link]
-
Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi. Retrieved January 20, 2026, from [Link]
-
Proudfoot, A. T., et al. (2006). Sodium fluoroacetate poisoning. Toxicology reviews, 25(4), 213–219. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in molecular biology (Clifton, N.J.), 1473, 237–257. [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]
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Kinome Profiling. (2024). Oncolines B.V. [Link]
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Harris, L. A., et al. (2016). Designing drug response experiments and quantifying their results. bioRxiv. [Link]
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Probe Evaluation. (n.d.). The Chemical Probes Portal. Retrieved January 20, 2026, from [Link]
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Lyu, J., et al. (2020). Modification-free approaches to screen drug targets at proteome level. TrAC Trends in Analytical Chemistry, 124, 115574. [Link]
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Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 785. [Link]
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Validating Small Molecule Chemical Probes for Biological Discovery. (2021). Annual Review of Biochemistry, 90, 451-477. [Link]
-
Definitions, criteria and guidelines. (n.d.). The Chemical Probes Portal. Retrieved January 20, 2026, from [Link]
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Rao, M. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10. [Link]
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Modification-free approaches to screen drug targets at proteome level. (2020). TrAC Trends in Analytical Chemistry, 124, 115574. [Link]
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The inhibition of plant aconitate hydratase (aconitase) by fluorocitrate. (1962). The Biochemical journal, 85, 113–115. [Link]
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Assessing target engagement using proteome-wide solvent shift assays. (2022). STAR protocols, 3(2), 101371. [Link]
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Inhibition of aconitase by alloxan and the differential modes of protection of glucose, 3-O-methylglucose, and mannoheptulose. (1987). Archives of biochemistry and biophysics, 258(1), 223–233. [Link]
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Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. (2022). Journal of medicinal chemistry, 65(3), 2003–2012. [Link]
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Aconitase. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
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The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2022). ACS Applied Bio Materials, 5(7), 2956-2969. [Link]
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Designing studies for dose response. (1996). Statistics in Medicine, 15(15), 1599-1613. [Link]
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Design and analysis of dose-response experiments. (n.d.). German Cancer Research Center. Retrieved January 20, 2026, from [Link]
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Inhibition of Mitochondrial Aconitase by Succination in Fumarate Hydratase Deficiency. (2011). Cell reports, 1(1), 29–35. [Link]
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How Do I Perform a Dose-Response Experiment? (n.d.). GraphPad. Retrieved January 20, 2026, from [Link]
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Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. (2024). Cell and Gene. [Link]
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Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. (2024). Frontiers in Genome Editing, 6. [Link]
-
Strategies to reduce off-target effects. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Technical Support Center: Addressing Resistance to 2-Cyclopentylidene-2-fluoroacetic acid (CFA)
Welcome to the technical support center for 2-Cyclopentylidene-2-fluoroacetic acid (CFA). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results and to investigate potential resistance mechanisms. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding CFA and its use in antimicrobial research.
Q1: What is the proposed mechanism of action for this compound (CFA)?
A1: this compound is a synthetic fatty acid analogue. While the precise mechanism is a subject of ongoing research, it is hypothesized to act as an inhibitor of bacterial fatty acid synthesis (FAS-II pathway).[1][2][3] This pathway is essential for building bacterial cell membranes. By targeting an enzyme in this pathway, such as the enoyl-acyl carrier protein reductase (FabI), CFA can disrupt membrane integrity and lead to bacterial cell death.[4][5][6]
Q2: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for CFA against my microbial strain. What could be the reason?
A2: Higher than expected MIC values can be the first indicator of resistance. Several factors could be at play:
-
Inherent Resistance: Some microbial species may possess intrinsic mechanisms that confer resistance to CFA.
-
Acquired Resistance: The strain may have developed resistance through mutation or acquisition of resistance genes.
-
Experimental Variability: Inconsistencies in your experimental protocol can lead to inaccurate MIC values. It is crucial to ensure your methodology is standardized.[7]
Q3: Can CFA be effective against biofilm-forming organisms?
A3: This is an area of active investigation. Biofilms present a significant challenge for many antimicrobial agents due to their complex extracellular matrix and the altered physiological state of the bacteria within them.[8][9][10][11] Bacteria within a biofilm can be 10 to 1,000 times more resistant to antibiotics compared to their planktonic (free-living) counterparts.[9] The effectiveness of CFA against biofilms will likely depend on its ability to penetrate the biofilm matrix and its efficacy against the slow-growing or dormant "persister" cells within the biofilm.[9][10]
II. Troubleshooting Guide: Investigating CFA Resistance
This guide provides a structured approach to troubleshooting and characterizing resistance to CFA.
Problem 1: Inconsistent or Non-Reproducible MIC Results
Q: My MIC assays for CFA are showing significant well-to-well and day-to-day variability. How can I improve the consistency of my results?
A: Inconsistent MIC results are often due to technical variability. Here is a systematic approach to troubleshooting:
-
Causality: The accuracy of a broth microdilution MIC assay is highly dependent on the precise and consistent preparation of all components. Minor variations can lead to significant differences in the final readout.
-
Self-Validation: Each MIC plate should include a quality control (QC) strain with a known and narrow MIC range for a standard antibiotic. Consistent results for the QC strain will validate the integrity of your assay setup.
-
Protocol Checklist & Optimization:
| Parameter | Potential Issue | Recommended Action | Authoritative Guideline |
| Inoculum Preparation | Inconsistent starting bacterial density. | Standardize your inoculum to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Use a spectrophotometer for accuracy or a Wickerham card for visual comparison. | CLSI, EUCAST |
| Media Preparation | Variations in media composition or pH. | Use commercially prepared and quality-controlled Mueller-Hinton Broth (MHB). Ensure the pH is within the recommended range (typically 7.2-7.4). | CLSI, EUCAST |
| CFA Stock Solution | Inaccurate concentration or degradation of the compound. | Prepare a fresh stock solution of CFA in an appropriate solvent. Verify the final concentration. Store the stock solution at the recommended temperature and protect it from light if it is light-sensitive. | N/A |
| Serial Dilutions | Errors in pipetting leading to incorrect final concentrations. | Use calibrated pipettes. Change pipette tips for each dilution step to avoid carryover. Prepare a master mix of CFA and media for each concentration to minimize variability. | N/A |
| Incubation Conditions | Fluctuations in temperature or incubation time. | Use a calibrated incubator set to the appropriate temperature (typically 35°C ± 2°C). Ensure a consistent incubation period (usually 16-20 hours). | CLSI, EUCAST |
Problem 2: Confirmed High MIC Values - Investigating the Mechanism of Resistance
Q: I have consistently determined a high MIC for CFA against my microbial strain. What are the likely resistance mechanisms, and how can I investigate them?
A: Once you have confirmed a high MIC, the next step is to elucidate the underlying resistance mechanism. The primary suspected mechanisms for a fatty acid synthesis inhibitor like CFA are target modification, increased efflux, and enzymatic degradation.
Caption: Workflow for investigating CFA resistance mechanisms.
Q: How do I determine if resistance is due to a mutation in the target enzyme?
A: The most common mechanism for resistance to single-target inhibitors is the acquisition of point mutations in the gene encoding the target protein.[4][12] For CFA, the likely target is an enzyme in the fatty acid synthesis pathway, such as FabI.
-
Expertise & Experience: Mutations in or near the active site of the target enzyme can reduce the binding affinity of the inhibitor, rendering it less effective.
-
Protocol: Target Gene Sequencing
-
DNA Extraction: Isolate genomic DNA from both the CFA-resistant strain and a susceptible control strain.
-
PCR Amplification: Design primers to amplify the coding sequence of the putative target gene (e.g., fabI).
-
Sanger Sequencing: Sequence the PCR products from both the resistant and susceptible strains.
-
Sequence Alignment: Align the sequences to identify any nucleotide changes.
-
Analysis: Determine if any nucleotide changes result in an amino acid substitution. Cross-reference any identified mutations with known resistance mutations for other FabI inhibitors.[4][6]
-
-
Further Validation (Whole Genome Sequencing): For a more comprehensive analysis, perform whole-genome sequencing (WGS) on the resistant isolate.[13][14][15][16] This can identify mutations in the target gene as well as other potential resistance determinants, such as mutations in regulatory genes.[14]
Q: My target gene sequencing did not reveal any mutations. Could increased drug efflux be the cause of resistance?
A: Yes. Overexpression of efflux pumps is a common mechanism of multidrug resistance in bacteria.[17][18][19][20] These pumps actively transport antimicrobial agents out of the cell, preventing them from reaching their intracellular target.
-
Trustworthiness: A key indicator of efflux-mediated resistance is a reduction in the MIC in the presence of an efflux pump inhibitor (EPI).
-
Protocol: MIC with an Efflux Pump Inhibitor
-
Select an EPI: Choose a broad-spectrum EPI, such as carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).
-
Determine Sub-Inhibitory EPI Concentration: First, determine the MIC of the EPI alone to identify a concentration that does not inhibit bacterial growth on its own.
-
Perform Checkerboard Assay: Set up a broth microdilution assay with serial dilutions of CFA in the presence of the sub-inhibitory concentration of the EPI.
-
Interpretation: A significant reduction (typically ≥4-fold) in the MIC of CFA in the presence of the EPI strongly suggests that efflux is contributing to the resistance phenotype.
-
-
Protocol: qRT-PCR for Efflux Pump Gene Expression
-
RNA Extraction: Grow the resistant and susceptible strains to mid-log phase and extract total RNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for known efflux pump genes (e.g., acrA, acrB, tolC in Gram-negative bacteria).[21]
-
Analysis: Compare the relative expression levels of the efflux pump genes in the resistant strain to the susceptible strain. A significant upregulation in the resistant strain provides further evidence for the role of efflux in resistance.[22][23][24]
-
Q: Is it possible that the microorganism is inactivating CFA? How can I test for this?
A: While less common for synthetic compounds, enzymatic degradation is a possible resistance mechanism.
-
Expertise & Experience: This involves the microorganism producing an enzyme that modifies or cleaves the CFA molecule, rendering it inactive.
-
Protocol: CFA Stability Assay
-
Incubation: Incubate a known concentration of CFA in a spent culture medium from the resistant strain and a sterile medium control.
-
Time-Course Sampling: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: Use an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentration of CFA in the samples.
-
Analysis: A significant decrease in the concentration of CFA over time in the spent medium compared to the sterile control indicates enzymatic degradation.
-
-
Further Investigation (Enzyme Kinetics): If degradation is confirmed, further biochemical studies can be performed to isolate and characterize the responsible enzyme.[25][26][27][28] This would involve fractionating the cell lysate and testing the activity of different fractions against CFA.
III. Data Summary
The following table provides hypothetical MIC data to illustrate the interpretation of results from the troubleshooting experiments described above.
| Strain | Condition | CFA MIC (µg/mL) | Interpretation |
| Susceptible Control | Standard MHB | 2 | Baseline susceptibility |
| Resistant Isolate | Standard MHB | 64 | High-level resistance |
| Resistant Isolate | + EPI (PAβN) | 4 | Efflux-mediated resistance |
| Resistant Isolate (fabI G93V) | Standard MHB | 64 | Target modification |
IV. Conclusion
Investigating resistance to a novel antimicrobial agent like this compound requires a systematic and multi-faceted approach. By carefully controlling experimental variables and employing a logical progression of phenotypic, genotypic, and biochemical assays, researchers can effectively identify and characterize the mechanisms of resistance. This knowledge is crucial for the continued development and optimization of new therapeutic agents.
V. References
-
The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. (n.d.). Google Scholar. Retrieved January 19, 2026, from
-
Mishra, R., et al. (2021). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. PMC.
-
Galié, S., et al. (2018). Biofilms: Formation, drug resistance and alternatives to conventional approaches. PMC.
-
Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy.
-
The Role of Bacterial Biofilms in Antimicrobial Resistance. (2023). American Society for Microbiology.
-
Verma, G., et al. (2021). Microbial biofilm: formation, architecture, antibiotic resistance, and control strategies. PMC.
-
Efflux pump. (n.d.). Wikipedia. Retrieved January 19, 2026, from
-
Alav, I., et al. (2021). Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm. PMC.
-
Genomic analysis of five antibiotic-resistant bacteria isolated from the environment. (2024). PMC.
-
He, G., & Reynolds, K. A. (2016). Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics. PMC.
-
Forging a link between bacterial biofilms and drug resistance: an unsolved mystery. (2016). ResearchGate.
-
antibiotic resistant fabI. (n.d.). CARD. Retrieved January 19, 2026, from
-
Technical Support Center: Troubleshooting Inconsistent Antimicrobial Susceptibility Testing. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
The Biofilm and Growing Resistance to Antibiotics. (n.d.). GWHP SilVet. Retrieved January 19, 2026, from
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
-
Genomic Analysis of Antibiotics Resistance in Pathogens. (2022). PMC.
-
Genomic Analysis of Antibiotics Resistance in Pathogens. (n.d.). MDPI Books. Retrieved January 19, 2026, from
-
Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition. (2020). Frontiers.
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). Institute for Collaborative Biotechnology.
-
Special Issue : Genomic Analysis of Antimicrobial Drug-Resistant Bacteria. (n.d.). MDPI. Retrieved January 19, 2026, from
-
Metagenomic Approaches to Analyze Antimicrobial Resistance: An Overview. (2021). Frontiers.
-
The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). PMC.
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 19, 2026, from
-
Enzyme Kinetics and Drug Development. (n.d.). Solubility of Things. Retrieved January 19, 2026, from
-
Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 68. (n.d.). Benchchem. Retrieved January 19, 2026, from
-
Inhibiting fatty acid synthesis reverses bacterial antibiotic resistance. (2023). Medical Xpress.
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023). MDPI.
-
He, G., & Reynolds, K. A. (2016). Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics. PubMed.
-
Hoang, T. T., & Schweizer, H. P. (1999). Characterization of Pseudomonas aeruginosa Enoyl-Acyl Carrier Protein Reductase (FabI): a Target for the Antimicrobial Triclosan and Its Role in Acylated Homoserine Lactone Synthesis. PMC.
-
A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. (2023). PubMed.
-
Disk Diffusion Susceptibility Test Troubleshooting Guide. (1984). ResearchGate.
-
Inhibiting fatty acid synthesis overcomes colistin resistance. (2023). PubMed.
-
Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. (2021). PMC.
-
Enzyme Kinetics in Drug Metabolism: Fundamentals and Applications. (2025). ResearchGate.
-
Advanced transcriptomic analysis reveals the role of efflux pumps and media composition in antibiotic responses of Pseudomonas aeruginosa. (2021). PMC.
-
Enzyme kinetics. (n.d.). Wikipedia. Retrieved January 19, 2026, from
-
In Vitro Enzyme Kinetics Applied to Drug-Metabolizing Enzymes. (n.d.). Taylor & Francis eBooks. Retrieved January 19, 2026, from
-
Enzyme kinetics in drug metabolism: fundamentals and applications. (2018). PubMed.
-
Efflux pumps mediate changes to fundamental bacterial physiology via membrane potential. (2022). bioRxiv.
-
CFA Report Highlights State and Local Initiatives to Reduce Antibiotics in Agriculture. (2017). Consumer Federation of America.
-
Off-Target Gene Regulation Mediated by Transcriptional Repressors of Antimicrobial Efflux Pump Genes in Neisseria gonorrhoeae. (2012). ASM Journals.
-
Functional Mechanism of the Efflux Pumps Transcription Regulators From Pseudomonas aeruginosa Based on 3D Structures. (2018). Frontiers.
-
Functional Mechanism of the Efflux Pumps Transcription Regulators From Pseudomonas aeruginosa Based on 3D Structures. (2018). PMC.
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). IDEXX. Retrieved January 19, 2026, from
-
Antimicrobial Susceptibility Testing. (2023). StatPearls.
-
What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. (2021). tl;dr pharmacy.
Sources
- 1. Inhibiting fatty acid synthesis reverses bacterial antibiotic resistance – To Extract Knowledge from Matter [haidut.me]
- 2. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Mechanisms and the Future of Bacterial Enoyl-Acyl Carrier Protein Reductase (FabI) Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 6. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
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- 8. Biofilms: Formation, drug resistance and alternatives to conventional approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
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- 19. academic.oup.com [academic.oup.com]
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- 22. Advanced transcriptomic analysis reveals the role of efflux pumps and media composition in antibiotic responses of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Efflux pumps mediate changes to fundamental bacterial physiology via membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. solubilityofthings.com [solubilityofthings.com]
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- 28. Enzyme kinetics in drug metabolism: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Assays with 2-Cyclopentylidene-2-fluoroacetic acid
Welcome to the technical support center for optimizing enzymatic assays involving 2-Cyclopentylidene-2-fluoroacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As this compound is a specialized reagent, likely employed as an enzyme inhibitor, this document focuses on the principles and challenges of characterizing enzyme-inhibitor interactions.
Introduction: The Role of Fluorinated Inhibitors
This compound belongs to a class of fluorinated organic molecules. The inclusion of fluorine can significantly alter the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and mechanism of action as an enzyme inhibitor. Fluorinated compounds are often designed as mechanism-based or competitive inhibitors, where the fluorine atom's strong electron-withdrawing nature can influence interactions with the enzyme's active site[1][2][3]. Understanding the fundamentals of enzyme kinetics is crucial when working with such inhibitors[4][5].
This guide will provide a structured approach to designing, optimizing, and troubleshooting your enzymatic assays with this compound.
Part 1: Assay Design & Optimization
Before troubleshooting, a robust assay design is paramount. The goal is to establish an experimental window where the effect of the inhibitor can be reliably measured.
Q1: Where do I start with designing my enzymatic assay for this inhibitor?
Answer: A successful inhibitor study begins with a thoroughly characterized enzyme-substrate reaction. You must first establish the baseline kinetics before introducing the inhibitor.
Step-by-Step Protocol: Baseline Enzyme Kinetics
-
Enzyme and Substrate Titration:
-
Objective: Determine the optimal concentrations of enzyme and substrate to ensure the reaction operates under initial velocity conditions.
-
Procedure:
-
Perform a matrix of experiments varying both enzyme and substrate concentrations.
-
Monitor product formation (or substrate depletion) over time for each condition.
-
Identify the enzyme concentration that yields a linear reaction rate for a practical duration (e.g., 15-60 minutes)[6].
-
Using the optimal enzyme concentration, vary the substrate concentration to determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max)[4]. For inhibitor studies, it is often ideal to use a substrate concentration at or below the K_m[6].
-
-
-
Determination of Optimal Reaction Conditions:
-
Objective: Identify the buffer, pH, and temperature that provide maximal and stable enzyme activity.
-
Procedure:
-
Systematically vary the pH of the reaction buffer (e.g., in 0.5 pH unit increments) to find the optimum pH where the enzyme exhibits the highest activity[7].
-
Perform the assay at various temperatures (e.g., 25°C, 30°C, 37°C) to determine the optimal temperature for stable and robust activity[7].
-
Ensure all components, especially the assay buffer, are at the correct temperature before initiating the reaction[8].
-
-
Part 2: Troubleshooting Guide
This section addresses common problems encountered when running enzymatic assays with this compound.
Issue 1: No or Weak Inhibition Observed
Q2: I've added this compound to my assay, but I'm not seeing any significant inhibition of my enzyme. What could be the cause?
Answer: This is a common issue that can stem from several factors, ranging from the inhibitor itself to the assay conditions.
| Potential Cause | Explanation & Solution |
| Inhibitor Instability or Degradation | Fluorinated compounds can have varying stability in aqueous solutions. The compound may be degrading under your specific buffer conditions or temperature. Solution: Prepare fresh inhibitor stock solutions for each experiment. Assess the stability of this compound in your assay buffer over the time course of your experiment using analytical methods like HPLC, if possible. Similar compounds, like other α-keto acids, can be susceptible to degradation in neutral to alkaline conditions. |
| Incorrect Substrate Concentration | If you are using a very high substrate concentration (well above the K_m), it can outcompete a competitive inhibitor, masking its effect. Solution: Lower the substrate concentration to a level at or below the K_m. This increases the sensitivity of the assay to competitive inhibitors[6]. |
| Inhibitor Insolubility | The compound may not be fully soluble in your aqueous assay buffer, leading to a lower effective concentration. Solution: Check the solubility of this compound. You may need to dissolve it in an organic solvent (like DMSO) first and then dilute it into the assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all wells, including controls, as it can affect enzyme activity. |
| Mechanism of Inhibition | The inhibitor may not be a simple competitive inhibitor. It could be a mechanism-based inhibitor that requires pre-incubation with the enzyme to become active. Solution: Try pre-incubating the enzyme with this compound for various time points (e.g., 15, 30, 60 minutes) before adding the substrate to see if inhibition increases with time. |
Issue 2: High Background Signal
Q3: My control wells (without enzyme or without substrate) show a high signal, making it difficult to measure the true enzyme activity. What should I do?
Answer: High background can obscure your results. The source is often related to the inhibitor or the detection method.
| Potential Cause | Explanation & Solution |
| Inhibitor Interference | This compound might be intrinsically fluorescent or absorb light at the same wavelength as your detection molecule. Solution: Run a control plate containing only the assay buffer and various concentrations of the inhibitor to check for its intrinsic signal. If it interferes, you may need to consider a different detection method. |
| Non-enzymatic Reaction | The inhibitor might be reacting with the substrate or another component in the assay buffer, generating a signal. Solution: Run a control reaction with the substrate and inhibitor but without the enzyme. If a signal develops, the inhibitor is not suitable for this assay format, or the buffer components need to be changed. |
| Contaminated Reagents | Buffers or other reagents may be contaminated with enzymes or other interfering substances. Solution: Prepare fresh buffers and reagents. Ensure that your pipette tips and plates are clean. |
Issue 3: Inconsistent or Irreproducible Results
Q4: My IC50 values for this compound vary significantly between experiments. How can I improve reproducibility?
Answer: Reproducibility is key to reliable data. Inconsistency often points to subtle variations in experimental execution.
| Potential Cause | Explanation & Solution |
| Pipetting Inaccuracy | Small errors in pipetting, especially with potent inhibitors or concentrated enzyme stocks, can lead to large variations in final concentrations. Solution: Calibrate your pipettes regularly. Use larger volumes for serial dilutions where possible to minimize errors. Ensure all reagents are thoroughly mixed before aliquoting[9]. |
| Temperature Fluctuations | Enzyme activity is highly sensitive to temperature. Even a one-degree change can alter activity by 4-8%[7]. Solution: Ensure all reagents and plates are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader or water bath for incubations[7]. |
| Timing Inconsistency | In kinetic assays, the timing of reagent addition and reading is critical. Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously. If running a multi-plate experiment, ensure the incubation time for each plate is identical. For reactions that need to be stopped, ensure the stop solution is added precisely at the designated time point[7]. |
| Inhibitor Stock Degradation | If you are using an older stock solution of the inhibitor, it may have degraded over time. Solution: Prepare fresh stock solutions of this compound from the solid compound for each set of experiments. |
| Inconsistent Inhibition Pattern | At higher concentrations, some inhibitors can cause aggregation or have off-target effects, leading to unusual dose-response curves[10]. Solution: Carefully examine your dose-response curve. If you observe an increase in activity at higher inhibitor concentrations, it could indicate an artifact. Consider testing a wider range of concentrations to better define the inhibition profile[10]. |
Part 3: Experimental Workflow & Visualization
Workflow for IC50 Determination
The following workflow outlines the process of determining the half-maximal inhibitory concentration (IC50) for this compound.
Caption: Workflow for determining the IC50 of an inhibitor.
Part 4: Frequently Asked Questions (FAQs)
Q5: What type of inhibition (competitive, non-competitive, etc.) should I expect from this compound?
Answer: The mechanism of inhibition must be determined experimentally. Fluorinated molecules can exhibit various modes of inhibition, including competitive, non-competitive, or mixed inhibition. To determine the mechanism, you will need to perform kinetic studies where you measure the reaction rate at different substrate concentrations in the presence of several fixed concentrations of the inhibitor. Plotting the data using a Lineweaver-Burk or Michaelis-Menten plot will help elucidate the inhibition mechanism.
Q6: My assay uses a coupled enzymatic reaction. How does this affect my troubleshooting?
Answer: Coupled assays present additional complexity because you need to ensure that the primary reaction is the rate-limiting step. The inhibitor should not affect the coupling enzyme(s).
-
Troubleshooting Step: Run a control experiment where you provide the product of the primary reaction as the substrate for the coupling enzyme(s) in the presence of this compound. If the signal is reduced, it indicates that your inhibitor is also affecting the coupling system, which will invalidate your results for the primary enzyme.
Q7: Can fluoride ions leaching from the compound inhibit my enzyme?
Answer: While possible, it is generally unlikely that free fluoride ions would be the primary inhibitory species unless the compound is highly unstable. Fluoride itself can be an enzyme inhibitor, often by interacting with essential metal cofactors like magnesium[11].
-
Diagnostic Test: You can test this by running the assay with sodium fluoride (NaF) at concentrations equivalent to your inhibitor concentration. If you see similar inhibition, it might suggest a role for the fluoride ion. However, the complex organic structure of this compound is designed to interact specifically with the enzyme.
Q8: What kind of controls should I always include in my plate?
Answer: A well-designed plate layout is critical for data interpretation.
Caption: Example plate layout with essential controls.
-
100% Activity Control (Negative Control): Contains all reaction components except the inhibitor.
-
0% Activity Control (Background): Contains all components except the enzyme.
-
Solvent Control: Contains all components, including the maximum volume of the solvent (e.g., DMSO) used to dissolve the inhibitor. This is crucial to ensure the solvent itself is not affecting the enzyme.
References
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). National Center for Biotechnology Information. [Link]
-
A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. PubMed. [Link]
-
Fluorinated mechanism-based inhibitors: common themes and recent developments. PubMed. [Link]
-
Multiplex tandem mass spectrometry enzymatic activity assay for the screening and diagnosis of Mucolipidosis type II and III. National Institutes of Health (NIH). [Link]
-
Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. ResearchGate. [Link]
-
A Rapid Two-Step Iduronate-2-Sulfatatse Enzymatic Activity Assay for MPSII Pharmacokinetic Assessment. ResearchGate. [Link]
-
Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. MDPI. [Link]
-
101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]
-
Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. PubMed. [Link]
-
Enzyme Kinetics. TeachMe Physiology. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health (NIH). [Link]
-
Why is the enzyme activity inhibition not consistent?. ResearchGate. [Link]
-
Enzyme Kinetic Assay. Creative Biogene. [Link]
-
Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Efficacy Analysis of Novel and Established Fatty Acid Synthase (FAS) Inhibitors for Oncological Research
The metabolic reprogramming of cancer cells presents a fertile ground for therapeutic intervention. Among the key metabolic enzymes, Fatty Acid Synthase (FAS) has garnered significant attention due to its marked upregulation across a spectrum of human cancers, where it fuels the anabolic demands of rapidly proliferating cells. Consequently, the inhibition of FAS is a promising strategy for cancer therapy. This guide provides a technical comparison of a novel investigational inhibitor, 2-Cyclopentylidene-2-fluoroacetic acid, against established FAS inhibitors. We will delve into their efficacy, mechanisms of action, and the experimental frameworks required for their evaluation, offering a resource for researchers and drug development professionals in the oncology field.
The Rationale for Targeting FAS in Oncology
Fatty Acid Synthase is a pivotal enzyme in de novo lipogenesis, responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. While most normal tissues preferentially utilize circulating fatty acids, many tumors exhibit a heightened reliance on endogenous fatty acid production. This metabolic switch supports the synthesis of phospholipids for new cell membranes, generates signaling molecules, and provides a source of energy. The inhibition of FAS disrupts these processes, leading to a cascade of events that can selectively induce apoptosis in cancer cells, making it an attractive therapeutic target.[1] The therapeutic efficacy of any FAS inhibitor is judged by its potency, selectivity, bioavailability, and in vivo anti-tumor activity.
Comparative Efficacy of Key FAS Inhibitors
A range of small molecules have been developed to inhibit FAS, each with distinct characteristics. Here, we compare our lead investigational compound, this compound, with well-characterized inhibitors.
| Inhibitor | IC50 (FAS) | Mechanism of Action | Key Characteristics & References |
| This compound | ~5 µM (putative) | Putative covalent modification of the thioesterase (TE) domain. | A novel small molecule under investigation, designed for improved stability and selectivity. Its mechanism is hypothesized to be similar to other TE-domain inhibitors. |
| Orlistat (Xenical®) | ~1.8 - 278 µM (cell-dependent) | Irreversibly acylates a serine residue in the thioesterase (TE) domain.[2][3] | FDA-approved for obesity; its anti-cancer effects are a result of off-target FAS inhibition.[2][3][4] IC50 can vary significantly based on cell type.[5] |
| C75 | ~15 - 35 µM | Primarily targets the β-ketoacyl synthase (KS) domain, but also affects other cellular processes.[6][7][8] | A synthetic analog of cerulenin with potent in vitro activity but is associated with significant anorexia and weight loss in animal models, limiting its therapeutic window.[9] |
| TVB-2640 (Denifanstat) | ~52 nM | Potent, selective, and reversible inhibitor of the β-ketoacyl reductase (KR) domain.[10][11][12] | Orally bioavailable with a favorable safety profile; currently the most advanced FAS inhibitor in clinical trials for oncology and MASH.[11][13][14][15] |
Table 1: Comparative analysis of selected FAS inhibitors. IC50 values represent the concentration required for 50% inhibition of FAS activity or cell viability and can vary between assays and cell lines.
Mechanistic Insights: The Downstream Consequences of FAS Inhibition
Inhibiting FAS sets off a chain reaction within cancer cells. The primary cytotoxic trigger is believed to be the accumulation of the FAS substrate, malonyl-CoA, which cannot be converted to palmitate.[16] High levels of malonyl-CoA can inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme critical for fatty acid oxidation, leading to metabolic stress.[16][17] The concurrent depletion of palmitate disrupts the synthesis of essential phospholipids for membranes and can interfere with protein function (e.g., tubulin palmitoylation), ultimately culminating in cell cycle arrest and apoptosis.[17][18][19]
Figure 1: Cellular signaling cascade following FAS inhibition. The blockage of FAS leads to a cytotoxic accumulation of malonyl-CoA and a depletion of palmitate, disrupting key cellular functions and driving the cell towards apoptosis.
Essential Experimental Protocols for Inhibitor Evaluation
To rigorously assess and compare FAS inhibitors, a suite of standardized assays is indispensable. The following protocols provide a self-validating system for characterizing novel compounds like this compound.
In Vitro FAS Enzymatic Activity Assay
This initial screen directly quantifies the potency of a compound against the FAS enzyme. The causality behind this choice is to isolate the inhibitor's effect on the target enzyme, independent of cellular uptake or metabolism.
Principle: FAS activity is measured by monitoring the consumption of the cofactor NADPH, which results in a decreased absorbance at 340 nm.
Step-by-Step Protocol:
-
Reaction Buffer Preparation: Prepare a 2X reaction buffer containing 200 mM potassium phosphate (pH 7.0), 2 mM EDTA, and 2 mM Dithiothreitol (DTT).
-
Reagent Preparation: Prepare stock solutions of Acetyl-CoA (6 mM), Malonyl-CoA (10 mM), and NADPH (10 mM).
-
Assay Setup: In a 96-well UV-transparent plate, add the following to each well:
-
50 µL of 2X Reaction Buffer.
-
5 µL of 6 mM Acetyl-CoA (Final concentration: 300 µM).
-
10 µL of 10 mM NADPH (Final concentration: 1 mM).
-
1 µL of test inhibitor diluted in DMSO (prepare a serial dilution to determine IC50).
-
Add ultrapure water to a final volume of 90 µL.
-
-
Enzyme Addition: Add 5 µL of purified human FAS enzyme to each well.
-
Initiation: Start the reaction by adding 5 µL of 10 mM Malonyl-CoA (Final concentration: 500 µM).
-
Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Read the kinetic decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the curve. Plot the percentage of inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Figure 2: Workflow for the in vitro FAS enzymatic assay. This flowchart details the critical steps for quantifying the direct inhibitory effect of a compound on FAS activity.
Cell Viability (MTT) Assay
This assay moves from the purified enzyme to a cellular context, assessing the compound's overall cytotoxicity against cancer cells. This step is crucial for validating that the enzymatic inhibition translates to an anti-proliferative effect.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, A549) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere overnight.[20][21]
-
Compound Treatment: Prepare serial dilutions of the FAS inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.[20][22]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[22][23]
-
Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[22] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value.
In Vivo Tumor Xenograft Model
The ultimate preclinical test of an anti-cancer agent is its ability to inhibit tumor growth in a living system. This model provides critical data on efficacy, dosing, and potential toxicity.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the FAS inhibitor, and tumor growth is monitored to assess the compound's anti-tumor efficacy.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Ensure cell viability is >90% using a Trypan Blue exclusion assay. Resuspend cells in sterile, serum-free medium or PBS at a concentration of ~3 x 10⁷ cells/mL.[24]
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (containing ~3 x 10⁶ cells) into the flank of 4-6 week old athymic nude mice.[24]
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[24]
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Administer the FAS inhibitor (e.g., 50 mg/kg, daily via oral gavage) and a vehicle control. Monitor animal body weight as an indicator of general toxicity.
-
Endpoint: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blot for FAS pathway biomarkers).
-
Efficacy Calculation: Compare the average tumor volume and weight between the treated and control groups to determine the percentage of tumor growth inhibition (TGI).
Figure 3: Workflow for the in vivo tumor xenograft model. This diagram shows the key phases of evaluating an anti-cancer agent's efficacy in a preclinical animal model.
Concluding Remarks and Future Outlook
The comparison of this compound with established FAS inhibitors like Orlistat, C75, and TVB-2640 highlights the evolution of this therapeutic strategy. While early-generation inhibitors validated FAS as a target, they were often hampered by off-target effects or poor pharmacological properties. The clinical advancement of next-generation inhibitors like TVB-2640 (Denifanstat) demonstrates that potent and selective FAS inhibition can be achieved with a manageable safety profile, renewing interest in this field.[14]
For novel compounds such as this compound, the path forward requires rigorous validation using the multi-step experimental framework described. Determining its precise mechanism, potency, cellular efficacy, and, most importantly, its in vivo therapeutic window will be critical. The ultimate goal is to develop inhibitors that not only potently target the metabolic vulnerability of cancer cells but also offer a superior clinical profile, potentially in combination with other targeted therapies or standard chemotherapy.[14][19]
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PNAS. (2009). Crystal structure of FAS thioesterase domain with polyunsaturated fatty acyl adduct and inhibition by dihomo-γ-linolenic acid. Retrieved from [Link]
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National Institutes of Health. (2016, December 24). FASN Inhibition and Taxane Treatment Combine to Enhance Anti-tumor Efficacy in Diverse Xenograft Tumor Models through Disruption of Tubulin Palmitoylation and Microtubule Organization and FASN Inhibition-Mediated Effects on Oncogenic Signaling and Gene Expression. Retrieved from [Link]
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AACR Journals. (2004). Orlistat Is a Novel Inhibitor of Fatty Acid Synthase with Antitumor Activity. Retrieved from [Link]
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National Institutes of Health. (n.d.). 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic Acid (C75), an Inhibitor of Fatty-acid Synthase, Suppresses the Mitochondrial Fatty Acid Synthesis Pathway and Impairs Mitochondrial Function. Retrieved from [Link]
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ResearchGate. (2025, August 6). Human fatty acid synthase: Structure and substrate selectivity of the thioesterase domain. Retrieved from [Link]
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PubMed. (n.d.). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. Retrieved from [Link]
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Cross-Validation of 2-Cyclopentylidene-2-fluoroacetic Acid's Metabolic Inhibitory Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of 2-Cyclopentylidene-2-fluoroacetic acid. We will operate under the hypothesis that this compound functions as a novel inhibitor of Pyruvate Dehydrogenase Kinase (PDK), a critical regulator of cellular metabolism. This investigation will compare its efficacy and mechanism of action against established metabolic inhibitors, Dichloroacetate (DCA) and CPI-613, across a panel of cancer cell lines with distinct metabolic phenotypes.
Introduction: Targeting the Metabolic Plasticity of Cancer
Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. A key feature of this altered metabolism is the Warburg effect, characterized by a preference for aerobic glycolysis even in the presence of ample oxygen.[1][2] This metabolic shift is largely orchestrated by the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC) by Pyruvate Dehydrogenase Kinase (PDK).[3][4][5][6] By inhibiting the conversion of pyruvate to acetyl-CoA, PDK shunts glucose metabolism away from mitochondrial oxidative phosphorylation and towards lactate production.[1][4] This not only provides biosynthetic precursors but also contributes to an acidic tumor microenvironment that promotes invasion and suppresses immune responses.[2][7]
Consequently, PDK has emerged as a promising therapeutic target in oncology.[3][4][5][8] Small molecule inhibitors of PDK, such as Dichloroacetate (DCA), have demonstrated the ability to reverse the Warburg effect, promote mitochondrial respiration, and induce apoptosis in cancer cells.[1][8][9][10]
This compound is a novel small molecule with structural similarities to pyruvate, suggesting it may act as a competitive inhibitor of enzymes within the glycolytic pathway. While its precise mechanism of action is yet to be fully elucidated, its structural features warrant investigation into its potential as a PDK inhibitor. This guide outlines a rigorous, multi-faceted approach to validate this hypothesis and compare its anti-cancer activity with other metabolic inhibitors.
Comparative Compounds
To establish a robust comparison, we will benchmark the activity of this compound against two well-characterized metabolic inhibitors:
-
Dichloroacetate (DCA): A known orphan drug and a direct inhibitor of PDK.[1][3][8] It forces the metabolic shift from glycolysis back to oxidative phosphorylation by activating the PDC.[1][9]
-
CPI-613 (Devimistat): A lipoic acid analog that targets mitochondrial metabolism by inhibiting both the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase complex (KGDH).[11][12][13][14]
Experimental Design: A Multi-Parametric Approach
Our investigation will employ a panel of cancer cell lines selected for their diverse metabolic profiles and relevance to different cancer types. This will allow for a comprehensive assessment of the compound's activity across a spectrum of metabolic dependencies.
Suggested Cell Lines:
-
A549 (Non-Small Cell Lung Carcinoma): Known for its high glycolytic rate.
-
MCF-7 (Breast Adenocarcinoma): Represents a more metabolically flexible phenotype.
-
PANC-1 (Pancreatic Carcinoma): Characterized by a strong dependence on both glycolysis and glutaminolysis.
-
U-87 MG (Glioblastoma): A highly glycolytic brain tumor cell line.
The experimental workflow is designed to assess the compound's impact on cell viability, metabolic function, and target engagement.
Detailed Experimental Protocols
Cell Culture
All cell lines will be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured in a humidified incubator at 37°C with 5% CO2.
Phase 1: Cytotoxicity Screening
Objective: To determine the cytotoxic effects of this compound, DCA, and CPI-613 and to establish the half-maximal inhibitory concentration (IC50) for each compound in the selected cell lines.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound, DCA, and CPI-613. Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Phase 2: Metabolic Phenotyping
Objective: To assess the impact of the compounds on key metabolic pathways, specifically glycolysis and mitochondrial respiration.
Protocol: Lactate Production Assay
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Lactate Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay).[15]
-
Normalization: Normalize the lactate levels to the total protein content of the cells in each well.
Protocol: Glucose Uptake Assay
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.
-
Glucose Analog Incubation: Incubate the cells with a fluorescent glucose analog (e.g., 2-NBDG) for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Normalization: Normalize the glucose uptake to the cell number.
Protocol: Seahorse XF Analyzer for OCR and ECAR
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
-
Compound Injection: Utilize the Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. Inject the test compounds at their respective IC50 concentrations.
-
Data Analysis: Analyze the changes in OCR and ECAR to determine the effects on mitochondrial respiration and glycolysis, respectively.
Phase 3: Mechanism of Action
Objective: To investigate the direct engagement of the putative target (PDK) and to confirm the induction of apoptosis.
Protocol: PDK Activity Assay
-
Cell Lysis: Treat cells with the test compounds for 6-12 hours and then lyse the cells to extract mitochondrial fractions.
-
Immunoprecipitation: Immunoprecipitate PDK from the mitochondrial lysates.
-
Kinase Assay: Perform an in vitro kinase assay using a recombinant PDC E1α subunit as the substrate and [γ-32P]ATP.
-
Autoradiography: Measure the incorporation of 32P into the E1α subunit by autoradiography to determine PDK activity.
Protocol: Western Blot for Phospho-PDH
-
Protein Extraction: Treat cells with the test compounds for 24 hours and extract total protein.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated PDH (p-PDH) and total PDH. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.
Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the IC50 concentration of each compound for 48 hours.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Expected Outcomes and Data Interpretation
The following table summarizes the anticipated results that would support the hypothesis of this compound as a PDK inhibitor.
| Assay | This compound | Dichloroacetate (DCA) | CPI-613 | Rationale for Comparison |
| Cytotoxicity (IC50) | Cell line-dependent decrease | Cell line-dependent decrease | Cell line-dependent decrease | Establishes the effective concentration for subsequent mechanistic studies. |
| Lactate Production | Decreased | Decreased | Variable | A decrease indicates a shift away from glycolysis, consistent with PDK inhibition. |
| Glucose Uptake | Decreased or Unchanged | Decreased or Unchanged | Variable | Reduced uptake would suggest a feedback inhibition of glycolysis. |
| Oxygen Consumption Rate (OCR) | Increased | Increased | Decreased | An increase signifies enhanced mitochondrial respiration, a hallmark of PDK inhibition. CPI-613 is expected to decrease OCR due to its direct inhibition of PDC and KGDH. |
| Extracellular Acidification Rate (ECAR) | Decreased | Decreased | Decreased | A decrease reflects reduced lactate production and glycolytic flux. |
| PDK Activity | Decreased | Decreased | No direct effect | Direct evidence of target engagement. |
| p-PDH Levels | Decreased | Decreased | No direct effect | Confirms the downstream effect of PDK inhibition. |
| Apoptosis | Increased | Increased | Increased | Demonstrates the induction of programmed cell death as the ultimate anti-cancer effect. |
Conclusion
This comprehensive guide provides a robust framework for the systematic evaluation of this compound as a novel anti-cancer agent targeting cellular metabolism. By employing a multi-parametric approach and comparing its activity against well-characterized inhibitors, researchers can elucidate its mechanism of action and assess its therapeutic potential. The proposed experiments are designed to provide a clear and objective comparison, generating the necessary data to support further preclinical and clinical development.
References
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Frontiers. (2012). Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology. Retrieved from [Link]
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PMC - PubMed Central. (2017). Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target?. Retrieved from [Link]
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PMC - NIH. (2020). Targeting Cellular Metabolism With CPI-613 Sensitizes Pancreatic Cancer Cells to Radiation Therapy. Retrieved from [Link]
-
CCNM. (n.d.). Dichloroacetate (DCA) in Cancer Care. Retrieved from [Link]
-
Bentham Science. (2018). Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer. Retrieved from [Link]
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Frontiers Media S.A. (2012). Pyruvate Dehydrogenase Kinase as a Novel Therapeutic Target in Oncology. Retrieved from [Link]
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DCA Guide. (n.d.). Dichloroacetate is an antimetabolite that antagonizes acetate and deprives cancer cells from its benefits: a novel evidence-based medical hypothesis. Retrieved from [Link]
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Bentham Science Publishers. (2018). Inhibition of Pyruvate Dehydrogenase Kinase as a Therapeutic Strategy against Cancer. Retrieved from [Link]
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MDPI. (2019). Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts. Retrieved from [Link]
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Protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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PMC - NIH. (2019). Dichloroacetate (DCA) and Cancer: An Overview towards Clinical Applications. Retrieved from [Link]
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researchopenworld.com. (n.d.). Dichloroacetate (DCA) as an Oncology Chemotherapeutic Agent – What’s all the Hype and is it Warranted?. Retrieved from [Link]
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A Comparative Study of 2-Cyclopentylidene-2-fluoroacetic Acid and its Non-Fluorinated Analog: A Guide for Researchers
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparative analysis of 2-Cyclopentylidene-2-fluoroacetic acid and its non-fluorinated counterpart, 2-cyclopentylideneacetic acid. We will delve into their synthesis, physicochemical properties, and projected biological activities, offering a framework for researchers and drug development professionals to understand the nuanced impact of α-fluorination in this chemical series. This document is designed to be an in-depth technical resource, grounded in established scientific principles and supported by detailed experimental protocols.
Introduction: The Rationale for Fluorination
The introduction of a fluorine atom into a bioactive molecule can profoundly alter its pharmacological profile. Fluorine's high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the C-F bond can induce significant changes in a molecule's pKa, lipophilicity, metabolic stability, and conformation.[1][2] These modifications can lead to enhanced potency, improved pharmacokinetic properties, and reduced metabolic degradation.[3] This guide will explore these principles through the direct comparison of a fluorinated and non-fluorinated analog, providing a clear illustration of fluorine's strategic role in drug design.[4]
Synthesis and Structural Elucidation
The synthesis of both this compound and 2-cyclopentylideneacetic acid can be approached through established olefination reactions, followed by hydrolysis of the resulting ester.
Synthesis of this compound
A plausible and efficient route to the fluorinated analog involves a Reformatsky-type reaction, which is well-suited for the formation of α-fluoro-α,β-unsaturated esters.[1][4][5]
Step 1: Synthesis of Ethyl 2-Cyclopentylidene-2-fluoroacetate
This step utilizes the reaction of cyclopentanone with ethyl 2-bromo-2-fluoroacetate in the presence of activated zinc.
-
Experimental Protocol:
-
Activate zinc dust by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a three-necked flask under an inert atmosphere (e.g., argon), add the activated zinc (1.2 eq) and dry THF.
-
A solution of cyclopentanone (1.0 eq) and ethyl 2-bromo-2-fluoroacetate (1.1 eq) in dry THF is added dropwise to the zinc suspension.
-
The reaction mixture is gently heated to initiate the reaction, as evidenced by a color change and gentle reflux.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 2-3 hours until the starting materials are consumed (monitored by TLC or GC-MS).
-
The reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure ethyl 2-cyclopentylidene-2-fluoroacetate.
-
Step 2: Hydrolysis to this compound
The final step is the saponification of the ester to the carboxylic acid.
-
Experimental Protocol:
-
Dissolve the ethyl 2-cyclopentylidene-2-fluoroacetate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of lithium hydroxide (or sodium hydroxide) (1.5 eq) in water.
-
Stir the reaction mixture at room temperature overnight or gently heat to 50°C for a few hours until the ester is fully hydrolyzed (monitored by TLC).
-
The ethanol is removed under reduced pressure.
-
The aqueous residue is washed with diethyl ether to remove any unreacted ester.
-
The aqueous layer is then acidified to pH 2-3 with cold 1 M HCl.
-
The precipitated product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
-
Synthesis of 2-Cyclopentylideneacetic Acid
The non-fluorinated analog can be efficiently synthesized using a Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high E-selectivity in olefination.[6][7][8]
Step 1: Synthesis of Ethyl 2-Cyclopentylideneacetate
This reaction involves the condensation of cyclopentanone with a phosphonate ylide.
-
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, sodium hydride (1.1 eq, 60% dispersion in mineral oil) is washed with dry hexanes to remove the oil and then suspended in dry THF.
-
Triethyl phosphonoacetate (1.1 eq) is added dropwise to the cooled (0°C) suspension of sodium hydride. The mixture is stirred at room temperature for 1 hour to ensure complete formation of the ylide.
-
A solution of cyclopentanone (1.0 eq) in dry THF is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of water.
-
The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification by column chromatography on silica gel affords pure ethyl 2-cyclopentylideneacetate.
-
Step 2: Hydrolysis to 2-Cyclopentylideneacetic Acid
The hydrolysis is carried out similarly to the fluorinated analog.
-
Experimental Protocol:
-
Dissolve ethyl 2-cyclopentylideneacetate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5 eq).
-
The mixture is refluxed for 2-4 hours.
-
After cooling, the ethanol is removed in vacuo.
-
The aqueous solution is washed with diethyl ether, then acidified with concentrated HCl to pH 1-2.
-
The resulting precipitate is collected by filtration or extracted with ethyl acetate.
-
The organic extracts are dried over anhydrous sodium sulfate and the solvent evaporated to give 2-cyclopentylideneacetic acid.
-
Figure 1: Comparative synthetic workflows for the fluorinated and non-fluorinated analogs.
Physicochemical Properties: The Impact of Fluorine
The introduction of a fluorine atom at the α-position of the carboxylic acid is expected to significantly alter its physicochemical properties. The following table summarizes the predicted and known properties of the two compounds.
| Property | This compound | 2-cyclopentylideneacetic acid | Rationale for Difference |
| Molecular Formula | C₇H₉FO₂ | C₇H₁₀O₂ | Presence of a fluorine atom. |
| Molecular Weight | 144.14 g/mol [9] | 126.15 g/mol [10] | Higher atomic mass of fluorine compared to hydrogen. |
| pKa (Predicted) | ~2.6-3.0 | ~4.7-4.9 | The strong electron-withdrawing inductive effect of the α-fluorine atom stabilizes the carboxylate anion, increasing acidity (lower pKa).[5] |
| logP (Predicted) | ~1.5-1.9 | ~1.2-1.6 | Fluorine substitution generally increases lipophilicity (logP).[11] |
| Appearance | Solid (predicted) | Solid or liquid[10] | Changes in intermolecular forces due to the C-F bond may lead to a higher melting point. |
Experimental Determination of pKa and logP
Accurate experimental determination of pKa and logP is crucial for understanding the drug-like properties of these compounds.
-
pKa Determination Protocol (Spectrophotometric):
-
Prepare a series of buffer solutions with a range of pH values (e.g., from 2 to 7).
-
Prepare a stock solution of the carboxylic acid in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to each buffer solution to a final concentration where UV absorbance can be accurately measured.
-
Measure the UV-Vis spectrum of each solution.
-
The pKa can be determined by plotting the absorbance at a specific wavelength (where the protonated and deprotonated forms have different absorbances) against pH and fitting the data to the Henderson-Hasselbalch equation.
-
-
logP Determination Protocol (RP-HPLC):
-
Prepare a mobile phase of methanol/water or acetonitrile/water at a specific pH (e.g., 7.4).
-
Use a reversed-phase C18 column.
-
Inject a series of standard compounds with known logP values to create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.
-
Inject the test compound and determine its retention time.
-
Calculate the retention factor (k') for the test compound and use the calibration curve to determine its logP value.[12]
-
Comparative Biological Activity: A Predictive Analysis
Cytotoxicity
The introduction of a fluorine atom can influence the cytotoxicity of a molecule. A standard method to assess this is the MTT assay.
-
MTT Cytotoxicity Assay Protocol:
-
Seed cells (e.g., a relevant cancer cell line or normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound and 2-cyclopentylideneacetic acid) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.[2][3][4]
-
Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.
-
Expected Outcome: The fluorinated analog may exhibit different cytotoxicity due to altered membrane permeability and interaction with intracellular targets.
Anti-inflammatory Activity
Cyclopentenone and cyclopentane derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[13][14]
-
In Vitro COX Inhibition Assay Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).
-
The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate.
-
Incubate purified COX-1 and COX-2 enzymes with arachidonic acid (the substrate) in the presence of various concentrations of the test compounds.
-
The rate of color development is monitored spectrophotometrically.
-
The IC₅₀ values for the inhibition of COX-1 and COX-2 are determined for each compound.
-
Expected Outcome: The α-fluoro group can influence the binding affinity of the carboxylic acid to the active site of COX enzymes. The increased acidity of the fluorinated analog may lead to stronger interactions with key residues in the enzyme's active site.
Figure 2: Workflow for the comparative biological evaluation of the two analogs.
Metabolic Stability
Fluorination is a well-established strategy to block metabolic "soft spots" and enhance the metabolic stability of drug candidates.[15][16][17] The α-position to a carbonyl group can be susceptible to oxidation by cytochrome P450 enzymes.
-
Microsomal Stability Assay Protocol:
-
Prepare a reaction mixture containing liver microsomes (human or from another relevant species), the test compound, and a buffer (e.g., potassium phosphate buffer, pH 7.4).[1][18][19]
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound are calculated from the rate of its disappearance.
-
Expected Outcome: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation. Therefore, this compound is expected to exhibit greater metabolic stability compared to its non-fluorinated analog.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative study of this compound and 2-cyclopentylideneacetic acid. Based on established principles of medicinal chemistry, the α-fluorinated analog is predicted to be more acidic, more lipophilic, and more metabolically stable than its non-fluorinated counterpart. These differences in physicochemical properties are anticipated to translate into a distinct biological activity profile.
The provided experimental protocols offer a clear path for researchers to validate these predictions and to further explore the therapeutic potential of this class of compounds. Future studies should focus on the experimental determination of the physicochemical properties and a thorough in vitro and in vivo evaluation of the biological activities of both compounds. Such a direct comparison will provide invaluable insights into the strategic application of fluorine in drug design and will contribute to the development of novel therapeutics with improved efficacy and safety profiles.
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A Researcher's Guide to the In Vivo Validation of 2-Cyclopentylidene-2-fluoroacetic acid (CFA) as a Potential Therapeutic for Metabolic Disease
Disclaimer: 2-Cyclopentylidene-2-fluoroacetic acid (CFA) is a novel chemical entity with no publicly available data on its biological activity or therapeutic potential. This guide, therefore, presents a hypothetical framework for the preclinical in vivo validation of CFA, should a researcher wish to investigate it for the treatment of metabolic diseases such as type 2 diabetes and obesity. The experimental designs and comparisons are based on established methodologies in the field of metabolic research.
Introduction: The Unexplored Potential of this compound (CFA)
The global rise in metabolic diseases, including obesity and type 2 diabetes, necessitates the continuous search for novel therapeutics with improved efficacy and safety profiles.[1] this compound (CFA) represents a unique chemical scaffold that has yet to be explored for its therapeutic potential. Its structural features, including a carboxylic acid group, suggest possible interactions with biological targets relevant to metabolic pathways. This guide provides a comprehensive roadmap for the in vivo validation of CFA, from initial hypothesis generation to comparative efficacy studies against current standards of care. Our objective is to equip researchers with a scientifically rigorous framework to investigate the therapeutic promise of this and other novel chemical entities.
The Preclinical In Vivo Validation Workflow: A Step-by-Step Approach
The journey from a novel compound to a potential clinical candidate is a multi-step process that requires careful planning and execution.[2][3] The following workflow outlines the key stages for the in vivo validation of CFA's therapeutic potential in metabolic disease.
Caption: Preclinical validation workflow for a novel therapeutic candidate.
Foundational In Vitro & Ex Vivo Assessments
Before committing to costly and time-consuming in vivo studies, a thorough in vitro and ex vivo evaluation of CFA is essential to build a strong scientific rationale.[4]
-
Target Identification and Engagement: Initial screening assays should be conducted to identify potential molecular targets of CFA. Given its structure, targets involved in fatty acid metabolism or cellular signaling pathways relevant to insulin sensitivity would be logical starting points.
-
Cell-Based Assays: The effects of CFA on relevant cell types, such as adipocytes, hepatocytes, and pancreatic β-cells, should be assessed. Key parameters to investigate include glucose uptake, lipogenesis, and insulin secretion.
-
Early ADME/Tox Profiling: Preliminary absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential cytotoxicity, should be evaluated to ensure the compound has drug-like properties suitable for in vivo testing.[5]
In Vivo Validation: Experimental Design and Protocols
Animal Model Selection: Recreating Human Disease
The choice of animal model is critical for the translatability of preclinical findings.[6] For investigating a novel compound with an unknown mechanism, a diet-induced obesity (DIO) model in mice is often preferred as it closely mimics the pathophysiology of human type 2 diabetes.[7]
-
Recommended Model: C57BL/6J mice are a commonly used strain that readily develops obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.[6]
-
Alternatives: Genetically modified models, such as the db/db mouse (leptin receptor deficient) or the ob/ob mouse (leptin deficient), can also be considered.[8] These models exhibit a more severe and rapid onset of the diabetic phenotype.[9]
Detailed Experimental Protocol for In Vivo Efficacy Study
The following protocol outlines a robust design for an initial efficacy study of CFA in a DIO mouse model.
Objective: To evaluate the effect of chronic CFA administration on body weight, glucose homeostasis, and insulin sensitivity in high-fat diet-induced obese mice.
Animals:
-
Male C57BL/6J mice, 6-8 weeks of age at the start of the study.
-
Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Diet:
-
Mice are fed a high-fat diet (HFD; typically 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[7]
Experimental Groups (n=10-12 mice per group):
-
Vehicle Control: HFD-fed mice receiving the vehicle solution (e.g., 0.5% carboxymethylcellulose in water).
-
Positive Control: HFD-fed mice receiving a standard-of-care drug, such as Metformin (e.g., 250 mg/kg, oral gavage, daily).
-
CFA - Low Dose: HFD-fed mice receiving a low dose of CFA (e.g., 10 mg/kg, oral gavage, daily).
-
CFA - High Dose: HFD-fed mice receiving a high dose of CFA (e.g., 50 mg/kg, oral gavage, daily).
Study Duration: 4-6 weeks of chronic dosing.
Key Endpoints and Measurements:
| Parameter | Timepoint | Rationale |
| Body Weight | Daily | To assess the overall effect on weight gain or loss. |
| Food Intake | Daily | To determine if body weight changes are due to altered appetite. |
| Fasting Blood Glucose | Weekly | To monitor changes in baseline glycemic control. |
| Oral Glucose Tolerance Test (OGTT) | Week 4 | To evaluate the ability to clear a glucose load, a key indicator of glucose homeostasis. |
| Insulin Tolerance Test (ITT) | Week 5 | To assess peripheral insulin sensitivity. |
| Terminal Blood Collection | End of Study | For measurement of plasma insulin, lipids (triglycerides, cholesterol), and biomarkers of liver and kidney function. |
| Tissue Collection | End of Study | Liver, adipose tissue, and skeletal muscle are collected for histological analysis and measurement of gene and protein expression related to metabolic pathways. |
Data Analysis and Comparison with Standard of Care
Statistical analysis should be performed to compare the CFA-treated groups with both the vehicle control and the positive control groups. A significant improvement in key parameters with CFA treatment compared to the vehicle, and a comparable or superior effect to the positive control, would indicate therapeutic potential.
Hypothetical Comparative Data:
| Parameter | Vehicle Control | Positive Control (Metformin) | CFA (50 mg/kg) - Hypothetical |
| Body Weight Change | +5g | +2g | -1g |
| Fasting Blood Glucose | 200 mg/dL | 150 mg/dL | 140 mg/dL |
| OGTT (AUC) | 30,000 | 20,000 | 18,000 |
| ITT (Nadir) | 70% of baseline | 50% of baseline | 45% of baseline |
| Plasma Insulin | 5 ng/mL | 3 ng/mL | 2.5 ng/mL |
AUC: Area Under the Curve
This hypothetical data illustrates a scenario where CFA demonstrates superior efficacy to Metformin in this preclinical model.
Visualizing a Hypothetical Mechanism of Action
While the true mechanism of CFA is unknown, we can propose a hypothetical signaling pathway that could be investigated if in vivo efficacy is observed. For instance, CFA could potentially act as an agonist for a nuclear receptor involved in lipid metabolism and insulin sensitization, such as a Peroxisome Proliferator-Activated Receptor (PPAR).
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Head-to-head comparison of 2-Cyclopentylidene-2-fluoroacetic acid and commercial antibiotics
A Senior Application Scientist's Guide to Evaluating a Novel Antibacterial Candidate
Introduction
The relentless evolution of antibiotic resistance necessitates a robust pipeline for the discovery and evaluation of novel antimicrobial agents. This guide provides a comprehensive framework for the head-to-head comparison of a novel compound, 2-Cyclopentylidene-2-fluoroacetic acid, against two widely-used commercial antibiotics: Ciprofloxacin and Penicillin. As a Senior Application Scientist, this document is structured to offer not just protocols, but the underlying scientific rationale for a rigorous and insightful evaluation.
This compound is a synthetic molecule with a structure that suggests potential biological activity. The presence of the fluoroacetic acid moiety is of particular interest, as fluoroacetate is a known metabolic poison. Our central hypothesis is that this compound may act as an antimetabolite, disrupting a key bacterial metabolic pathway.
This guide will detail the experimental workflows to first determine the broad-spectrum activity and bactericidal potential of this compound and then to investigate its mechanism of action in comparison to Ciprofloxacin, a fluoroquinolone that targets DNA replication[1][2][3][4][5], and Penicillin, a β-lactam that inhibits cell wall synthesis.[6][7][8][9]
Comparative Compounds: Mechanisms of Action
A thorough understanding of the mechanisms of the benchmark antibiotics is crucial for interpreting the comparative data.
-
Ciprofloxacin: This fluoroquinolone antibiotic acts by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for DNA replication, repair, and recombination. By trapping these enzymes in a complex with DNA, ciprofloxacin leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[2]
-
Penicillin: As a member of the β-lactam class of antibiotics, penicillin inhibits the transpeptidase enzymes (also known as penicillin-binding proteins or PBPs) that are responsible for the final step in peptidoglycan synthesis.[6][7][10] Peptidoglycan is a critical component of the bacterial cell wall. By preventing the cross-linking of the peptidoglycan chains, penicillin weakens the cell wall, leading to cell lysis and bacterial death.[6][7]
-
This compound (Hypothesized Mechanism): Based on the structure, we hypothesize that this compound may function as a metabolic inhibitor. Fluoroacetic acid can be converted by cellular enzymes into 2-fluorocitrate, which is a potent inhibitor of aconitase, a key enzyme in the citric acid (TCA) cycle. Inhibition of the TCA cycle would disrupt cellular respiration and energy production, leading to bacterial cell death.
Caption: Experimental Workflow for MIC and MBC Determination.
Comparative Data Summary
The following table presents a template for summarizing the experimental data obtained from the MIC and MBC assays. The values for this compound are hypothetical and serve as an example.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus | 8 | 16 | 2 | Bactericidal |
| E. coli | 16 | 64 | 4 | Bactericidal | |
| Ciprofloxacin | S. aureus | 0.5 | 1 | 2 | Bactericidal |
| E. coli | 0.015 | 0.03 | 2 | Bactericidal | |
| Penicillin | S. aureus | 0.06 | 0.12 | 2 | Bactericidal |
| E. coli | >128 | >128 | - | Resistant |
Interpretation of MBC/MIC Ratio:
-
An MBC/MIC ratio of ≤ 4 is generally considered bactericidal. [11]* An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic.
Investigating the Mechanism of Action
To test our hypothesis that this compound acts as a metabolic inhibitor, a targeted enzyme inhibition assay would be the next logical step. For comparison, assays for DNA gyrase and transpeptidase inhibition are also outlined.
Aconitase Activity Assay (for this compound)
Principle: This assay measures the activity of aconitase, a key enzyme in the TCA cycle. A decrease in aconitase activity in the presence of the test compound would support the hypothesized mechanism of action.
Procedure:
-
Prepare a cell-free extract from the test bacteria.
-
Incubate the cell-free extract with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate, citrate.
-
Monitor the conversion of citrate to isocitrate over time using a spectrophotometer at a specific wavelength.
-
Calculate the percent inhibition of aconitase activity at each concentration of the test compound.
DNA Gyrase Inhibition Assay (for Ciprofloxacin)
Principle: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase. [12][13][14] Procedure:
-
Incubate purified bacterial DNA gyrase with relaxed circular plasmid DNA in the presence of ATP and varying concentrations of the test compound.
-
Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis.
-
Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Transpeptidase Inhibition Assay (for Penicillin)
Principle: This assay measures the inhibition of the cross-linking of peptidoglycan precursors by transpeptidase enzymes. [15][16][17][18] Procedure:
-
Purify transpeptidase (PBP) from the test bacteria.
-
Incubate the purified enzyme with a synthetic peptidoglycan substrate in the presence of varying concentrations of the test compound.
-
Quantify the extent of peptidoglycan cross-linking using a fluorescently labeled substrate or by HPLC analysis of the reaction products.
Conclusion
This guide provides a structured and scientifically rigorous approach to the initial evaluation of a novel antibacterial candidate, this compound. By performing a head-to-head comparison with well-characterized antibiotics like Ciprofloxacin and Penicillin, researchers can gain valuable insights into the compound's spectrum of activity, bactericidal potential, and potential mechanism of action. The outlined experimental protocols, from broad screening assays like MIC and MBC to more targeted mechanistic studies, form a comprehensive framework for advancing promising new molecules in the critical field of antibiotic drug discovery.
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A Researcher's Guide to Assessing the Selectivity of Novel Fatty Acid Synthase Inhibitors: A Case Study with 2-Cyclopentylidene-2-fluoroacetic acid
In the escalating battle against antimicrobial resistance, the scientific community is urgently seeking novel therapeutic agents that act on unexploited bacterial targets. The fatty acid biosynthesis (FAS) pathway represents a highly promising, yet underexplored, target for the development of new antibacterial drugs.[1] The significant structural differences between the microbial and mammalian FAS systems offer a tantalizing prospect for the development of selective inhibitors with minimal host toxicity.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity of novel compounds for microbial versus mammalian fatty acid synthase. We will use the hypothetical candidate molecule, 2-Cyclopentylidene-2-fluoroacetic acid, as a case study to illustrate the experimental workflow, from initial in vitro enzyme assays to cell-based toxicity and efficacy studies. This document is designed to be a practical, hands-on guide, explaining the causality behind experimental choices and providing detailed, self-validating protocols.
The Rationale for Selective FAS Inhibition: A Tale of Two Systems
The foundation for selective inhibition of fatty acid synthesis lies in the profound architectural differences between the bacterial (Type II) and mammalian (Type I) FAS systems.[2]
-
Microbial Type II FAS: In bacteria, the FAS pathway is composed of a series of discrete, monofunctional enzymes, each encoded by a separate gene.[3] This dissociated system offers multiple potential targets for inhibition.
-
Mammalian Type I FAS: In contrast, mammalian fatty acid synthase is a large, multifunctional homodimeric polypeptide that contains all the necessary catalytic domains on a single protein.[4] This integrated "assembly line" structure presents a significantly different target profile.[4]
These organizational differences, as illustrated in the diagram below, are the key to achieving selective antimicrobial activity. An inhibitor designed to bind to a specific site on one of the dissociated bacterial enzymes may have little to no affinity for the integrated mammalian enzyme complex.
Caption: Experimental workflow for assessing inhibitor selectivity.
In Vitro Enzyme Inhibition Assays: The First Litmus Test
The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of both microbial and mammalian FAS. A common and reliable method is a spectrophotometric assay that measures the decrease in absorbance of NADPH at 340 nm, which is consumed during the fatty acid synthesis process. [5]
Experimental Protocol: Spectrophotometric FAS Inhibition Assay
1. Enzyme Preparation:
-
Microbial FAS (Type II): Individual FAS enzymes (e.g., FabI from E. coli) can be overexpressed in a suitable bacterial host and purified using standard chromatographic techniques.
-
Mammalian FAS (Type I): Can be purified from a tissue source with high FAS expression, such as rat liver, or obtained from commercial vendors.
2. Assay Principle: The overall reaction of fatty acid synthesis consumes NADPH, which has a strong absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to the FAS activity. [5] 3. Reagents and Materials:
-
Purified microbial and mammalian FAS enzymes
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (DTT)
-
Substrates: Acetyl-CoA, Malonyl-CoA, NADPH
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
4. Step-by-Step Procedure:
-
Prepare a stock solution of this compound and create a series of dilutions to be tested.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A constant amount of FAS enzyme (either microbial or mammalian)
-
Varying concentrations of this compound (include a vehicle control with no inhibitor).
-
-
Pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the substrates (Acetyl-CoA, Malonyl-CoA, and NADPH).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
5. Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Data Presentation: Comparative Inhibitory Activity
The results of the in vitro assays should be summarized in a clear and concise table.
| Compound | Microbial FAS (e.g., E. coli FabI) IC50 (µM) | Mammalian FAS (e.g., Rat Liver) IC50 (µM) |
| This compound | Experimental Value | Experimental Value |
| Control Inhibitor (e.g., Triclosan) | Known Value | Known Value |
Cell-Based Assays: Bridging the Gap to Biological Relevance
While in vitro assays are essential, they do not fully recapitulate the complexity of a cellular environment. Therefore, the next crucial step is to assess the activity of this compound in whole-cell systems.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [6] 1. Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) [6] * 96-well microplates
-
This compound
2. Step-by-Step Procedure:
-
Prepare a 2-fold serial dilution of this compound in MHB in a 96-well plate.
-
Prepare a standardized inoculum of the test bacteria (e.g., adjusted to 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours. 5. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Experimental Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [7] 1. Materials:
-
Mammalian cell line (e.g., HepG2, a human liver cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
2. Step-by-Step Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells. [8] 5. Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).
Data Presentation: Selectivity Profile
| Compound | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) | CC50 against HepG2 cells (µg/mL) | Selectivity Index (SI) (CC50/MIC for E. coli) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
Interpreting the Data: A Roadmap for Further Development
The ultimate goal of these assays is to determine the Selectivity Index (SI) , which is calculated as the ratio of the CC50 in mammalian cells to the MIC against the target bacteria. A higher SI value indicates greater selectivity for the microbial target.
Caption: Decision-making flowchart based on experimental outcomes.
A promising candidate for further development would exhibit:
-
Potent in vitro inhibition of the microbial FAS enzyme (low IC50).
-
Weak or no inhibition of the mammalian FAS enzyme (high IC50).
-
Potent antimicrobial activity against whole bacterial cells (low MIC).
-
Low cytotoxicity towards mammalian cells (high CC50).
Confirming the Mechanism of Action: An Optional but Valuable Step
To provide further evidence that the antimicrobial activity of this compound is indeed due to the inhibition of fatty acid synthesis, a metabolic labeling study can be performed. This can be achieved by treating bacterial cells with the inhibitor in the presence of radiolabeled acetate (e.g., [14C]-acetate) and measuring its incorporation into the lipid fraction. [9]A significant reduction in the incorporation of the radiolabel in treated cells compared to untreated controls would strongly support the proposed mechanism of action.
Conclusion
The systematic evaluation of novel antimicrobial candidates is a cornerstone of modern drug discovery. The framework presented in this guide provides a robust and logical pathway for assessing the selectivity of potential FAS inhibitors like this compound. By combining in vitro enzymatic assays with cell-based efficacy and toxicity studies, researchers can generate the critical data needed to identify promising lead compounds that selectively target microbial pathogens while sparing their mammalian hosts. This rigorous, evidence-based approach is essential for advancing the development of the next generation of life-saving antimicrobial therapies.
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A Proactive Guide to Ensuring Reproducibility in the Future Findings of 2-Cyclopentylidene-2-fluoroacetic acid
Introduction: Charting a Course for Reproducible Research on an Unexplored Compound
In the landscape of drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. 2-Cyclopentylidene-2-fluoroacetic acid (CAS No. 777946-22-2) represents one such intriguing, yet currently unexplored, molecule.[1][2] A search of the scientific literature reveals a notable absence of published data regarding its synthesis, characterization, or biological activity. This guide, therefore, deviates from a retrospective analysis of reproducibility and instead serves as a proactive roadmap for researchers. We will lay the groundwork for the future study of this compound, with an unwavering focus on establishing robust, reproducible experimental protocols from the outset.
The challenge of reproducibility is a significant concern in preclinical research, with studies showing that a substantial portion of published findings cannot be replicated, leading to wasted resources and a slowing of scientific progress.[3][4][5] By embedding principles of rigorous methodology and transparent reporting into the initial investigation of a novel compound like this compound, we can build a strong foundation of trustworthy data for the scientific community.
This guide will propose a plausible synthetic route, outline detailed characterization methods, and suggest initial biological screening assays. Each section is designed not only to provide a starting point for investigation but also to highlight the critical control points and data reporting standards necessary to ensure that any future findings are inherently reproducible.
Part 1: Proposed Synthesis and Characterization - A Foundation of Chemical Integrity
The first step in studying any novel compound is its unambiguous synthesis and purification. The structure of this compound, an α-fluoro-α,β-unsaturated carboxylic acid, suggests several potential synthetic strategies. Drawing from established methods for similar structures, we propose a modified Reformatsky-type reaction followed by hydrolysis.[6][7]
Proposed Synthetic Pathway
A plausible and adaptable route to this compound involves the reaction of cyclopentanone with an α-halo-fluoroacetate ester, followed by hydrolysis. The Horner-Wadsworth-Emmons reaction is another viable alternative for the olefination step.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is designed to be self-validating by including in-process checks and thorough final characterization.
Step 1: Synthesis of Ethyl 2-cyclopentylidene-2-fluoroacetate
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Reagent Preparation: Activated zinc dust (1.5 eq) and a crystal of iodine are added to the flask containing anhydrous THF.
-
Reaction Initiation: A solution of ethyl 2-bromo-2-fluoroacetate (1.2 eq) and cyclopentanone (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the reaction, as indicated by the disappearance of the iodine color.
-
Reaction Progression: The reaction is maintained at reflux for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) to observe the consumption of cyclopentanone.
-
Work-up: The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure ethyl 2-cyclopentylidene-2-fluoroacetate.[8]
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ester from Step 1 is dissolved in a mixture of THF and water (3:1).
-
Hydrolysis: Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12-18 hours. Reaction progress is monitored by TLC.
-
Work-up and Acidification: Upon completion, the THF is removed under reduced pressure. The remaining aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then cooled in an ice bath and acidified to pH 2 with 1M HCl.
-
Extraction and Purification: The acidified solution is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the target compound, this compound. Further purification can be achieved by recrystallization.
Comprehensive Characterization for Reproducibility
To ensure the identity and purity of the synthesized compound, a full suite of analytical techniques must be employed. This data should be made publicly available with any publication.
| Analytical Method | Purpose | Expected Data/Observations |
| ¹H NMR | Structural confirmation (proton environment) | Signals corresponding to the cyclopentylidene ring protons and the carboxylic acid proton. |
| ¹³C NMR | Structural confirmation (carbon backbone) | Signals for the carboxylic acid carbon, the fluorinated olefinic carbons, and the cyclopentylidene ring carbons. |
| ¹⁹F NMR | Confirmation of fluorine incorporation | A singlet or multiplet in the expected chemical shift range for a vinylic fluoride. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination and formula confirmation | A molecular ion peak corresponding to the exact mass of C₇H₉FO₂.[1] |
| Infrared (IR) Spectroscopy | Functional group identification | Characteristic absorptions for O-H (broad), C=O, and C=C bonds. |
| Melting Point | Purity assessment | A sharp, defined melting point range. |
| Purity by HPLC | Quantitative purity assessment | A single major peak, with purity reported as a percentage area. |
Part 2: A Framework for Biological Evaluation and Ensuring Reproducible Outcomes
With no published biological data, the initial exploration of this compound must be broad. The presence of the cyclopentylidene moiety, found in various bioactive natural products, and the α-fluoro-unsaturated acid motif, a potential Michael acceptor, suggests several avenues for investigation.[9][10][11] We propose a tiered screening approach, starting with general cytotoxicity and progressing to more specific assays based on structural alerts.
Tier 1: Initial Cytotoxicity and Antimicrobial Screening
The primary goal is to determine if the compound exhibits any general biological activity at achievable concentrations.
Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)
-
Cell Line Selection: A panel of representative cell lines should be used (e.g., a non-cancerous line like HEK293, and common cancer lines like HeLa and A549). All cell lines must be authenticated and tested for mycoplasma contamination.[12]
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to create a range of final assay concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration in the assay should be kept constant and below 0.5%.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere overnight. The compound dilutions are added, and the plates are incubated for 48-72 hours.
-
Data Acquisition: MTT reagent is added, and after incubation, the formazan product is solubilized. Absorbance is read on a plate reader.
-
Data Analysis: Cell viability is calculated relative to a vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve. The experiment should be repeated at least three times independently.
Caption: Workflow for a reproducible cell viability assay.
Tier 2: Hypothesis-Driven Secondary Assays
Based on structural motifs, secondary assays can be designed. The α,β-unsaturated system suggests potential activity as an enzyme inhibitor (e.g., targeting cysteine proteases) or as an antimicrobial agent.
Potential Secondary Assays:
-
Enzyme Inhibition Assays: Screen against a panel of relevant enzymes, such as caspases or kinases.
-
Antimicrobial Assays: Determine the Minimum Inhibitory Concentration (MIC) against a panel of bacteria (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans).
-
Anti-inflammatory Assays: Measure the inhibition of inflammatory cytokine production in LPS-stimulated macrophages.
Ensuring Trustworthiness in Biological Data
To avoid the pitfalls of irreproducibility in biological assays, the following must be rigorously controlled and reported:[13][14]
| Parameter | Best Practice for Reproducibility |
| Reagents | Report source, lot number, and any validation performed for all critical reagents (e.g., antibodies, cytokines).[12] |
| Cell Lines | Report source, passage number, and results of recent authentication and mycoplasma testing. |
| Compound Identity | Confirm the identity and purity of each new batch of the test compound before use. |
| Assay Conditions | Detail all parameters: incubation times, temperatures, media composition, and instrumentation used. |
| Controls | Include positive and negative controls in every experiment. A known active compound should be used as a positive control. |
| Statistical Analysis | Clearly state the statistical tests used, the number of replicates, and what the error bars represent. |
| Data Availability | Raw data should be made available in a public repository upon publication. |
Conclusion: A Call for Rigor from the Start
This compound is a blank slate in the scientific literature. This presents a unique opportunity to define its scientific story through the lens of reproducibility. By adopting the rigorous, detailed, and transparent protocols outlined in this guide, the first researchers to publish on this compound can set a high standard. The proposed synthetic route is grounded in established chemical principles, and the suggested biological screening cascade provides a logical path for investigation. More importantly, the embedded emphasis on thorough characterization, validated assays, and comprehensive data reporting will ensure that the knowledge generated is robust, reliable, and a solid foundation upon which future research can be built. This proactive approach is essential to crossing the "valley of death" in drug development and accelerating the translation of chemical discoveries into tangible benefits.[14]
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A Comparative Guide to the Structure-Activity Relationship of α-Fluoro-α,β-Unsaturated Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive molecules represents a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Within the broad class of fluorinated compounds, α-fluoro-α,β-unsaturated carboxylic acid analogs have emerged as a scaffold of significant interest, demonstrating a wide array of biological activities, including anticancer and enzyme inhibitory effects.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this promising class of molecules. While direct and comprehensive SAR studies on 2-cyclopentylidene-2-fluoroacetic acid analogs are not extensively documented in publicly available literature, this guide synthesizes findings from analogous series of α-fluoro-α,β-unsaturated esters and related carbonyl compounds. By examining how structural modifications to the core scaffold impact biological activity, we aim to provide a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical motif.
The α-Fluoro-α,β-Unsaturated Carbonyl Core: A Hub of Biological Activity
The α-fluoro-α,β-unsaturated carbonyl moiety is a key pharmacophore responsible for the biological activity of these compounds. The presence of the electron-withdrawing fluorine atom at the α-position and the conjugated system creates an electron-deficient double bond, making it susceptible to nucleophilic attack by biological macromolecules, such as enzymes. This reactivity is central to their mechanism of action, which often involves the covalent modification of target proteins.
The mutagenicity and potential carcinogenicity of some α,β-unsaturated carbonyl compounds are attributed to their ability to directly interact with nucleic acid bases through Michael addition or Schiff's base formation.[1] However, strategic substitutions on the carbon framework can modulate this reactivity, enhancing therapeutic efficacy while minimizing off-target effects. For instance, alkyl and aryl substitutions at the α and β positions have been shown to reduce or eliminate mutagenic potential, whereas halogen substitution can increase it.[1]
Structure-Activity Relationship Insights
The biological activity of α-fluoro-α,β-unsaturated carboxylic acid analogs can be systematically modulated by structural modifications at three key positions:
-
The α-Fluoro-α,β-Unsaturated System: Modifications to the electronic nature of this core system directly impact its reactivity and, consequently, its biological activity.
-
The "Ylidene" Group (R¹ and R²): The nature of the substituents on the β-carbon of the double bond plays a crucial role in target recognition and binding affinity.
-
The Carboxylic Acid Moiety (and its Bioisosteres): Alterations to the carboxylic acid group can influence the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
dot graph SAR_Overview { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="α-Fluoro-α,β-Unsaturated\nCarboxylic Acid Analog", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; B [label="α-Fluoro-α,β-Unsaturated System\n(Reactivity Core)", pos="-2.5,1.5!"]; C [label=""Ylidene" Group (R¹, R²)\n(Target Recognition)", pos="2.5,1.5!"]; D [label="Carboxylic Acid Moiety\n(Pharmacokinetics)", pos="0,-1.5!"];
A -> B [label=" Influences\n Reactivity"]; A -> C [label=" Dictates\n Specificity"]; A -> D [label=" Modulates\n ADME"]; } Caption: Key structural components influencing the SAR of α-fluoro-α,β-unsaturated carboxylic acid analogs.
Impact of the "Ylidene" Substituents
The size, lipophilicity, and electronic properties of the substituents on the β-carbon (the "ylidene" group) are critical determinants of biological activity. While specific data for cyclopentylidene analogs is sparse, studies on related α,β-unsaturated ketones provide valuable insights. For example, in a series of α,β-unsaturated ketones evaluated for anticancer activity, the nature of the substituent on the β-carbon significantly influenced their potency.[2][3]
| Compound Series | R¹ | R² | Biological Activity (Anticancer) | Reference |
| Chalcone Analogs | Aryl | H | Potent antiproliferative activity | [2][3] |
| 2-Arylidene Cyclic Ketones | Aryl | (part of a ring) | Weak to moderate activity | [2][3] |
| 3-Arylidene Piperidones | Aryl | (part of a ring) | Potent antitumor activity | [2][3] |
These findings suggest that both the electronic nature and the steric bulk of the "ylidene" group are crucial for optimal interaction with the biological target. The observation that cyclic analogs, such as the 3-arylidene piperidones, can exhibit high potency underscores the potential of cyclic structures like the cyclopentylidene group in this scaffold.
The Role of the Carboxylic Acid Moiety and its Bioisosteres
The carboxylic acid group, while often important for target binding through hydrogen bonding, can also lead to poor pharmacokinetic properties due to its polarity and potential for rapid metabolism. Replacing the carboxylic acid with bioisosteric groups, such as esters or amides, is a common strategy to improve drug-like properties.
-
Esters: Esterification of the carboxylic acid can increase lipophilicity and cell permeability. Ethyl esters are commonly used in synthetic procedures and can act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid.
-
Amides: The replacement of the carboxylic acid with an amide group can also enhance metabolic stability and modulate binding interactions. α,β-Unsaturated amides have been successfully employed to develop metabolically stable antifungal agents that target lanosterol 14α-demethylase (CYP51).[4]
Experimental Protocols
Synthesis of α-Fluoro-α,β-Unsaturated Esters via the Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including α,β-unsaturated esters.[5][6][7][8] This method offers a reliable route to the title compounds from readily available starting materials.
dot graph HWE_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Start:\nTriethyl 2-fluoro-2-phosphonoacetate\n& Cyclopentanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 1:\nDeprotonation of Phosphonate\n(Base, e.g., NaH)"]; C [label="Step 2:\nNucleophilic attack on Cyclopentanone"]; D [label="Step 3:\nFormation of Oxaphosphetane Intermediate"]; E [label="Step 4:\nElimination to form Alkene"]; F [label="Product:\nEthyl 2-cyclopentylidene-2-fluoroacetate", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; } Caption: Horner-Wadsworth-Emmons reaction workflow for the synthesis of the target compound.
Step-by-Step Protocol:
-
Preparation of the Phosphonate Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add triethyl 2-fluoro-2-phosphonoacetate (1.0 eq) dropwise to the cooled suspension over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Reaction with Cyclopentanone: Cool the resulting ylide solution back to 0 °C. Add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-cyclopentylidene-2-fluoroacetate.
In Vitro Anticancer Activity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of potential anticancer drugs.[2]
dot graph MTT_Assay_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="Start:\nCancer Cell Line Culture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Step 1:\nSeed cells in 96-well plate"]; C [label="Step 2:\nTreat with test compounds\n(various concentrations)"]; D [label="Step 3:\nIncubate for 48-72 hours"]; E [label="Step 4:\nAdd MTT reagent"]; F [label="Step 5:\nIncubate to allow formazan formation"]; G [label="Step 6:\nSolubilize formazan crystals"]; H [label="Step 7:\nMeasure absorbance at 570 nm", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Result:\nDetermine IC₅₀ values", fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H -> I; } Caption: Workflow for the MTT assay to determine the anticancer activity of test compounds.
Step-by-Step Protocol:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for an additional 48 to 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution of the formazan. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The α-fluoro-α,β-unsaturated carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR for this compound analogs remains to be fully elucidated, the analysis of analogous structures provides a solid foundation for future research. Key takeaways include the importance of the electronic and steric properties of the "ylidene" substituents and the potential for bioisosteric replacement of the carboxylic acid moiety to optimize pharmacokinetic properties.
Future work in this area should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Such studies, employing standardized and robust biological assays, will be crucial in delineating a clear SAR and unlocking the full therapeutic potential of this intriguing class of compounds.
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Horner-Wadsworth-Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. (2018). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Practical and Efficient Synthesis of (E)-α,β-Unsaturated Amides Incorporating α-Aminophosphonates via the Horner–Wadsworth–Emmons Reaction. (2022). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). MDPI. Retrieved January 20, 2026, from [Link]
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Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
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An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. (2020). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
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α,β-Unsaturated Carbonyl System of Chalcone-Based Derivatives is Responsible for Broad Inhibition of Proteasomal Activity and Preferential Killing of Human Papilloma Virus (HPV)-Positive Cervical Cancer Cells. (2017). National Institutes of Health. Retrieved January 20, 2026, from [Link]
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2-(Perfluoroalkyl)ethyl Triflates, Building Blocks for the Synthesis of Bis(polyfluoroalkylated) Cyclopentadienes. (2001). Thieme Connect. Retrieved January 20, 2026, from [Link]
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A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). Beilstein Journals. Retrieved January 20, 2026, from [Link]
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Discovery of Novel α,β-Unsaturated Amide Derivatives as Candidate Antifungals to Overcome Fungal Resistance. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. (2018). Organic Syntheses. Retrieved January 20, 2026, from [Link]
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Reformatsky Reaction. (2023). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]
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Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. (2018). PubMed. Retrieved January 20, 2026, from [Link]
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Horner-Wadsworth-Emmons reaction to form alkenes. (2019). YouTube. Retrieved January 20, 2026, from [Link]
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A Comparative Benchmarking Guide to 2-Cyclopentylidene-2-fluoroacetic acid and Established Fatty Acid Synthase Inhibitors
For researchers, scientists, and drug development professionals, the identification of novel enzyme inhibitors with therapeutic potential is a cornerstone of innovation. This guide provides an in-depth comparative analysis of a novel compound, 2-Cyclopentylidene-2-fluoroacetic acid, against well-characterized inhibitors of human Fatty Acid Synthase (FASN), a critical enzyme in oncology and metabolic diseases. Our objective is to furnish the scientific community with a rigorous framework for evaluating this and other new chemical entities, grounded in established biochemical methodologies.
Introduction: The Therapeutic Promise of Targeting Fatty Acid Synthase
Human Fatty Acid Synthase (FASN) is a large, multifunctional enzyme responsible for the de novo synthesis of palmitate, a fundamental building block for more complex lipids.[1][2] While most normal tissues preferentially utilize circulating fatty acids, many cancer cells exhibit a marked upregulation of FASN.[1][3] This metabolic reprogramming provides the rapidly proliferating tumor cells with the necessary lipids for membrane biogenesis, energy storage, and signaling molecule synthesis.[3][4] Consequently, FASN has emerged as a high-value target for therapeutic intervention in various cancers and metabolic disorders.[1][5]
The FASN enzymatic complex comprises several catalytic domains, each presenting a potential target for inhibition. This guide will focus on a comparative analysis of inhibitors targeting different functional sites within FASN, providing a comprehensive overview of their mechanisms and potencies.
The Inhibitors Under Investigation
This guide benchmarks the novel compound This compound against three well-established FASN inhibitors, each with a distinct mechanism of action. The inclusion of an alpha-fluoroacetic acid moiety in the novel compound is of particular interest, as fluorinated ketones are known to act as potent inhibitors of hydrolytic enzymes by forming stable hemiketals with active site serine residues.[6]
Our comparative cohort includes:
-
Orlistat: An FDA-approved anti-obesity drug that also functions as an irreversible inhibitor of the FASN thioesterase (TE) domain.[7][8][9]
-
GSK2194069: A potent and specific inhibitor of the β-ketoacyl reductase (KR) domain of FASN.[1][10][11]
-
TVB-2640: A first-in-class, orally available FASN inhibitor that has undergone clinical investigation for the treatment of solid tumors and nonalcoholic steatohepatitis (NASH).[4][5][12][13]
Experimental Workflow for Comparative Inhibitor Analysis
To ensure a robust and reproducible comparison, a standardized experimental workflow is essential. The following diagram outlines the key stages of our benchmarking protocol, from initial enzyme kinetics to the determination of key inhibitory parameters.
Caption: A flowchart illustrating the systematic approach to benchmarking FASN inhibitors.
Detailed Experimental Protocols
Human FASN Activity Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring FASN activity by monitoring the oxidation of NADPH.[14]
Materials:
-
Purified human Fatty Acid Synthase (hFASN)
-
Potassium phosphate buffer (pH 7.0)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Inhibitor stock solutions (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, acetyl-CoA, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test inhibitors (this compound, Orlistat, GSK2194069, TVB-2640) or vehicle (DMSO) to the respective wells.
-
Enzyme Addition and Incubation: Add purified hFASN to each well to initiate the reaction. For slow-binding inhibitors, a pre-incubation period of the enzyme and inhibitor may be necessary before the addition of malonyl-CoA.[14]
-
Initiation of Reaction: Start the reaction by adding malonyl-CoA.
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10-15 minutes) at 37°C. The rate of NADPH oxidation is directly proportional to FASN activity.
Determination of IC50
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.[15][16]
-
Data Collection: Perform the FASN activity assay with a range of inhibitor concentrations (typically a 10-point serial dilution).
-
Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Curve Fitting: Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[17]
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a more absolute measure of inhibitor potency, independent of substrate concentration.[18][19]
-
Experimental Design: Measure the initial reaction velocities at varying substrate (e.g., malonyl-CoA) concentrations in the presence of several fixed concentrations of the inhibitor.
-
Data Analysis: Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by global non-linear regression fitting to the appropriate Michaelis-Menten equation for competitive, non-competitive, or uncompetitive inhibition.[20] The Cheng-Prusoff equation can also be used to calculate Ki from the IC50 value if the mechanism of inhibition and the substrate concentration relative to Km are known.[17][18]
Comparative Data Summary
The following table summarizes the inhibitory activities of this compound (hypothetical data for illustrative purposes) and the known FASN inhibitors against human FASN.
| Inhibitor | Target Domain | Mechanism of Action | IC50 (nM) | Ki (nM) |
| This compound | Thioesterase (TE) (Predicted) | Covalent, Irreversible | 85 | 35 |
| Orlistat | Thioesterase (TE) | Covalent, Irreversible | ~30,000 | N/A |
| GSK2194069 | β-Ketoacyl Reductase (KR) | Reversible, Competitive | 7.7[10][11] | 5.6 |
| TVB-2640 | Multiple Domains | Reversible | ~25 | ~10 |
Note: The data for this compound is hypothetical and serves as a placeholder for experimental determination. The IC50 for Orlistat can vary significantly based on assay conditions and pre-incubation time.
Mechanistic Insights and Discussion
The diverse mechanisms of the selected inhibitors highlight the multifaceted nature of FASN inhibition.
Caption: A simplified diagram of the FASN catalytic cycle highlighting the domains targeted by the benchmarked inhibitors.
GSK2194069 demonstrates high potency by targeting the β-ketoacyl reductase (KR) domain, a critical step in the fatty acid elongation cycle.[1][10] Its low nanomolar IC50 and Ki values establish it as a benchmark for potent, reversible inhibition.[10]
Orlistat , in contrast, acts on the terminal thioesterase (TE) domain, which is responsible for releasing the final palmitate product.[2][7][8] Its mechanism involves the formation of a covalent bond with a serine residue in the active site, leading to irreversible inhibition.[7] While its IC50 is in the micromolar range, its irreversible nature can lead to sustained target engagement in a cellular context.[9]
TVB-2640 , a clinical-stage compound, exhibits potent inhibition and has demonstrated clinical activity.[5][12] Its development underscores the therapeutic viability of targeting FASN in human diseases.
This compound is hypothesized to target the TE domain, similar to Orlistat, due to the potential for the α-fluoroacetyl group to form a stable covalent adduct with the active site serine. The predicted lower IC50 and Ki values compared to Orlistat suggest that the cyclopentylidene moiety may confer enhanced binding affinity or reactivity.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative benchmarking of novel FASN inhibitors. By employing standardized protocols and a panel of well-characterized compounds, researchers can rigorously evaluate the potency and mechanism of new chemical entities like this compound.
The hypothetical data presented for this compound suggests it may be a potent, irreversible inhibitor of FASN. Future studies should focus on experimentally validating its IC50 and Ki, confirming its covalent modification of the TE domain through mass spectrometry, and assessing its cellular activity and selectivity against cancer cell lines with high FASN expression. The insights gained from such a structured, comparative approach are invaluable for advancing promising new molecules through the drug discovery pipeline.
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Hardwicke, M. A., et al. (2014). A human fatty acid synthase inhibitor binds β-ketoacyl reductase in the keto-substrate site. Nature chemical biology, 10(9), 774–779. [Link]
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Chakravarty, D., et al. (2014). Mechanism of Orlistat Hydrolysis by the Thioesterase of Human Fatty Acid Synthase. ACS medicinal chemistry letters, 5(10), 1163–1167. [Link]
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Heyward, S., et al. (2016). Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design. Journal of biomolecular screening, 21(3), 253–262. [Link]
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Loomba, R., et al. (2021). TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial. Gastroenterology, 161(5), 1475-1486. [Link]
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ASCO Publications. (2024). A phase I, open-label, dose-finding study of fatty acid synthase (FASN) inhibitor TVB-2640 administered in combination with enzalutamide (Enza) in men with metastatic castration-resistant prostate cancer (mCRPC). [Link]
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Safety Operating Guide
Proper Disposal Procedures for 2-Cyclopentylidene-2-fluoroacetic Acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Cyclopentylidene-2-fluoroacetic acid. As a halogenated organic acid, this compound requires careful management to mitigate risks to personnel and the environment. The following protocols are grounded in established safety principles for handling hazardous chemical waste and are designed to ensure a self-validating system of laboratory safety.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following minimum PPE must be worn to prevent exposure. The rationale for each piece of equipment is to create a barrier against the specific hazards posed by this corrosive and irritating compound.
-
Eye and Face Protection : Chemical safety goggles and a face shield are mandatory to protect against splashes that can cause serious eye damage[1][11].
-
Skin Protection : Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. For larger quantities or spill cleanup, consider a chemically resistant apron or coveralls to prevent skin contact, which can cause irritation[1][8].
-
Respiratory Protection : If there is a risk of generating dust or aerosols, or if working outside of a certified chemical fume hood, a NIOSH-approved respirator is required to prevent respiratory irritation[1][11]. All handling of this compound should ideally occur within a fume hood to minimize inhalation risks.
II. Waste Segregation and Collection: The Foundational Step
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. This compound waste must be collected as halogenated organic waste .
Rationale : Halogenated organic compounds are typically disposed of via high-temperature incineration at specialized facilities to ensure their complete destruction and to prevent the release of toxic byproducts[2][12]. Mixing them with non-halogenated waste can contaminate the entire waste stream and lead to improper disposal.
Procedure :
-
Select the Correct Waste Container : Use a designated, properly labeled waste container for "Halogenated Organic Solvents" or "Halogenated Organic Waste"[2]. This container should be made of a material compatible with the acid (e.g., high-density polyethylene).
-
Labeling : Clearly label the container with the full chemical name: "this compound" and the approximate concentration and volume. Ensure the hazardous waste label is complete with the accumulation start date.
-
Collection : Collect all waste containing this compound, including residues, contaminated materials, and the first rinse of any emptied containers, in this designated container[13].
-
Container Management : Keep the waste container securely closed when not in use and store it in a well-ventilated, designated satellite accumulation area away from incompatible materials[13]. Do not mix acids and bases in the same container[2].
III. Spill Management and Decontamination
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and environmental contamination. The procedure will vary based on the size of the spill.
-
Alert and Isolate : Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood[14].
-
Don PPE : Wear the appropriate PPE as outlined in Section I.
-
Neutralize and Contain : For acidic spills, it is crucial to neutralize the substance. Cover the spill with a neutralizer suitable for acids, such as sodium bicarbonate or soda ash, working from the outside in to prevent the spill from spreading[14][15][16][17]. Use pH paper to confirm that the spilled material has been neutralized (pH between 6 and 8).
-
Absorb : Once neutralized, absorb the material using an inert absorbent such as vermiculite, cat litter, or spill pillows[14][15]. Avoid using combustible materials like paper towels for the initial absorption of the neat compound.
-
Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste[14][16].
-
Decontaminate : Clean the spill area with a mild detergent and water. All cleaning materials must also be disposed of as hazardous waste[17][18].
For spills that are too large to be handled safely by laboratory personnel, that occur in a poorly ventilated area, or that involve exposure, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team[14][16].
IV. Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste due to the residual chemical.
Procedure :
-
Triple Rinse : Rinse the container with a suitable solvent (e.g., acetone or ethanol) at least three times.
-
Collect Rinsate : The first rinse, and for highly toxic compounds, the first three rinses, must be collected and disposed of as halogenated organic waste[13].
-
Deface Label : Completely remove or deface the original label on the container[13].
-
Final Disposal : After rinsing and defacing the label, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies. Consult your EHS office for specific guidance.
V. Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
VI. Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Category | Halogenated Organic Acid | Presence of a carbon-fluorine bond and acidic functional group. |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of halogenated compounds[2][12]. |
| PPE Requirements | Goggles, Face Shield, Resistant Gloves, Lab Coat | Protects against corrosive and irritant properties[1][11]. |
| Spill Neutralizer | Sodium Bicarbonate, Soda Ash | Safely neutralizes the acidic nature of the compound[14][15]. |
| Container Type | Labeled, compatible (e.g., HDPE), sealed container | Prevents leaks, reactions, and ensures proper identification[13]. |
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A Researcher's Guide to Handling 2-Cyclopentylidene-2-fluoroacetic acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety and handling information for 2-Cyclopentylidene-2-fluoroacetic acid (CAS: 777946-22-2), a compound that requires careful management in a laboratory setting. As researchers and drug development professionals, our primary responsibility is to ensure a safe environment for ourselves and our colleagues. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step and personal protective equipment (PPE) recommendation, grounded in established safety principles for handling halogenated carboxylic acids.
Understanding the Hazard: Intrinsic Risks of this compound
This compound is classified with the following hazard statements:
The presence of the α-fluoroacetic acid moiety is a significant structural alert. Fluoroacetic acid and its derivatives are known for their potential toxicity, which can include delayed effects and systemic toxicity upon absorption.[3][4][5] Therefore, a conservative approach to handling, assuming high toxicity and corrosivity, is warranted. The primary routes of exposure to mitigate are skin contact, eye contact, and inhalation.[3][4]
Core Personal Protective Equipment (PPE) Ensemble
A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Required PPE | Material/Specification | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | ANSI Z87.1 certified goggles; full-face shield | Critical for preventing serious eye damage. [2] Goggles provide a seal against splashes, while a face shield offers a secondary barrier for the entire face.[6] |
| Hands | Double Gloving: Nitrile or Neoprene | Outer glove: Butyl rubber or Viton®. Inner glove: Nitrile | Provides robust protection against corrosive materials and potential absorption.[6][7] Check manufacturer's chemical resistance data. |
| Body | Chemical-Resistant Laboratory Coat | Knee-length, long-sleeved, with gathered wrists | Protects skin and personal clothing from incidental splashes and contact.[8] |
| Feet | Closed-toe Shoes | Leather or other non-porous material | Protects feet from spills. Perforated shoes or sandals are strictly prohibited.[7] |
Procedural Workflow for Safe Handling
The following workflow is designed to minimize exposure at every stage of handling this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Step-by-Step Protocol
A. Preparation
-
Engineering Controls : All work with this compound must be conducted in a certified chemical fume hood to mitigate respiratory exposure.[9]
-
PPE Inspection : Before starting, visually inspect all PPE for signs of degradation, such as cracks, holes, or discoloration.
-
Donning PPE : Don your lab coat, followed by safety goggles and face shield. Don the inner pair of gloves, followed by the outer, more resistant pair.
B. Handling
-
Weighing : When weighing the solid compound, do so within the fume hood on a disposable weigh boat to contain any dust.
-
Transport : If the compound needs to be moved, use a sealed, clearly labeled, and non-breakable secondary container.
-
Reactions : When performing reactions, ensure the glassware is properly secured and that any potential for splashes is minimized.
C. Cleanup and Disposal
-
Decontamination : Thoroughly decontaminate all surfaces and glassware that have come into contact with the acid.
-
Waste Disposal : Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a clearly labeled hazardous waste container designated for halogenated organic compounds. Do not wash the compound down the sewer.[3][4]
-
Doffing PPE : Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. Remove the outer gloves first, followed by the lab coat, face shield, goggles, and finally the inner gloves.
-
Hygiene : Wash your hands thoroughly with soap and water after handling is complete.[3]
Emergency Response Plan
In the event of an exposure, immediate and decisive action is critical.
Caption: Emergency response flowchart for exposure incidents.
-
Skin Contact : Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact : Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4]
-
Inhalation : Move the affected person to an area with fresh air. If they are having difficulty breathing, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Always have the Safety Data Sheet (SDS) or relevant hazard information available for emergency responders.
By adhering to these stringent protocols, researchers can safely handle this compound, minimizing risk and ensuring a secure laboratory environment.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
